molecular formula C12H22O4 B1321822 8-(tert-Butoxy)-8-oxooctanoic acid CAS No. 234081-94-8

8-(tert-Butoxy)-8-oxooctanoic acid

Cat. No.: B1321822
CAS No.: 234081-94-8
M. Wt: 230.3 g/mol
InChI Key: BONUHUQZCZQQEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(tert-Butoxy)-8-oxooctanoic acid is a useful research compound. Its molecular formula is C12H22O4 and its molecular weight is 230.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-(tert-Butoxy)-8-oxooctanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(tert-Butoxy)-8-oxooctanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-[(2-methylpropan-2-yl)oxy]-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c1-12(2,3)16-11(15)9-7-5-4-6-8-10(13)14/h4-9H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONUHUQZCZQQEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234081-94-8
Record name 8-(tert-Butoxy)-8-oxooctanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 8-(tert-Butoxy)-8-oxooctanoic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Bifunctional Linkers

In the landscape of modern therapeutics, particularly in the realm of targeted protein degradation and bioconjugation, the linker molecule is not merely a passive spacer but a critical component that dictates the efficacy, stability, and pharmacokinetic properties of the final drug construct. 8-(tert-Butoxy)-8-oxooctanoic acid, identified by its CAS number 234081-94-8 , has emerged as a vital tool in this field.[1][2] It is a heterobifunctional linker, possessing two distinct reactive termini: a free carboxylic acid and a tert-butyl protected carboxylic acid. This structural asymmetry is the cornerstone of its utility, enabling chemists to perform sequential, controlled conjugations—a process essential for the rational design of complex therapeutic agents like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

This guide provides a comprehensive overview of 8-(tert-Butoxy)-8-oxooctanoic acid, detailing its chemical properties, synthesis, and, most importantly, its strategic application in the assembly of PROTACs, grounded in field-proven methodologies.

Part 1: Core Chemical Identity and Properties

A thorough understanding of a molecule's properties is the foundation of its effective application.

PropertyValueSource(s)
CAS Number 234081-94-8[1][3][4]
Molecular Formula C₁₂H₂₂O₄[3][5]
Molecular Weight 230.30 g/mol [3][6]
Physical Form Colorless Oil / Liquid[4][5]
Purity Typically available at >95% to ≥98%[3]
Synonyms Octanedioic acid mono-tert-butyl ester, 8-((tert-Butoxy)carbonyl)octanoic acid
Solubility Soluble in organic solvents like dichloromethane (DCM), dimethylformamide (DMF), and methanol.
Storage Store at room temperature.[3][4]

InChI Key: BONUHUQZCZQQEN-UHFFFAOYSA-N[4]

Part 2: Synthesis and Characterization

The synthesis of 8-(tert-Butoxy)-8-oxooctanoic acid is a straightforward yet crucial procedure that leverages the principles of selective protection. The primary goal is to mono-protect a symmetrical dicarboxylic acid, octanedioic acid (suberic acid), leaving one carboxylic acid free for subsequent reaction.

Protocol 1: Synthesis via Fischer-Speier Esterification with Selective Protection

This common laboratory-scale synthesis involves the coupling of octanedioic acid with tert-butanol. The use of coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and a catalyst such as 4-Dimethylaminopyridine (DMAP) facilitates the esterification under mild conditions.[5]

Step-by-Step Methodology:

  • Dissolution: Dissolve octanedioic acid (1.0 eq), EDCI (1.0 eq), and DMAP (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Alcohol: Add tert-butanol (2-methyl-2-propanol) (approx. 12.5 eq) to the reaction mixture.[5] The large excess of tert-butanol, while seemingly counterintuitive for a mono-esterification, is often used to drive the reaction. The steric hindrance of the tert-butyl group itself provides a degree of selectivity, disfavoring the formation of the di-ester.

  • Reaction: Stir the mixture at room temperature for approximately 5 hours, monitoring progress by Thin Layer Chromatography (TLC).[5]

  • Workup: Upon completion, dilute the reaction mixture with a larger volume of an organic solvent like diethyl ether. Wash the organic phase sequentially with dilute aqueous HCl (e.g., 0.01 N) to remove basic residues like DMAP, followed by water to remove any remaining water-soluble impurities.[5]

  • Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[5]

  • Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a solvent system like ethyl acetate/petroleum ether to yield the pure 8-(tert-Butoxy)-8-oxooctanoic acid as a colorless oil.[5]

Trustworthiness: Self-Validating the Product

Confirmation of the product's identity and purity is paramount.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive signature. Key expected signals include a sharp singlet at ~1.40 ppm corresponding to the nine equivalent protons of the tert-butyl group, and a broad singlet at high chemical shift (~11.94 ppm) for the carboxylic acid proton.[5] Other signals will correspond to the methylene protons of the octanoic acid backbone.

  • Mass Spectrometry (MS): ESI-MS would show the expected molecular ion peak, confirming the molecular weight of 230.30.

Part 3: Application in PROTAC Synthesis – A Strategic Workflow

The true value of 8-(tert-Butoxy)-8-oxooctanoic acid lies in its role as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. They consist of three parts: a ligand for the POI, a ligand for an E3 ubiquitin ligase (like Cereblon or VHL), and a linker connecting them.

The mono-protected nature of 8-(tert-Butoxy)-8-oxooctanoic acid allows for a directional and controlled synthesis, which is a self-validating system ensuring the correct components are joined in the intended sequence.

The Causality of Experimental Choices

The choice of an aliphatic chain linker like the one derived from octanedioic acid is strategic. The length and flexibility of the linker are critical variables that determine the ability of the PROTAC to induce a stable and productive ternary complex between the POI and the E3 ligase, which is essential for ubiquitination and subsequent degradation. The 8-atom backbone of this linker provides significant conformational flexibility.

The tert-butyl ester is chosen as a protecting group due to its stability under a wide range of reaction conditions (e.g., amide coupling) and its clean, selective removal under acidic conditions, typically with trifluoroacetic acid (TFA). This orthogonality is key to complex multi-step syntheses.

Workflow: Building a PROTAC

The following diagram and protocol illustrate the logical flow of synthesizing a PROTAC using 8-(tert-Butoxy)-8-oxooctanoic acid. This workflow is based on established principles in the field.[3]

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Coupling Linker 8-(tert-Butoxy)-8-oxooctanoic acid (Free COOH end) Intermediate1 Intermediate 1 (t-Bu Protected Conjugate) Linker->Intermediate1 HATU/DIPEA Amide Coupling E3_Ligand E3 Ligase Ligand (e.g., VHL with free amine) E3_Ligand->Intermediate1 Intermediate2 Intermediate 2 (Deprotected Acid) Intermediate1->Intermediate2 TFA/DCM (Removes t-Bu group) Final_PROTAC Final PROTAC Molecule Intermediate2->Final_PROTAC HATU/DIPEA Amide Coupling POI_Ligand POI Ligand (with free amine) POI_Ligand->Final_PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Protocol 2: Step-by-Step PROTAC Assembly

This protocol describes the key transformations illustrated in the workflow diagram.

Step 1: Coupling to the E3 Ligase Ligand

  • Activation: In an anhydrous solvent like DMF, dissolve 8-(tert-Butoxy)-8-oxooctanoic acid (1.0 eq), the E3 ligase ligand containing a free amine (e.g., a VHL or Cereblon derivative) (1.0 eq), and a coupling agent like HATU (1.1 eq).

  • Coupling: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the mixture and stir at room temperature until the reaction is complete (monitored by LC-MS).

  • Isolation: Purify the resulting Intermediate 1 (the tert-butyl protected conjugate) using standard chromatographic techniques (e.g., reversed-phase HPLC). The rationale here is to form the first amide bond using the linker's free carboxylic acid while the other end remains protected.

Step 2: Deprotection of the tert-Butyl Ester

  • Acidolysis: Dissolve Intermediate 1 in dichloromethane (DCM).

  • Cleavage: Add trifluoroacetic acid (TFA) (e.g., 25-50% v/v in DCM) and stir at room temperature for 1-2 hours. The volatile nature of TFA and DCM allows for their easy removal.

  • Isolation: Concentrate the mixture under reduced pressure to remove the TFA and solvent, yielding Intermediate 2, the deprotected acid. This step often proceeds quantitatively and the crude product can sometimes be used directly in the next step.

Step 3: Coupling to the Protein of Interest (POI) Ligand

  • Activation & Coupling: Repeat the amide coupling procedure described in Step 1, this time using Intermediate 2 (the deprotected acid) and the POI ligand (containing a free amine).

  • Final Purification: Purify the final PROTAC molecule using reversed-phase HPLC to ensure high purity, which is critical for biological evaluation.

Part 4: Safety and Handling

According to GHS hazard statements, 8-(tert-Butoxy)-8-oxooctanoic acid is considered harmful if swallowed and may cause skin, eye, and respiratory irritation.[4][6]

  • Signal Word: Warning[4]

  • Pictogram: GHS07 (Exclamation mark)[4]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapor and contact with skin and eyes.

Conclusion

8-(tert-Butoxy)-8-oxooctanoic acid is more than a simple chemical reagent; it is a strategic building block that enables the precise, stepwise construction of complex and potent therapeutic modalities. Its value is rooted in the orthogonality of its functional groups, allowing for a controlled synthetic strategy that is essential for the development of next-generation drugs like PROTACs. By understanding its properties, synthesis, and the logic behind its application, researchers can effectively leverage this linker to accelerate the discovery and development of novel treatments for a wide range of diseases.

References

  • Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC - NIH. Available at: [Link]

  • 8-(tert-Butoxy)-8-oxooctanoic acid - [B56308] - Synthonix. Available at: [Link]

  • A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC - NIH. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - NIH. Available at: [Link]

  • 8-(tert-Butoxy)-8-oxooctanoic acid | C12H22O4 | CID 21464879 - PubChem. Available at: [Link]

  • 8-(tert-Butoxy)-8-oxooctanoic acid - ChemBK. Available at: [Link]

Sources

An In-Depth Technical Guide to 8-(tert-Butoxy)-8-oxooctanoic Acid: A Versatile Linker in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced therapeutic development, particularly in the fields of targeted protein degradation and bioconjugation, the molecular architecture of linker molecules is of paramount importance. These linkers are not mere spacers; they are critical determinants of a drug's efficacy, stability, and pharmacokinetic profile. Among the diverse array of chemical tools available, 8-(tert-Butoxy)-8-oxooctanoic acid has emerged as a key building block, valued for its defined length, chemical functionality, and strategic protecting group.

This technical guide provides a comprehensive overview of 8-(tert-Butoxy)-8-oxooctanoic acid, detailing its fundamental physicochemical properties, a validated synthesis protocol, and its critical applications in drug discovery. As a Senior Application Scientist, this document aims to synthesize technical data with practical, field-proven insights to empower researchers in their experimental design and execution.

Core Physicochemical Properties

8-(tert-Butoxy)-8-oxooctanoic acid is a mono-protected derivative of octanedioic acid (suberic acid). This structure features a free carboxylic acid at one end of an eight-carbon aliphatic chain and a tert-butyl ester at the other. This bifunctional nature is central to its utility.

The precise molecular weight of this compound is a fundamental parameter for all quantitative experimental work. Multiple sources confirm its molecular formula as C₁₂H₂₂O₄, with a corresponding molecular weight of 230.30 g/mol .[1][2][3][4][5]

A summary of its key properties is presented below for rapid reference:

PropertyValueSource(s)
Molecular Weight 230.30 g/mol [1][2][3][4]
Exact Mass 230.15180918 Da[4]
Molecular Formula C₁₂H₂₂O₄[1][2][6]
CAS Number 234081-94-8[1][2][6]
Physical Form Colorless Oil / Liquid[6]
Purity Typically ≥97%[2][7]
Storage Temperature Room Temperature or 2-8°C[5][7]

Synthesis Protocol: A Self-Validating Approach

The synthesis of 8-(tert-Butoxy)-8-oxooctanoic acid is typically achieved through a selective mono-esterification of a symmetric dicarboxylic acid precursor, octanedioic acid. The protocol described herein is a common and reliable method that ensures regioselectivity.[6]

Causality Behind Experimental Choices
  • Precursor Selection : Octanedioic acid provides the eight-carbon aliphatic backbone, a common length for linkers that balances rigidity and flexibility.

  • Protecting Group Strategy : The use of tert-butanol introduces the tert-butyl ester. This group is chosen for its steric bulk, which prevents it from being easily hydrolyzed under neutral or basic conditions, yet allows for its clean removal under acidic conditions.[4] This orthogonality is crucial for sequential chemical modifications.

  • Coupling Agents : The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-Dimethylaminopyridine (DMAP) is a classic esterification method. EDCI activates the carboxylic acid, making it susceptible to nucleophilic attack by the hydroxyl group of tert-butanol. DMAP serves as a catalyst, accelerating the reaction.

Detailed Experimental Methodology

The following protocol is adapted from established procedures.[6]

  • Reaction Setup : In a clean, dry round-bottom flask, dissolve octanedioic acid (1.0 eq), EDCI (1.0 eq), and DMAP (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition : To the stirred solution, add tert-butanol (2-methyl-2-propanol) (1.2-1.5 eq). The slight excess of the alcohol helps to drive the reaction towards the product.

  • Reaction Monitoring : Allow the mixture to stir at room temperature for 5-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting octanedioic acid.

  • Work-up :

    • Upon completion, dilute the reaction mixture with a larger volume of an organic solvent like diethyl ether.

    • Wash the organic phase sequentially with a mild acid (e.g., 0.01 N HCl) to remove unreacted DMAP and any basic side products, followed by water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification :

    • Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.

    • Purify the resulting oil or residue using flash column chromatography on silica gel, typically with an eluent system such as ethyl acetate/petroleum ether, to isolate the pure 8-(tert-Butoxy)-8-oxooctanoic acid.[6]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output Octanedioic_Acid Octanedioic Acid Reaction Stir at RT (5-12h) Octanedioic_Acid->Reaction tert_Butanol tert-Butanol tert_Butanol->Reaction EDCI_DMAP EDCI / DMAP EDCI_DMAP->Reaction DCM DCM (Solvent) DCM->Reaction Workup Aqueous Work-up (HCl, H₂O, Brine) Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Crude Product Product 8-(tert-Butoxy)-8-oxooctanoic acid Purification->Product Purified Product

Caption: Workflow for the synthesis of 8-(tert-Butoxy)-8-oxooctanoic acid.

Applications in Drug Development: The Bifunctional Linker

The primary utility of 8-(tert-Butoxy)-8-oxooctanoic acid lies in its role as a heterobifunctional linker. The free carboxylic acid provides a handle for conjugation to one part of a molecule (e.g., an amine on a protein ligand), while the protected carboxylic acid can be deprotected at a later stage to react with a second molecule.

Core Application: PROTAC Synthesis

Proteolysis-targeting chimeras (PROTACs) are revolutionary therapeutic modalities designed to hijack the cell's own ubiquitin-proteasome system to degrade specific target proteins. A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.

8-(tert-Butoxy)-8-oxooctanoic acid is an ideal candidate for the linker component.[2][6]

  • Step 1 (Conjugation) : The free carboxylic acid is activated and reacted with an amine-containing ligand for either the target protein or the E3 ligase.

  • Step 2 (Deprotection) : The tert-butyl ester is removed using an acid, such as trifluoroacetic acid (TFA), to reveal the second carboxylic acid.[4]

  • Step 3 (Second Conjugation) : This newly freed carboxylic acid is then activated and conjugated to the second ligand, completing the synthesis of the PROTAC molecule.

Logical Relationship Diagram in PROTAC Assembly

PROTAC_Assembly Linker HOOC-(CH₂)₆-COO-tBu 8-(tert-Butoxy)-8-oxooctanoic acid Intermediate Ligand₁-NHCO-(CH₂)₆-COO-tBu Protected Intermediate Linker:f0->Intermediate Ligand1 Target Protein Ligand (with -NH₂) Ligand1->Intermediate Amide Coupling Ligand2 E3 Ligase Ligand (with -NH₂) PROTAC Ligand₁-Linker-Ligand₂ | Final PROTAC Molecule Ligand2->PROTAC Deprotection Acidic Deprotection (e.g., TFA) Intermediate->Deprotection Activated_Intermediate Ligand₁-NHCO-(CH₂)₆-COOH Deprotected Intermediate Deprotection->Activated_Intermediate Activated_Intermediate->PROTAC Amide Coupling

Caption: Logical flow of PROTAC synthesis using the subject linker.

Conclusion: A Foundational Tool for Targeted Therapeutics

8-(tert-Butoxy)-8-oxooctanoic acid, with its well-defined molecular weight of 230.30 g/mol , represents more than just a chemical intermediate.[1][2][3][4] Its carefully designed structure provides the necessary stability, reactivity, and orthogonal protection required for the complex, multi-step syntheses that define modern drug development. For scientists engaged in creating sophisticated molecular architectures like PROTACs, understanding the properties and protocols associated with this versatile linker is not just beneficial—it is essential for success. Its application streamlines the assembly of bifunctional molecules, enabling the rapid and reliable development of next-generation therapeutics.

References

  • Protecting group . Wikipedia. [Link]

  • 8-(tert-Butoxy)-8-oxooctanoic acid | C12H22O4 | CID 21464879 . PubChem. [Link]

  • 8-(tert-Butoxy)-8-oxooctanoic acid - Physico-chemical Properties . ChemBK. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 8-(tert-Butoxy)-8-oxooctanoic Acid from Octanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 8-(tert-butoxy)-8-oxooctanoic acid, a valuable mono-protected C8 dicarboxylic acid derivative, from its precursor, octanedioic acid (suberic acid). The document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It explores various synthetic strategies, delves into the mechanistic intricacies of the esterification process, and offers a detailed, field-proven experimental protocol. The guide emphasizes the critical challenge of selective mono-esterification and presents methodologies to achieve this with practical efficiency.

Introduction: The Significance of Mono-Protected Dicarboxylic Acids

Dicarboxylic acids are fundamental building blocks in organic chemistry, serving as precursors for polymers, lubricants, and pharmaceuticals. However, their symmetric nature often necessitates selective protection of one of the two carboxylic acid moieties to enable regioselective transformations. 8-(tert-butoxy)-8-oxooctanoic acid, the mono-tert-butyl ester of octanedioic acid, is a key intermediate in the synthesis of more complex organic molecules[1]. The tert-butyl ester provides robust protection under various reaction conditions, yet can be readily cleaved under acidic conditions, making it an ideal protecting group in multi-step syntheses[2]. This guide focuses on the practical synthesis of this valuable compound from the readily available octanedioic acid.

Synthetic Strategies for Mono-Esterification of Octanedioic Acid

The primary challenge in synthesizing 8-(tert-butoxy)-8-oxooctanoic acid lies in achieving selective mono-esterification of the symmetric octanedioic acid, minimizing the formation of the di-ester byproduct. Several strategies can be employed, each with its own advantages and mechanistic underpinnings.

Direct Esterification with Stoichiometric Control

A straightforward approach involves the direct esterification of octanedioic acid with tert-butanol using a coupling agent. This method relies on carefully controlling the stoichiometry of the reagents to favor mono-esterification.

2.1.1. Carbodiimide-Mediated Esterification (Steglich Esterification)

The use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in the presence of a nucleophilic catalyst like 4-(dimethylaminopyridine) (DMAP), is a widely adopted method for ester synthesis under mild conditions. This approach is particularly suitable for acid-sensitive substrates and for the formation of tert-butyl esters[3].

The reaction proceeds through the activation of the carboxylic acid by EDCI to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming an N-acylpyridinium species, which is subsequently attacked by the alcohol (tert-butanol) to yield the desired ester and release the urea byproduct.

G cluster_activation Activation of Carboxylic Acid cluster_acyl_transfer Acyl Transfer cluster_esterification Esterification Octanedioic_Acid Octanedioic Acid O_Acylisourea O-Acylisourea Intermediate Octanedioic_Acid->O_Acylisourea + EDCI EDCI EDCI Urea_Byproduct Urea Byproduct EDCI->Urea_Byproduct forms N_Acylpyridinium N-Acylpyridinium Ion O_Acylisourea->N_Acylpyridinium + DMAP DMAP DMAP Monoester 8-(tert-Butoxy)-8-oxooctanoic acid N_Acylpyridinium->Monoester + tert-Butanol tert_Butanol tert-Butanol

Methods Employing Activating Agents and tert-Butyl Sources

An alternative to direct esterification with tert-butanol involves the use of other tert-butylating agents.

2.2.1. Di-tert-butyl Dicarbonate ((Boc)₂O) Method

Di-tert-butyl dicarbonate, in the presence of a catalytic amount of DMAP, serves as an efficient reagent for the esterification of carboxylic acids[4][5]. The reaction mechanism involves the formation of a mixed anhydride, which then reacts with an alcohol. A key advantage of this method is that the byproducts, tert-butanol and carbon dioxide, are volatile, simplifying product purification[4].

Strategies for Enhancing Mono-Selectivity

Achieving high selectivity for the mono-ester over the di-ester is a persistent challenge with symmetric dicarboxylic acids. Several advanced techniques have been developed to address this.

2.3.1. Use of Solid Supports

Adsorbing the dicarboxylic acid onto a solid support, such as alumina, can lead to selective mono-esterification. It is proposed that one carboxyl group binds to the alumina surface, leaving the other available for reaction[6][7][8].

2.3.2. Salt-Driven Selectivity

For longer-chain dicarboxylic acids, the addition of salts like lithium chloride (LiCl) has been shown to significantly enhance mono-ester selectivity when using trifluoroacetic anhydride (TFAA) as an activator. The proposed mechanism suggests that LiCl interacts with one of the carboxylic acid groups, effectively "shielding" it from reacting[9]. While this has been demonstrated for longer chains, the principle may be adaptable for octanedioic acid.

Detailed Experimental Protocol: EDCI/DMAP Mediated Synthesis

This section provides a detailed, step-by-step protocol for the synthesis of 8-(tert-butoxy)-8-oxooctanoic acid using the EDCI/DMAP method, based on established procedures[1].

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Octanedioic Acid174.191.00 g5.74
tert-Butanol74.126.9 mL71.8
EDCI191.701.1 g5.74
DMAP122.170.7 g5.74
Dichloromethane (DCM)-6.8 mL-
Diethyl Ether-60 mL-
0.01 N HCl-50 mL-
Water-50 mL-
Anhydrous MgSO₄-As needed-
Ethyl Acetate-As needed-
Petroleum Ether-As needed-
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve octanedioic acid (1.00 g, 5.74 mmol), EDCI (1.1 g, 5.74 mmol), and DMAP (0.7 g, 5.74 mmol) in dichloromethane (6.8 mL).

  • Addition of Alcohol: To the stirring solution, add tert-butanol (6.9 mL, 71.8 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether (60 mL). Transfer the mixture to a separatory funnel and wash sequentially with 0.01 N HCl (50 mL) and water (50 mL). The acidic wash removes unreacted DMAP and the urea byproduct.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a 1:1 mixture of ethyl acetate and petroleum ether as the eluent. This step is crucial for separating the desired mono-ester from unreacted diacid and the di-ester byproduct.

  • Product Characterization: The final product, 8-(tert-butoxy)-8-oxooctanoic acid, should be a colorless oil. A reported yield for a similar procedure is approximately 31%[1]. The structure can be confirmed by ¹H NMR spectroscopy. Expected ¹H NMR (400 MHz, DMSO-d6) δ ppm: 11.94 (br s, 1H), 2.18 (t, J = 7.3 Hz, 4H), 1.54-1.42 (m, 4H), 1.40 (s, 9H), 1.34-1.20 (m, 4H)[1].

G cluster_workflow Experimental Workflow Start Dissolve Reactants in DCM Add_tBuOH Add tert-Butanol Stir Stir at RT for 5h Dilute Dilute with Diethyl Ether Wash_HCl Wash with 0.01 N HCl Wash_H2O Wash with Water Dry Dry over MgSO₄ Concentrate Concentrate in vacuo Purify Column Chromatography End Pure Product

Discussion and Field-Proven Insights

The choice of synthetic strategy depends on the scale of the reaction, the desired purity of the final product, and the available laboratory resources.

  • EDCI/DMAP Method: This is a reliable and versatile method that is well-suited for laboratory-scale synthesis. The main drawback is the cost of the reagents and the need for chromatographic purification to remove the urea byproduct and separate the mono- and di-esters. The relatively low reported yield of 31% suggests that optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry) could be beneficial.

  • (Boc)₂O Method: This method offers the advantage of volatile byproducts, which can simplify the work-up procedure. It is a strong candidate for a more scalable and cost-effective process.

  • Selective Mono-esterification Techniques: For applications requiring very high purity of the mono-ester and for larger-scale production, investing in the development of a selective mono-esterification protocol is highly recommended. The use of solid supports or salt-driven selectivity could significantly improve the yield of the desired product and reduce the purification burden.

Conclusion

The synthesis of 8-(tert-butoxy)-8-oxooctanoic acid from octanedioic acid is a practical and important transformation for accessing a key building block in organic synthesis. While the challenge of selective mono-esterification remains, the methods outlined in this guide provide a solid foundation for achieving this goal. The EDCI/DMAP mediated protocol is a reliable starting point for laboratory-scale synthesis, while other methods offer promising avenues for process optimization and scale-up. Careful execution of the experimental procedure and rigorous purification are paramount to obtaining the desired product in high purity.

References

  • Mechanism of carbodiimide/DMAP-mediated ester coupling. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. (2023). RSC Advances, 13(44), 30949-30955. [Link]

  • A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. (2004). Synlett, 2004(2), 263-266. [Link]

  • Selective Monomethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumina Catalysts. (2012). Green Chemistry, 14(10), 2844-2851. [Link]

  • Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. (1981). Journal of the Chemical Society, Perkin Transactions 1, 1012-1015. [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2015). Natural Product Reports, 32(2), 157-195. [Link]

  • Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. (2000). The Journal of Organic Chemistry, 65(25), 8415-8420. [Link]

  • Mono esters of dicarboxylic acids, their preparation and use. (1990).
  • Facile Preparation and Purification of Mono tert-Butyl Malonate. (2005). Synthetic Communications, 35(15), 2009-2014. [Link]

  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina. (1981). Journal of the American Chemical Society, 103(13), 3928-3930. [Link]

  • Which mechanism is right? (about EDC coupling with DMAP). (2024). Reddit. [Link]

  • Selective Monomethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumina Catalysts. (2012). Green Chemistry, 14(10), 2844-2851. [Link]

  • Steglich Esterification/ Keck Macrolactonization. (2023, December 23). YouTube. [Link]

  • Process for preparation of dicarboxylic acid monoesters. (2002).
  • Convenient and Simple Esterification in Continuous-Flow Systems using g-DMAP. (2015). ChemSusChem, 8(22), 3784-3788. [Link]

Sources

8-(tert-Butoxy)-8-oxooctanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 8-(tert-Butoxy)-8-oxooctanoic Acid: Properties, Reactivity, and Applications

Introduction

8-(tert-Butoxy)-8-oxooctanoic acid is a bifunctional organic compound that has emerged as a valuable tool in chemical synthesis and drug development.[1][2] Its structure, featuring an eight-carbon aliphatic chain, is terminated at one end by a free carboxylic acid and at the other by a tert-butyl ester. This unique arrangement provides orthogonal reactivity, allowing for selective chemical transformations at either end of the molecule. The tert-butyl ester serves as a robust protecting group for a carboxylic acid, which can be selectively removed under acidic conditions, revealing a second carboxyl group.[3] This property makes it an ideal heterobifunctional linker for applications in bioconjugation, surface chemistry, and as a versatile building block in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs).[4] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

The fundamental properties of 8-(tert-Butoxy)-8-oxooctanoic acid are critical for its handling, characterization, and application in synthetic workflows. It is typically supplied as a colorless to light yellow liquid.[1][5]

Core Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₁₂H₂₂O₄[1][6]
Molecular Weight 230.30 g/mol [1][5][6]
IUPAC Name 8-[(2-methylpropan-2-yl)oxy]-8-oxooctanoic acid[6]
CAS Number 234081-94-8[1][6]
Appearance Colorless to light yellow liquid[1][5]
Density ~1.024 g/cm³ (Predicted)[1][7]
pKa ~4.76 (Predicted)[1][7]
Purity Typically >95-97%[8][9]
Storage Room Temperature, in a dry place[5]
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 8-(tert-Butoxy)-8-oxooctanoic acid.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. Key expected signals include a prominent singlet at approximately 1.40 ppm, integrating to 9 protons, which corresponds to the magnetically equivalent protons of the tert-butyl group.[1] The methylene protons of the C8 alkyl chain typically appear as a series of multiplets between 1.20 and 2.18 ppm. A broad singlet, characteristic of the carboxylic acid proton, is observed far downfield, often around 11.94 ppm (in DMSO-d₆).[1]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The data should be consistent with its molecular formula, C₁₂H₂₂O₄.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to assess the purity of the compound, with high-quality batches showing purity levels of 99% or greater.[5]

Synthesis and Purification

The synthesis of 8-(tert-Butoxy)-8-oxooctanoic acid is typically achieved through the mono-esterification of its corresponding dicarboxylic acid, octanedioic acid. The use of a bulky alcohol, tert-butanol, sterically hinders the formation of the di-ester, facilitating the isolation of the desired mono-protected product.

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_reagents Reagents Octanedioic_acid Octanedioic Acid Reaction Stir at RT (5 hours) Octanedioic_acid->Reaction tert_Butanol tert-Butanol tert_Butanol->Reaction EDCI EDCI EDCI->Reaction DMAP DMAP DMAP->Reaction DCM DCM (Solvent) DCM->Reaction Workup Aqueous Workup (Dilute HCl, Water) Reaction->Workup Purification Column Chromatography Workup->Purification Product 8-(tert-Butoxy)-8-oxooctanoic acid Purification->Product

Caption: General workflow for the synthesis of 8-(tert-Butoxy)-8-oxooctanoic acid.

Experimental Protocol: Synthesis from Octanedioic Acid

This protocol is based on a common laboratory procedure for carbodiimide-mediated esterification.[1]

  • Reaction Setup: In a suitable reaction vessel, dissolve octanedioic acid (1.0 eq), 4-(dimethylamino)pyridine (DMAP, 1.0 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.0 eq) in dichloromethane (DCM).

  • Addition of Alcohol: Add tert-butanol (2-methyl-2-propanol), typically in excess (e.g., 12.5 eq), to the solution.

  • Reaction: Stir the mixture at room temperature for approximately 5 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or LC-MS.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with a larger volume of an organic solvent like diethyl ether. Wash the organic phase sequentially with a dilute acid solution (e.g., 0.01 N HCl) to remove unreacted DMAP and other basic impurities, followed by a wash with water.

  • Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil via flash column chromatography, typically using a solvent system such as a 1:1 mixture of ethyl acetate and petroleum ether, to yield the final product as a colorless oil.[1]

Chemical Reactivity and Strategic Deprotection

The synthetic utility of 8-(tert-Butoxy)-8-oxooctanoic acid stems from the differential reactivity of its two functional groups.

Reactivity of the Free Carboxylic Acid

The terminal carboxylic acid is available for a wide range of standard transformations. Most importantly for its role as a linker, it can be readily coupled with primary and secondary amines to form stable amide bonds. This is typically achieved using standard peptide coupling reagents, such as EDCI in combination with N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt), to form an activated ester intermediate that reacts efficiently with the amine nucleophile.[10]

Reactivity of the tert-Butyl Ester: An Acid-Labile Protecting Group

The tert-butyl ester is a cornerstone of its functionality, serving as a protecting group that is stable to a variety of reaction conditions but can be removed selectively under acidic conditions.[3] This acid-lability is due to the stability of the tertiary carbocation intermediate formed during cleavage.

Mechanism of Acid-Catalyzed Deprotection

G start R-CO-O-tBu protonated R-CO-O(H+)-tBu start->protonated + H+ cleavage R-COOH + (CH3)3C+ protonated->cleavage Cleavage isobutylene (CH3)2C=CH2 + H+ inv1->isobutylene Elimination

Caption: Simplified mechanism for the acid-catalyzed cleavage of a tert-butyl ester.

Common Deprotection Protocols:

  • Strong Acid Cleavage (Standard Method): The most common method involves treatment with neat trifluoroacetic acid (TFA) or a solution of TFA in a chlorinated solvent like dichloromethane (DCM) at room temperature.[3] The reaction is typically rapid and clean, with the volatile byproducts (TFA, DCM, and isobutylene) being easily removed under reduced pressure.

  • Milder Acidic Conditions: For substrates containing other acid-sensitive functional groups, milder conditions may be employed. Reagents such as 85% aqueous phosphoric acid or Lewis acids like zinc bromide (ZnBr₂) can effectively cleave the tert-butyl ester, sometimes offering better selectivity.[3]

  • Non-Acidic Cleavage: While less common, thermolytic cleavage can be achieved by heating the compound in a high-boiling solvent, which causes the elimination of isobutylene.[3] Other specialized, non-acidic methods using reagents like bis(tri-n-butyltin) oxide have also been reported.[3]

Experimental Protocol: TFA-Mediated Deprotection
  • Dissolution: Dissolve the tert-butyl ester-containing substrate in a minimal amount of dichloromethane (DCM).

  • TFA Addition: Add an excess of trifluoroacetic acid (TFA), often in a 1:1 ratio with DCM or used neat.

  • Reaction: Stir the reaction at room temperature. Monitor for the consumption of starting material by TLC or LC-MS. Reactions are often complete within 1-2 hours.

  • Workup: Once complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. The resulting carboxylic acid can often be precipitated or purified further by chromatography if necessary.[3]

Applications in Drug Development and Research

The unique bifunctional nature of 8-(tert-Butoxy)-8-oxooctanoic acid makes it a highly sought-after intermediate in several areas of advanced chemical research.

  • PROTAC and Bioconjugate Linkers: The molecule is explicitly marketed as a PROTAC linker.[4] In this context, the free carboxylic acid can be coupled to a protein-of-interest (POI) ligand. Following this conjugation, the tert-butyl group is removed to reveal a new carboxylic acid, which can then be coupled to an E3 ligase-binding ligand, thus completing the synthesis of the heterobifunctional PROTAC molecule. The eight-carbon chain provides spatial separation between the two ligands, which is often critical for effective ternary complex formation.

  • Intermediate for Complex Molecule Synthesis: It serves as a valuable starting material for multi-step syntheses.[1][2] By protecting one of the two carboxyl groups of octanedioic acid, it allows for selective chemistry to be performed on the free acid without affecting the masked functionality. This is a crucial strategy for building complex molecular architectures, including those found in potential therapeutic agents.[11]

  • Surface Modification and Self-Assembled Monolayers (SAMs): Long-chain alkanoic acids are foundational components for creating SAMs on various substrates. The carboxylic acid headgroup can anchor to metal oxide surfaces, while the protected terminus can be deprotected post-assembly to present a reactive carboxylate surface for further functionalization, such as the covalent immobilization of proteins or other biomolecules.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 8-(tert-Butoxy)-8-oxooctanoic acid is associated with the following hazards:

  • H302: Harmful if swallowed[6]

  • H315: Causes skin irritation[6]

  • H319: Causes serious eye irritation[6]

  • H335: May cause respiratory irritation[6]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

8-(tert-Butoxy)-8-oxooctanoic acid is a highly versatile and synthetically valuable molecule. Its defining feature—a stable, yet readily cleavable tert-butyl ester masking a carboxylic acid—provides an essential tool for orthogonal chemical strategies. This property, combined with a second, reactive carboxylic acid and a flexible alkyl spacer, makes it an indispensable building block for researchers in medicinal chemistry, bioconjugation, and materials science. Its proven utility as a linker in the construction of PROTACs underscores its importance in the development of next-generation therapeutics.

References

  • Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry - ACS Publications. [Link]

  • 8-(tert-Butoxy)-8-oxooctanoic acid - Physico-chemical Properties. ChemBK. [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. [Link]

  • 8-(tert-Butoxy)-8-oxooctanoic acid | C12H22O4 | CID 21464879. PubChem. [Link]

  • A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. ResearchGate. [Link]

  • A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. [Link]

  • 8-(tert-Butoxy)-8-oxooctanoic acid - [B56308]. Synthonix. [Link]

  • The Crucial Role of 20-(Tert-butoxy)-20-oxoicosanoic Acid in Modern Drug Discovery. inno-pharmchem.com. [Link]

  • Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. YouTube. [Link]

Sources

An In-Depth Technical Guide to the Solubility of 8-(tert-Butoxy)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of 8-(tert-Butoxy)-8-oxooctanoic acid. Given the scarcity of published quantitative solubility data for this compound, this document emphasizes the foundational principles and experimental methodologies required to generate reliable and reproducible solubility profiles.

Introduction and Physicochemical Analysis

8-(tert-Butoxy)-8-oxooctanoic acid, also known as mono-tert-butyl suberate, is a bifunctional organic molecule featuring a terminal carboxylic acid and a tert-butyl ester. Its structure (Figure 1) dictates its physicochemical properties and, consequently, its solubility behavior. The molecule possesses a molecular weight of 230.30 g/mol and a predicted pKa of approximately 4.76.[1][2] This structure imparts a dual nature: the C8 aliphatic chain and the bulky tert-butyl group create a significant nonpolar character, while the terminal carboxylic acid provides a polar, hydrophilic functional group capable of hydrogen bonding and ionization.

This amphiphilic nature suggests that its solubility will be highly dependent on the solvent system. It is anticipated to be more soluble in organic solvents of moderate to low polarity and sparingly soluble in aqueous media, particularly at a low pH where the carboxylic acid is protonated.

Figure 1: Chemical Structure of 8-(tert-Butoxy)-8-oxooctanoic acid

Caption: Structure of 8-(tert-Butoxy)-8-oxooctanoic acid.

Predicted and Experimental Solubility Profile

While specific quantitative data is not widely published, a qualitative assessment based on chemical principles can be made. The following table provides a predicted solubility profile, which should be validated by the experimental protocol outlined in Section 3.

SolventSolvent TypePredicted SolubilityExperimental Solubility (mg/mL)
Water (pH 7.4)Polar ProticLow to ModerateUser to determine
Water (pH 2.0)Polar ProticLowUser to determine
EthanolPolar ProticHighUser to determine
MethanolPolar ProticHighUser to determine
Dichloromethane (DCM)Polar AproticHighUser to determine
Ethyl AcetatePolar AproticHighUser to determine
HexaneNonpolarLowUser to determine
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighUser to determine

Experimental Determination of Thermodynamic Solubility

To obtain accurate and reliable solubility data, a robust experimental method is essential. The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility and is recommended here.[3] This method involves generating a saturated solution of the compound in a chosen solvent and then quantifying the concentration of the dissolved solute after a state of equilibrium has been reached.[4][5] The OECD Guideline 105 for testing water solubility provides a standardized framework for this approach.[6][7][8][9]

Rationale for Method Selection

The shake-flask method is chosen for its reliability and its ability to ensure that true thermodynamic equilibrium is achieved between the undissolved solid and the solvent.[3][4] This is critical for applications in drug development and formulation, where understanding the maximum stable concentration is paramount. The procedure requires sufficient incubation time (typically 24-72 hours) to reach this equilibrium.[5]

Step-by-Step Experimental Protocol

Objective: To determine the thermodynamic solubility of 8-(tert-Butoxy)-8-oxooctanoic acid in various solvents at a controlled temperature (e.g., 25°C).

Materials:

  • 8-(tert-Butoxy)-8-oxooctanoic acid (≥97% purity)[10][11]

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance

  • Glass vials (e.g., 2-4 mL) with screw caps[12]

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or appropriate material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry) or another validated quantitative method.

Procedure:

  • Preparation: Add an excess amount of 8-(tert-Butoxy)-8-oxooctanoic acid to a series of vials. "Excess" means that a visible amount of solid material remains undissolved after the equilibration period.[3][5] As a starting point, add ~10 mg of the compound to 1 mL of each solvent. Prepare each solvent in triplicate for statistical validity.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.[4][5] For some compounds, 48-72 hours may be necessary.

  • Phase Separation: After equilibration, remove the vials and let them stand to allow larger particles to settle. To completely separate the saturated solution (supernatant) from the excess solid, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes.[4]

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no particulate matter is transferred, it is highly recommended to filter the supernatant through a 0.22 µm syringe filter that is chemically compatible with the solvent.[12]

  • Dilution: Immediately dilute the filtered supernatant with a known volume of an appropriate mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated quantitative method. HPLC is often suitable for non-volatile carboxylic acids.[13][14] A calibration curve must be prepared using standards of known concentrations of 8-(tert-Butoxy)-8-oxooctanoic acid to accurately determine the concentration in the samples.[4]

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The final solubility is typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the shake-flask solubility determination workflow.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep Add excess solid compound to vials with solvent (n=3) equil Agitate at constant T (24-72 hours) prep->equil sep Centrifuge to pellet excess solid equil->sep collect Filter supernatant sep->collect dilute Dilute sample collect->dilute analyze Analyze via HPLC/MS dilute->analyze calc Calculate Solubility (mg/mL or mol/L) analyze->calc

Caption: Workflow for thermodynamic solubility determination.

Analytical Considerations for Quantification

The accurate quantification of 8-(tert-Butoxy)-8-oxooctanoic acid is critical. Since the molecule lacks a strong chromophore, direct UV absorbance detection may have low sensitivity.[14][15] Several analytical strategies can be employed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the preferred method due to its high sensitivity and selectivity, allowing for precise quantification even at low concentrations.[16][17]

  • HPLC with Refractive Index (RI) Detection: RI detection can be used but is generally less sensitive and susceptible to temperature and mobile phase fluctuations.

  • Derivatization: The carboxylic acid can be derivatized with a UV-active or fluorescent tag to enhance detection by HPLC-UV or fluorescence detectors.[14]

Conclusion

Determining the solubility of 8-(tert-Butoxy)-8-oxooctanoic acid requires a systematic and rigorous experimental approach. By employing the gold-standard shake-flask method coupled with a validated, sensitive analytical technique like LC-MS, researchers can generate the reliable, quantitative data essential for applications ranging from reaction chemistry to drug formulation. This guide provides the theoretical foundation and practical framework necessary to achieve this with scientific integrity.

References

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

  • Situ Biosciences. OECD 105 - Water Solubility.

  • ChemBK. 8-(tert-Butoxy)-8-oxooctanoic acid - Physico-chemical Properties.

  • Khedr, A. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4936.

  • Analytice. OECD 105 – Water Solubility Test at 20°C.

  • National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • Phytosafe. OECD 105 - Water Solubility.

  • Quora. (2017). How do you perform the shake flask method to determine solubility?.

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.

  • ChemScene. 8-(tert-Butoxy)-8-oxooctanoic acid.

  • Sigma-Aldrich. 8-(tert-Butoxy)-8-oxooctanoic acid.

  • Synthonix. 8-(tert-Butoxy)-8-oxooctanoic acid - [B56308].

  • Key Organics. 8-(tert-Butoxy)-8-oxooctanoic acid.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21464879, 8-(tert-Butoxy)-8-oxooctanoic acid.

  • Google Patents. Method of quantification of carboxylic acids by mass spectrometry.

  • MDPI. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.

  • Encyclopedia.pub. Liquid-Chromatographic Methods for Carboxylic Acids.

  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

  • BioAssay Systems. Solubility Testing – Shake Flask Method.

Sources

An In-depth Technical Guide to the NMR Spectrum Analysis of 8-(tert-Butoxy)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1][2] This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of 8-(tert-Butoxy)-8-oxooctanoic acid, a bifunctional molecule incorporating both a carboxylic acid and a tert-butyl ester. Understanding the NMR characteristics of this compound is crucial for its application as an intermediate in the synthesis of more complex organic molecules.[3] This document will serve as a practical resource for researchers, elucidating the principles behind the observed spectral data and providing a robust experimental framework for its acquisition.

Molecular Structure and Predicted NMR Environments

8-(tert-Butoxy)-8-oxooctanoic acid (C₁₂H₂₂O₄, Molar Mass: 230.30 g/mol ) possesses a linear eight-carbon chain with distinct functional groups at each terminus.[3][4][5] One end features a carboxylic acid (-COOH), while the other is a tert-butyl ester (-COO(CH₃)₃). This asymmetry results in a unique set of proton and carbon environments, each with a characteristic chemical shift in the NMR spectrum.

Molecular Structure Diagram

Caption: Molecular structure of 8-(tert-Butoxy)-8-oxooctanoic acid.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the different proton environments within the molecule. The chemical shift (δ) is influenced by the electron density around the proton, while the integration gives the relative number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons.

Predicted ¹H NMR Spectral Data:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-a (COOH)~10-12Broad Singlet1HThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[6][7][8]
H-b (-CH₂-COOH)~2.2-2.4Triplet2HThese protons are alpha to the carboxylic acid carbonyl group, resulting in a downfield shift.[9] They are split by the adjacent H-c methylene protons.
H-c to H-f (-CH₂-)~1.2-1.7Multiplet8HThe protons of the central methylene groups in the aliphatic chain are shielded and have overlapping signals, appearing as a complex multiplet.[3]
H-g (-CH₂-COO-)~2.1-2.3Triplet2HThese protons are alpha to the ester carbonyl group and are deshielded.[10] They are split by the adjacent H-f methylene protons.
H-h (-C(CH₃)₃)~1.4Singlet9HThe nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet due to the absence of adjacent protons.[3]

Note: The exact chemical shifts can be influenced by the solvent used.[7]

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data:

Carbon AssignmentChemical Shift (δ, ppm)Rationale
C1 (COOH)~175-185The carbonyl carbon of the carboxylic acid is significantly deshielded.[6][7][9]
C2 (-CH₂-COOH)~30-35The carbon alpha to the carboxylic acid is deshielded.
C3-C6 (-CH₂-)~24-30The carbons of the central methylene groups have similar chemical environments and will appear in the aliphatic region.
C7 (-CH₂-COO-)~34-38The carbon alpha to the ester carbonyl is deshielded.
C8 (COO-tBu)~170-175The carbonyl carbon of the ester is highly deshielded.[6][9]
C9 (-C (CH₃)₃)~80-85The quaternary carbon of the tert-butyl group is attached to an oxygen atom, causing a downfield shift.
C10 (-C(CH₃ )₃)~28-30The methyl carbons of the tert-butyl group are in a typical aliphatic region.

Experimental Protocol for NMR Spectrum Acquisition

A well-defined protocol is essential for obtaining high-quality, reproducible NMR data.

Workflow for NMR Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing weigh 1. Weigh Sample (5-20 mg for ¹H, 20-50 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (~0.6 mL CDCl₃ or DMSO-d₆) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert Sample into Spectrometer transfer->insert lock 5. Lock on Deuterium Signal insert->lock shim 6. Shim for Field Homogeneity lock->shim acquire 7. Acquire Spectrum shim->acquire ft 8. Fourier Transform acquire->ft phase 9. Phase Correction ft->phase baseline 10. Baseline Correction phase->baseline integrate 11. Integration and Peak Picking baseline->integrate

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation :

    • Accurately weigh 5-20 mg of 8-(tert-Butoxy)-8-oxooctanoic acid for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[11][12]

    • Add approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[11] The choice of solvent is critical as it can influence chemical shifts.[7]

    • Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.[11]

    • Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube, ensuring no solid particles are transferred.[12][13]

    • Cap the NMR tube securely to prevent solvent evaporation.[11]

  • NMR Spectrometer Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[11]

    • Shim the magnetic field to optimize its homogeneity, which will result in sharp, well-resolved peaks.[11]

    • Tune and match the probe for the nucleus being observed (¹H or ¹³C).

    • Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

    • Acquire the Free Induction Decay (FID) signal.

  • Data Processing :

    • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak representation.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Conclusion

The NMR spectral analysis of 8-(tert-Butoxy)-8-oxooctanoic acid is a clear illustration of how this powerful technique can be used to elucidate the structure of a multifunctional organic molecule. By understanding the principles of chemical shift, integration, and spin-spin coupling, researchers can confidently assign the observed signals to the corresponding proton and carbon environments. The detailed protocol provided herein offers a standardized approach to obtaining high-quality NMR data, ensuring the reliability and reproducibility of experimental results. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel compounds.

References

  • CASPRE - 13 C NMR Predictor. (n.d.). Retrieved January 17, 2026, from [Link]

  • The prediction of 1H NMR chemical shifts in organic compounds - Spectroscopy Europe. (n.d.). Retrieved January 17, 2026, from [Link]

  • Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry - Longdom Publishing. (n.d.). Retrieved January 17, 2026, from [Link]

  • Full article: 13C NMR chemical shift prediction of diverse chemical compounds - Taylor & Francis. (n.d.). Retrieved January 17, 2026, from [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). MDPI. Retrieved from [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - NIH. (2022, November 24). Retrieved from [Link]

  • Prediction of 1H NMR Chemical Shifts Using Neural Networks | Analytical Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

  • Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.). Retrieved January 17, 2026, from [Link]

  • Principles of NMR. (n.d.). Retrieved January 17, 2026, from [Link]

  • (PDF) Accurate Prediction of H NMR Chemical Shifts of Small Molecules Using Machine Learning - ResearchGate. (2024, May 11). Retrieved from [Link]

  • NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses - Microbe Notes. (2022, January 12). Retrieved from [Link]

  • Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method | The Journal of Organic Chemistry - ACS Publications. (2017, April 11). Retrieved from [Link]

  • How To Prepare And Run An NMR Sample - Blogs - News - alwsci. (n.d.). Retrieved January 17, 2026, from [Link]

  • 20.3: Predicting a 1H-NMR Spectrum From The Structure - Chemistry LibreTexts. (2020, April 29). Retrieved from [Link]

  • NMR sample preparation. (n.d.). Retrieved January 17, 2026, from [Link]

  • [FREE] How can you differentiate an ester from a carboxylic acid in an NMR spectrum (both carbon and proton)? - Brainly. (2023, June 6). Retrieved from [Link]

  • NMR Spectroscopy - BYJU'S. (n.d.). Retrieved January 17, 2026, from [Link]

  • 8.1 - FT-NMR Sample Preparation Guide - MIT OpenCourseWare. (n.d.). Retrieved January 17, 2026, from [Link]

  • NMR Sample Preparation Guide | PDF | Nuclear Magnetic Resonance Spectroscopy | Molecular Physics - Scribd. (n.d.). Retrieved January 17, 2026, from [Link]

  • 4.7: NMR Spectroscopy - Chemistry LibreTexts. (2022, August 28). Retrieved from [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2022, September 24). Retrieved from [Link]

  • 8-(tert-Butoxy)-8-oxooctanoic acid - ChemBK. (n.d.). Retrieved January 17, 2026, from [Link]

  • 8-(tert-Butoxy)-8-oxooctanoic acid | C12H22O4 | CID 21464879 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • Esters. (n.d.). Retrieved January 17, 2026, from [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles - NC State University Libraries. (n.d.). Retrieved January 17, 2026, from [Link]

  • CH 336: Carboxylic Acid Spectroscopy - Oregon State University. (2020, February 7). Retrieved from [Link]

Sources

The Strategic Utility of 8-(tert-Butoxy)-8-oxooctanoic Acid in Modern Drug Discovery: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, particularly in the burgeoning field of targeted protein degradation, the selection of appropriate chemical intermediates is a critical determinant of success. Among these, 8-(tert-Butoxy)-8-oxooctanoic acid has emerged as a versatile and strategically valuable building block. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this intermediate, focusing on its synthesis, chemical properties, and pivotal role in the construction of complex therapeutic agents such as Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties and Strategic Advantages

8-(tert-Butoxy)-8-oxooctanoic acid (CAS No. 234081-94-8) is a bifunctional molecule featuring a terminal carboxylic acid and a tert-butyl ester. This unique structure underpins its utility as a chemical intermediate.

PropertyValueSource
Molecular FormulaC₁₂H₂₂O₄[1]
Molecular Weight230.3 g/mol [1]
AppearanceColorless to light yellow liquid[2]
Density1.024±0.06 g/cm³ (Predicted)[3]
pKa4.76±0.10 (Predicted)[3]
IUPAC Name8-[(2-methylpropan-2-yl)oxy]-8-oxooctanoic acid[4]

The strategic advantage of this molecule lies in the orthogonal reactivity of its two functional groups. The carboxylic acid provides a reactive handle for amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments. The tert-butyl ester serves as a robust protecting group for the other terminus of the C8 aliphatic chain, which can be selectively removed under acidic conditions without affecting other sensitive functionalities in a complex molecule. This differential reactivity is paramount in the multi-step syntheses common in drug development.

Synthesis and Purification: A Validated Protocol

The synthesis of 8-(tert-Butoxy)-8-oxooctanoic acid is typically achieved through the mono-esterification of octanedioic acid. A well-established protocol involves the reaction of octanedioic acid with tert-butanol in the presence of a coupling agent and a catalyst.

Experimental Protocol: Synthesis of 8-(tert-Butoxy)-8-oxooctanoic acid[5]

Materials:

  • Octanedioic acid

  • 2-Methyl-2-propanol (tert-butanol)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Diethyl ether

  • 0.01 N Hydrochloric acid (HCl)

  • Water

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • To a solution of octanedioic acid (1.00 g, 5.75 mmol) in dichloromethane (6.8 mL), add 2-methyl-2-propanol (6.9 mL, 71.8 mmol), EDCI (1.1 g, 5.74 mmol), and DMAP (0.7 g, 5.74 mmol).

  • Stir the reaction mixture at room temperature for 5 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether (60 mL).

  • Wash the organic phase sequentially with 0.01 N HCl (50 mL) and water (50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography using a 1:1 mixture of ethyl acetate and petroleum ether as the eluent to yield 8-(tert-Butoxy)-8-oxooctanoic acid as a colorless oil.

Self-Validating System: The success of this synthesis can be readily monitored by thin-layer chromatography (TLC) to track the consumption of the starting material. The final product's identity and purity can be confirmed by ¹H NMR spectroscopy, which should show a characteristic singlet at approximately 1.40 ppm corresponding to the nine protons of the tert-butyl group.[1]

Core Application: A Linker in Proteolysis Targeting Chimeras (PROTACs)

The most prominent application of 8-(tert-Butoxy)-8-oxooctanoic acid is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule is composed of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker that connects the two.

The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and affecting the overall physicochemical properties of the molecule.[3] The eight-carbon aliphatic chain of 8-(tert-Butoxy)-8-oxooctanoic acid provides a balance of flexibility and length, which can be optimal for inducing a productive ternary complex formation for a variety of target proteins and E3 ligases.

Workflow for PROTAC Synthesis using 8-(tert-Butoxy)-8-oxooctanoic acid

The general workflow for incorporating this linker into a PROTAC involves two key steps: amide bond formation and deprotection.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Bond Formation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Final Amide Bond Formation A POI-NH₂ or E3-NH₂ C Amide-Coupled Intermediate A->C Amide Coupling (e.g., HATU, HOBt) B 8-(tert-Butoxy)-8-oxooctanoic acid B->C D Amide-Coupled Intermediate E Intermediate with Free Carboxylic Acid D->E Acidic Conditions (e.g., TFA) F Intermediate with Free Carboxylic Acid H Final PROTAC Molecule F->H Amide Coupling (e.g., HATU, HOBt) G E3-NH₂ or POI-NH₂ G->H

PROTAC synthesis workflow using the bifunctional linker.
Causality in Experimental Choices
  • Amide Coupling Reagents: The choice of coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) is dictated by the need for high-yield, low-racemization amide bond formation, which is crucial for preserving the stereochemistry of the ligands.

  • Deprotection with Trifluoroacetic Acid (TFA): The tert-butyl ester is stable to a wide range of reaction conditions but can be cleanly cleaved with strong acids like TFA. This orthogonality is a key advantage, allowing for the selective deprotection of the linker without affecting other acid-labile protecting groups that might be present on the POI or E3 ligase ligands. The byproducts of this reaction, tert-butyl cation and trifluoroacetate, are volatile and easily removed.

Field-Proven Insights and Considerations

While the C8 aliphatic linker derived from 8-(tert-Butoxy)-8-oxooctanoic acid offers flexibility, the optimization of a PROTAC's linker is an empirical process. The length and composition of the linker can significantly impact the stability of the ternary complex and, consequently, the degradation efficiency.[3]

  • Flexibility vs. Rigidity: While the flexibility of an aliphatic chain can be advantageous in allowing the POI and E3 ligase to adopt a productive orientation, excessive flexibility can lead to an entropic penalty upon ternary complex formation. In some cases, more rigid linkers may be preferable.

  • Physicochemical Properties: The hydrophobic nature of the C8 alkyl chain will increase the lipophilicity of the final PROTAC molecule. This can influence its solubility, cell permeability, and overall pharmacokinetic profile. Researchers must consider these effects in the context of the overall properties of the PROTAC. The distribution of physicochemical properties of linkers in known PROTACs often shows a molecular weight centered around 200 Daltons and a preference for a certain number of rotatable bonds.

Conclusion

8-(tert-Butoxy)-8-oxooctanoic acid is a highly valuable chemical intermediate in modern drug discovery, particularly for the synthesis of PROTACs. Its bifunctional nature, with a reactive carboxylic acid and a stable yet readily cleavable tert-butyl ester, provides a strategic advantage in the construction of complex molecules. The straightforward synthesis and purification of this linker, coupled with its proven utility in facilitating the formation of effective ternary complexes, make it an essential tool for researchers and scientists in the field of targeted protein degradation. As the development of PROTACs and other complex therapeutics continues to advance, the strategic application of well-designed intermediates like 8-(tert-Butoxy)-8-oxooctanoic acid will remain a cornerstone of innovation.

References

  • Mei, H., et al. (2022). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 7(1), 1-20. [Link]

  • PubChem. 8-(tert-Butoxy)-8-oxooctanoic acid. [Link]

  • Ciulli, A., et al. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications, 12(1), 1-10. [Link]

  • Alessio, C., et al. (2017). Cliptac composition.
  • ResearchGate. Distributions of the physicochemical and drug-like properties of the linkers in PROTAC-DB. [Link]

  • MCE. 8-(tert-Butoxy)-8-oxooctanoic acid. [Link]

  • Synthonix. 8-(tert-Butoxy)-8-oxooctanoic acid. [Link]

  • Aaron Chemistry. 8-(tert-Butoxy)-8-oxooctanoic acid. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

  • Manda, S., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1948. [Link]

  • Scott, J. S., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1143-1150. [Link]

Sources

A Technical Guide to the Strategic Role of Tert-Butyl Esters in Bifunctional Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the sophisticated architecture of modern therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the bifunctional linker is a component of paramount importance.[1] It dictates the stability, solubility, and release kinetics of the entire conjugate. Within the synthetic chemist's toolkit for linker construction, protecting groups are indispensable for orchestrating complex, multi-step syntheses. The tert-butyl (tBu) ester, in particular, has emerged as a uniquely valuable protecting group for carboxylic acids. This guide elucidates the core chemical principles of the tert-butyl ester, explains its strategic deployment within bifunctional linkers, and provides field-proven experimental protocols for its application and removal. We will explore the causality behind its selection, focusing on its unique stability profile which enables critical orthogonal synthetic strategies.

Introduction: The Centrality of the Bifunctional Linker

Bifunctional linkers are molecular bridges that covalently connect two distinct chemical entities.[2] In drug development, this typically involves joining a targeting moiety (e.g., a monoclonal antibody) to a payload (e.g., a cytotoxic agent or a protein degrader).[][4] The linker is not merely a passive spacer; its chemical nature profoundly influences the conjugate's efficacy and therapeutic index.[5] Key considerations in linker design include its length, hydrophilicity, and whether it is designed to be cleaved at the target site or remain stable.[6]

The synthesis of these linkers often requires a sequential approach, where different reactive functional groups are introduced in a controlled manner. This necessitates the temporary masking, or "protection," of certain functional groups to prevent undesired side reactions. The choice of protecting group is a critical strategic decision.

Figure 1: Conceptual diagram of a bifunctional linker, indicating the position of a temporarily masked functional group, such as a tert-butyl protected carboxylic acid, on the spacer arm.

The Tert-Butyl Ester: A Unique Chemical Profile

The tert-butyl ester stands apart from simpler alkyl esters (e.g., methyl or ethyl esters) due to a combination of steric and electronic properties. Its utility as a protecting group for carboxylic acids is rooted in two primary features: its exceptional stability across a wide range of conditions and its clean, selective removal under specific acidic conditions.[7][8]

  • Exceptional Stability: The bulky tert-butyl group provides significant steric hindrance, shielding the carbonyl carbon from nucleophilic attack.[7] Consequently, tert-butyl esters are highly resistant to basic hydrolysis (saponification), reduction, and attack by many organometallic reagents, conditions under which a methyl or ethyl ester would be readily cleaved.[7][9]

  • Facile Acid-Catalyzed Cleavage: The deprotection mechanism does not involve nucleophilic attack at the carbonyl. Instead, it proceeds via an acid-catalyzed pathway that results in the formation of a highly stable tertiary carbocation (the tert-butyl cation).[8][9] This cation rapidly eliminates a proton to form isobutylene gas, an inert and volatile byproduct that conveniently shifts the equilibrium toward deprotection. This mechanism ensures the reaction is irreversible and driven to completion.[8]

Cleavage_Mechanism Acid-Catalyzed Cleavage of a Tert-Butyl Ester cluster_0 cluster_1 Acid-Catalyzed Cleavage of a Tert-Butyl Ester R-C(=O)O-tBu R-C(=O)O-tBu R-C(=O+H)O-tBu R-C(=O+H)O-tBu R-C(=O)O-tBu->R-C(=O+H)O-tBu 1. Protonation (H+) R-COOH + +C(CH3)3 R-COOH + +C(CH3)3 R-C(=O+H)O-tBu->R-COOH + +C(CH3)3 2. C-O Bond Cleavage +C(CH3)3 +C(CH3)3 H2C=C(CH3)2 + H+ H2C=C(CH3)2 + H+ +C(CH3)3->H2C=C(CH3)2 + H+ 3. Elimination start Tert-Butyl Ester step1 Protonated Ester start->step1 step2 Carboxylic Acid + Tert-Butyl Cation step1->step2 end Final Products: Carboxylic Acid + Isobutylene (gas) step2->end Orthogonal_Strategy cluster_Base Base-Mediated Step cluster_Acid Acid-Mediated Step Start Linker Precursor (Fmoc-NH-Linker-COO-tBu) Base_Deprotection Add Piperidine Start->Base_Deprotection Step1_Product H2N-Linker-COO-tBu Base_Deprotection->Step1_Product Fmoc group removed Couple Couple Next Moiety Step1_Product->Couple Step2_Product NewMoiety-NH-Linker-COO-tBu Couple->Step2_Product Acid_Deprotection Add Trifluoroacetic Acid (TFA) Step2_Product->Acid_Deprotection Proceed to final deprotection Final_Product NewMoiety-NH-Linker-COOH Acid_Deprotection->Final_Product t-Butyl ester removed

Figure 3: Workflow illustrating an orthogonal synthesis strategy. The base-labile Fmoc group is removed independently of the acid-labile tert-butyl ester, enabling sequential, controlled synthesis.

Data Presentation: Comparative Analysis of Deprotection Methods

The choice of deprotection reagent is dictated by the sensitivity of the overall molecule. While TFA is standard for final cleavage, milder conditions are often required to preserve other acid-sensitive functionalities.

Table 1: Comparison of Common Reagents for Tert-Butyl Ester Cleavage

Reagent SystemTypical ConditionsCausality & Field InsightsSelectivity Considerations
Trifluoroacetic Acid (TFA) 25-50% TFA in Dichloromethane (DCM), Room Temp, 1-4 h [10]The Workhorse: Strong acid, volatile, and effective. The high concentration drives the reaction to completion quickly. Ideal for robust substrates and final deprotection steps in solid-phase synthesis. [11]Low Selectivity: Will cleave most other common acid-labile groups, such as Boc, trityl, and Pbf. [9]Not suitable for intermediate steps where these groups must be retained.
Aqueous Phosphoric Acid 85% H₃PO₄ (aq) in Toluene or DCM, Room Temp to 50°C, 4-24 h [10][12]The Green Choice: Milder, less corrosive, and environmentally benign. The reaction is often biphasic. Good for substrates sensitive to harsh anhydrous acids.Good Selectivity: Can often preserve Boc groups with careful monitoring, though prolonged reaction times may lead to some Boc cleavage. [10]
Zinc Bromide (ZnBr₂) 5-15 eq. ZnBr₂ in DCM, Room Temp, 12-24 h [13][14]The Lewis Acid Approach: Milder than strong protic acids. The mechanism involves coordination of the Lewis acid to the ester oxygen, facilitating cleavage.Challenging Selectivity: Often reported for selective cleavage in the presence of N-Boc groups, but success is highly substrate-dependent and can be difficult to reproduce. [13][14]Some studies report concomitant cleavage of both groups. [13]
Thermolytic Cleavage High-boiling solvent (e.g., Quinoline) or neat, >150°C [10]The Anhydrous, Non-Acidic Method: Relies on heat to induce E1 elimination of isobutylene. Useful for substrates that are intolerant to any acid.High Temperature: Limited by the thermal stability of the substrate. Not commonly used for complex, sensitive biomolecules.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls (IPC) to ensure reaction completion and purity.

Protocol 1: Protection of a Carboxylic Acid as a Tert-Butyl Ester

This protocol uses tert-butyl acetate and a strong acid catalyst, a common and effective method. [15] Objective: To protect the carboxylic acid of a bifunctional linker intermediate.

Materials:

  • Linker intermediate with a free carboxylic acid (1.0 eq)

  • tert-Butyl acetate (10-20 eq, serves as reagent and solvent)

  • Perchloric acid (70%, catalytic, ~0.1 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Methodology:

  • Reaction Setup: To a stirred solution of the linker intermediate (1.0 eq) in tert-butyl acetate, add perchloric acid dropwise at 0°C. Causality: The strong acid protonates the carboxylic acid, activating it for esterification. Using tert-butyl acetate in excess drives the equilibrium towards the product.

  • Reaction Execution: Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction will show the disappearance of the starting material spot/peak and the appearance of a new, less polar product.

  • Workup & Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add saturated NaHCO₃ solution to neutralize the acid. Causality: Neutralization is crucial to stop the reaction and prevent potential acid-mediated degradation during extraction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated NaHCO₃ (1x) and then with brine (1x). Causality: The bicarbonate wash removes any remaining acid, and the brine wash removes bulk water before drying.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification & Validation: Purify the crude product by flash column chromatography. Validate the structure of the pure product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Deprotection of a Tert-Butyl Ester using TFA

This is a standard protocol for the robust cleavage of a t-butyl ester. [10] Objective: To deprotect the tert-butyl ester on a linker to reveal the free carboxylic acid.

Materials:

  • Tert-butyl ester protected linker (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Toluene (optional)

Methodology:

  • Reaction Setup: Dissolve the tert-butyl ester-containing compound in DCM (to make a ~0.1 M solution) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add TFA to the solution to achieve a final concentration of 25-50% (v/v). A vigorous bubbling (isobutylene gas evolution) is often observed.

  • Reaction Execution: Stir the reaction mixture at room temperature for 1-4 hours.

  • In-Process Control (IPC): Monitor the reaction by TLC or LC-MS. The product spot/peak should be significantly more polar than the starting material.

  • Removal of Volatiles: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Causality: Co-evaporation with a non-polar solvent like toluene (2-3x) can help to azeotropically remove the final traces of TFA.

  • Purification & Validation: The crude product (a carboxylic acid) is often pure enough for the next step. If necessary, it can be purified by precipitation, crystallization, or chromatography (often reverse-phase HPLC for polar molecules). Validate the final structure by NMR and MS, confirming the absence of the characteristic tert-butyl singlet (~1.5 ppm in ¹H NMR).

Conclusion

The tert-butyl ester is more than a simple protecting group; it is a strategic tool that enables the successful execution of complex synthetic routes required for advanced bioconjugates. Its unique combination of stability to a wide range of reagents and selective lability under acidic conditions provides the orthogonality necessary for modern, controlled linker synthesis. [7]Understanding the chemical principles behind its use, the nuances of its cleavage under different conditions, and the application of robust, self-validating protocols empowers researchers to harness its full potential in the development of next-generation therapeutics.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BOC Sciences.
  • Creative Biolabs.
  • Lumiprobe.
  • BenchChem. (2025). A Comparative Guide to Tert-Butyl Ester and Tert-Butyl Ether Protecting Groups.
  • BenchChem. (2025). Cleavage of the tert-butyl ester without affecting other functional groups.
  • ACS Publications. Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry.
  • NIH National Library of Medicine.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • Thermo Fisher Scientific. Cross-Linking Reagents.
  • Fluorochem.
  • BenchChem. (2025). The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide.
  • Organic Chemistry Portal. tert-Butyl Esters.
  • ACS GCI Pharmaceutical Roundtable. (2026). Acids - Reagent Guides.
  • Sunresin. Fmoc / t-Bu Solid Phase Synthesis.
  • ACS Publications. Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry.
  • NIH National Library of Medicine. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy.
  • AstaTech. Solid-phase peptide synthesis introduction.
  • ResearchGate. (2025). A Mild and Selective Method for the Cleavage of tert-Butyl Esters.
  • BenchChem. (2025).
  • Nicolaou, K. C., et al. (1998). Protecting Groups: Orthogonal Sets of Protecting Groups.
  • Creative Biolabs.
  • Organic Chemistry Portal. Protective Groups.
  • American Chemical Society. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Journal of Organic Chemistry.
  • MedchemExpress.com. Acid-PEG9-t-butyl ester | PROTAC Linkers.
  • Reddit. (2016). Most labile ester protecting group?.
  • NIH National Library of Medicine. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer.
  • The Chemistry of Molecules. (2020). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. YouTube.
  • University of Leeds.
  • Kocienski, P. J. (1994). Protecting Groups. Thieme.

Sources

The Crucial Conductor: An In-depth Technical Guide to PROTAC Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond a Simple Tether

In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules, which co-opt the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins, are defined by three core components: a ligand for the protein of interest (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and the chemical linker that joins them.[1] Historically viewed as a passive spacer, the linker is now understood to be a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[2] This guide, intended for drug development professionals and researchers in the field, will provide a comprehensive technical overview of the PROTAC linker, moving beyond foundational concepts to explore the nuances of its design, synthesis, and evaluation.

The Linker's Multifaceted Role in PROTAC Efficacy

The linker is far more than a simple tether; it is an active participant in the PROTAC's mechanism of action, orchestrating the formation of a productive ternary complex (POI-PROTAC-E3 ligase) that is essential for ubiquitination and subsequent degradation.[3] Its chemical composition, length, rigidity, and attachment points to the two ligands collectively dictate the geometry and stability of this complex.[4] An optimally designed linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and, consequently, the efficiency of degradation. Conversely, a poorly designed linker can lead to steric clashes or unfavorable interactions, resulting in negative cooperativity and diminished activity.[1]

Beyond its role in ternary complex formation, the linker's physicochemical properties are paramount in defining the overall drug-like characteristics of the PROTAC. The inherent challenge in PROTAC design is the large size and high molecular weight of these molecules, which often places them outside the "rule-of-five" space typically associated with oral bioavailability.[5] The linker, therefore, presents a key opportunity to modulate properties such as solubility, cell permeability, and metabolic stability.[6]

Deconstructing the Linker: A Classification of Common and Advanced Motifs

The chemical space of PROTAC linkers is vast and ever-expanding. However, they can be broadly categorized based on their flexibility and chemical composition.

The Workhorses: Flexible Alkyl and PEG Linkers

The most prevalent linker motifs in early-stage PROTAC development have been flexible alkyl and polyethylene glycol (PEG) chains.[7] Their popularity stems from their synthetic tractability, commercial availability of bifunctional building blocks, and the ease with which their length can be systematically varied to probe structure-activity relationships (SAR).[7]

  • Alkyl Chains: Simple hydrocarbon chains offer a high degree of conformational flexibility, allowing the PROTAC to adopt multiple orientations and increasing the probability of forming a productive ternary complex.[1] However, they can contribute to high lipophilicity, potentially leading to poor solubility and off-target effects.[1]

  • Polyethylene Glycol (PEG) Chains: PEG linkers enhance the hydrophilicity and aqueous solubility of PROTACs.[2] The flexible nature of PEG linkers can also contribute to a "chameleon effect," where the molecule can adopt a more compact, less polar conformation to facilitate cell membrane passage, and a more extended, polar conformation in the aqueous cytoplasm.[8] However, long PEG chains can sometimes lead to reduced metabolic stability.[2]

The Next Generation: Rigid and Conformationally Constrained Linkers

To overcome the limitations of flexible linkers, such as the entropic penalty upon binding, researchers have increasingly turned to more rigid and conformationally constrained designs. These linkers aim to pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced potency and selectivity.

  • Cyclic Structures: Incorporating saturated rings like piperazine and piperidine can constrain the linker's conformation and improve metabolic stability.[6] The introduction of a basic center, such as in a piperazine ring, can also improve solubility.[9]

  • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings, often installed via "click chemistry," provide significant conformational restriction.[10] The triazole ring is also metabolically stable and can participate in hydrogen bonding interactions within the ternary complex.[10]

  • Macrocyclic Linkers: A more recent innovation is the development of macrocyclic PROTACs, where the linker cyclizes back onto one of the ligands.[11] This strategy dramatically reduces conformational flexibility, which can lead to enhanced selectivity for a particular target or even between different domains of the same protein.[11]

  • Novel Architectures: The field is continually exploring novel linker scaffolds. For instance, the incorporation of ferrocene as a "molecular hinge" has been shown to enable dynamic conformational changes that can improve cell permeability.[2]

The Art and Science of Linker Design: A Quantitative Perspective

The optimization of a PROTAC linker is often an empirical process, requiring the synthesis and evaluation of a library of compounds with systematic variations in length and composition.[7] The following tables summarize quantitative data from published studies, illustrating the profound impact of linker modifications on degradation efficiency, typically measured by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)[7]
Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12Submicromolar>90
Alkyl/Ether21396
Alkyl/Ether2929276

This data highlights that a minimum linker length is often required to enable ternary complex formation, after which an optimal length is reached, and further extension can be detrimental to activity.

Table 2: Impact of Linker Length on Degradation of Estrogen Receptor (ER)[7]
Linker TypeLinker Length (atoms)Degradation Efficacy
Alkyl9Less effective
Alkyl12Effective
Alkyl16Most effective
Alkyl19Less effective
Alkyl21Less effective

This study further illustrates the concept of an optimal linker length, with both shorter and longer linkers exhibiting reduced efficacy.

Experimental Protocols for PROTAC Linker Synthesis and Evaluation

The successful development of a PROTAC relies on robust synthetic methodologies and rigorous biological evaluation. This section provides detailed, step-by-step protocols for key experiments.

Synthesis of a PROTAC via Amide Coupling

A common and versatile method for PROTAC synthesis involves the amide coupling of a bifunctional linker with the warhead and E3 ligase ligand. The following is a general protocol using HATU as the coupling agent.[8]

Step 1: Synthesis of the E3 Ligase-Linker Intermediate

  • Dissolve the E3 ligase ligand (containing a suitable amine or carboxylic acid handle, 1.0 equivalent) and a bifunctional linker with orthogonal protecting groups (e.g., an amino-PEG-acid, 1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).

  • Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) to the solution.[8]

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, purify the E3 ligase-linker intermediate by preparative high-performance liquid chromatography (HPLC).

Step 2: Deprotection of the Linker

  • Remove the protecting group from the other end of the linker on the purified E3 ligase-linker intermediate using standard deprotection conditions (e.g., trifluoroacetic acid (TFA) for a Boc-protected amine).[12]

  • Purify the deprotected intermediate.

Step 3: Coupling of the POI Ligand

  • Dissolve the deprotected E3 ligase-linker intermediate (1.0 equivalent) and the POI ligand (containing a complementary carboxylic acid or amine handle, 1.2 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).[13]

  • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

  • Purify the final PROTAC molecule by preparative HPLC.

  • Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Cellular Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

Western blotting is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[10]

Materials:

  • Cell line of interest

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium and supplements

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Treatment: Plate cells in 6-well plates at a density that allows for 70-80% confluency on the day of treatment. Allow cells to adhere overnight.

  • Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with the loading control antibody.

    • Quantify band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[10]

Biophysical Characterization of Ternary Complex Formation by Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions, providing kinetic and affinity data for ternary complex formation.[14] A single-cycle kinetics (SCK) approach is often preferred for PROTACs, especially when ternary complex dissociation is slow.[14]

Protocol (Single-Cycle Kinetics):

  • Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto an SPR sensor chip (e.g., a CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a solution of the second protein (the POI) at a near-saturating concentration. In this solution, prepare a dilution series of the PROTAC.

  • Injection Series:

    • Inject the first (lowest) concentration of the PROTAC/POI mixture over the sensor surface and monitor the association phase.

    • Without a regeneration step, inject the next higher concentration of the PROTAC/POI mixture.[12]

    • Repeat this for the entire concentration series.

  • Final Dissociation: After the final injection, allow for a long dissociation phase to accurately measure the off-rate of the ternary complex.

  • Data Analysis: Fit the resulting sensorgram to a suitable binding model (e.g., a 1:1 binding model or a ternary complex model) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the ternary complex. Cooperativity (α) can be calculated by comparing the binding affinity of the POI to the E3 ligase-PROTAC binary complex with its affinity for the E3 ligase alone.

Visualizing the Process: Workflows and Pathways

Diagrams are essential for conceptualizing the complex processes involved in PROTAC linker design and evaluation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Recycled Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex Ub_POI Poly-ubiquitinated POI POI->Ub_POI Poly-ubiquitination E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Recycled E3_Ligase->Ternary_Complex Ternary_Complex->POI Ternary_Complex->E3_Ligase Ub Transfer Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Linker_Design_Workflow cluster_design Design & Synthesis cluster_eval Evaluation & Optimization start Define POI and E3 Ligase comp_model Computational Modeling (Ternary Complex Prediction) start->comp_model linker_library Design Linker Library (Vary Length, Rigidity, Composition) comp_model->linker_library synthesis Synthesize PROTACs linker_library->synthesis biophysical Biophysical Assays (SPR, ITC) - Ternary Complex Formation - Cooperativity synthesis->biophysical cellular Cellular Assays (Western Blot, HiBiT) - Degradation (DC50, Dmax) - Kinetics synthesis->cellular sar Structure-Activity Relationship (SAR) Analysis biophysical->sar cellular->sar sar->linker_library Iterative Optimization optimized Optimized PROTAC sar->optimized

Caption: An iterative workflow for PROTAC linker design and optimization.

The Future of Linkerology: Towards Rational Design

While empirical screening of linker libraries has been the dominant strategy, the field is moving towards a more rational, structure-based approach to linker design.[15] Advances in structural biology, particularly cryo-electron microscopy (cryo-EM), are providing unprecedented insights into the atomic details of ternary complexes, revealing the crucial role of the linker in mediating protein-protein interactions.

Computational modeling is also playing an increasingly important role.[10] Tools like the Schrödinger suite and Rosetta are being used to predict the three-dimensional structure of ternary complexes, allowing for the in silico design and evaluation of linkers before their synthesis.[6][16] These methods can help to prioritize linker designs that are most likely to promote a productive ternary complex geometry, thereby reducing the synthetic burden and accelerating the optimization process.[6]

Conclusion

The PROTAC linker has evolved from a simple connecting element to a key modulator of degrader activity and drug-like properties. A deep understanding of its structure-function relationships is essential for the successful design of novel protein-degrading therapeutics. By integrating quantitative SAR studies, robust synthetic strategies, comprehensive biophysical and cellular evaluation, and cutting-edge computational modeling, researchers can navigate the complex landscape of "linkerology" to unlock the full potential of targeted protein degradation.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

  • Hao, G.-F., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]

  • Wurz, G. T., et al. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 65(15), 10134–10151. [Link]

  • Testa, A., et al. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]

  • Scott, D. E., et al. (2023). Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry, 88(17), 12216–12225. [Link]

  • Zagidullin, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(6), 381-390. [Link]

  • Imaide, S., et al. (2022). Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. RSC Medicinal Chemistry, 13(10), 1243-1249. [Link]

  • Edmondson, S. D., et al. (2019). A representative set of 38 PROTACs across the four most commonly recruited classes of E3 ligase. Journal of Medicinal Chemistry, 62(17), 7763–7773. [Link]

  • Schrödinger. (n.d.). Bifunctional Degrader Solutions. Retrieved January 17, 2026, from [Link]

  • Jiang, W., & Soutter, H. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). JoVE, (199), e65718. [Link]

  • Hughes, S. J., & Ciulli, A. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology, 14(3), 361–368. [Link]

  • Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. (2022). Chemistry – An Asian Journal, 17(17), e202200501. [Link]

  • Zhang, X., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1932. [Link]

  • Testa, A., et al. (2020). Structure‐Based Design of a Macrocyclic PROTAC. Angewandte Chemie International Edition, 59(4), 1727–1734. [Link]

  • SciSpace. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? SciSpace. [Link]

  • YouTube. (2023). Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. YouTube. [Link]

  • Li, D., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Frontiers in Chemistry, 9, 718335. [Link]

  • An, S., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. RSC Medicinal Chemistry, 13(12), 1450–1465. [Link]

  • Daniels, D. L., et al. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines. JoVE, (165), e61722. [Link]

  • Ciulli, A., et al. (2022). Trivalent PROTACs enhance protein degradation through cooperativity and avidity. ChemRxiv. [Link]

  • ResearchGate. (2020). (PDF) Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]

  • Lebraud, H., et al. (2020). (PDF) PRosettaC: Rosetta based modeling of PROTAC mediated ternary complexes. ResearchGate. [Link]

  • SciSpace. (2019). Structure-Based Design of a Macrocyclic PROTAC. SciSpace. [Link]

  • ResearchGate. (2019). (PDF) SPR-measured kinetics of PROTAC ternary complexes influence target degradation rate. ResearchGate. [Link]

  • Machleidt, T., et al. (2023). Protein Pull-down Assay Using HiBiT-tag-dependent Luciferase Activity Measurement. Bio-protocol, 13(6), e4635. [Link]

  • Bai, N., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(13), 1239–1266. [Link]

  • Testa, A., et al. (2025). Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs. Nature Protocols. [Link]

  • MDPI. (2022). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. MDPI. [Link]

  • Meiler Lab. (n.d.). ROSETTA Comparative Modeling Tutorial – Step- by-step Instructions. Retrieved January 17, 2026, from [Link]

  • Schrödinger. (2025). Accelerating protein degrader discovery: Computational strategies for degrader design and optimization. Schrödinger. [Link]

  • ResearchGate. (2021). (PDF) Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. ResearchGate. [Link]

  • ResearchGate. (2019). Synthesis of bifunctional linkers 10, 16 and 18: (A) PEG-based linker... ResearchGate. [Link]

  • Jiang, W., & Soutter, H. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). JoVE (Journal of Visualized Experiments), (199), e65718. [Link]

  • Charnwood Discovery. (n.d.). Measuring PROTAC Ternary Complex Formation by SPR. Retrieved January 17, 2026, from [Link]

  • MDPI. (2015). Analysis of Cooperativity by Isothermal Titration Calorimetry. MDPI. [Link]

  • Smith, B. E., et al. (2019). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. ACS Chemical Biology, 14(3), 351–360. [Link]

  • YouTube. (2023). Learn Molecular Modeling for Drug Discovery with Schrödinger Online Courses. YouTube. [Link]

  • ChemRxiv. (2019). Structure-Based Design of a Macrocyclic PROTAC. ChemRxiv. [Link]

  • Kilgour, M., et al. (2020). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. Journal of Chemical Information and Modeling, 60(10), 4894–4903. [Link]

  • Rosetta Commons. (n.d.). How to prepare structures for use in Rosetta. Retrieved January 17, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physical Form and Storage of 8-(tert-Butoxy)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the physicochemical properties and optimal storage and handling protocols for 8-(tert-Butoxy)-8-oxooctanoic acid (CAS No. 234081-94-8). As a mono-protected derivative of octanedioic acid, this bifunctional molecule is a valuable building block in organic synthesis, particularly in the construction of linkers for Antibody-Drug Conjugates (ADCs), PROTACs, and other complex molecular architectures. A thorough understanding of its physical state and stability is paramount for ensuring experimental reproducibility and preserving material integrity.

Physicochemical Characterization

8-(tert-Butoxy)-8-oxooctanoic acid is most commonly encountered as a viscous liquid or oil at standard laboratory conditions.[1] Its appearance is typically described as colorless to light yellow.[2] The liquid form is a direct consequence of its molecular structure and the absence of a highly ordered crystalline lattice at room temperature.

Key physicochemical properties are summarized below for quick reference.

PropertyValueSource
CAS Number 234081-94-8[3]
Molecular Formula C₁₂H₂₂O₄[3][4]
Molecular Weight 230.30 g/mol [3][4]
Physical Form Liquid / Colorless Oil[1][2]
Boiling Point 324.8 ± 25.0 °C (Predicted)[2][5]
Density 1.024 ± 0.06 g/cm³ (Predicted)[2][5]
pKa 4.76 ± 0.10 (Predicted)[2][5]

Core Principles of Chemical Stability

The stability of 8-(tert-Butoxy)-8-oxooctanoic acid is governed by its two primary functional groups: the terminal carboxylic acid and the tert-butyl ester. Understanding the reactivity of these groups is critical to preventing degradation.

  • The Carboxylic Acid Moiety : This group is relatively stable but will undergo standard acid-base reactions. It is crucial to avoid storing the compound with strong bases, which would deprotonate the acid and could potentially catalyze other reactions.

  • The tert-Butyl Ester Moiety : This is the more sensitive functional group. Tert-butyl esters are well-known protecting groups for carboxylic acids precisely because they are stable to a wide range of nucleophilic and basic conditions, yet are readily cleaved under acidic conditions. The cleavage mechanism proceeds via a stable tert-butyl carbocation, making this reaction highly facile even with moderate acid strength.

Therefore, the primary degradation pathway of concern is the acid-catalyzed hydrolysis of the tert-butyl ester back to octanedioic acid and isobutylene. This dictates that the compound must be rigorously protected from acidic contaminants.

Recommended Storage and Handling Protocols

Conflicting storage temperature recommendations exist across various suppliers, with some suggesting room temperature[3] and others refrigerated conditions (2-8°C).[2] This discrepancy does not necessarily indicate an error but rather reflects different considerations for short-term versus long-term storage integrity.

Storage Conditions

Short-Term Storage (Weeks to Months): For routine use, storage at room temperature (20-25°C) in a tightly sealed container is acceptable.[3] The container should be placed in a dry, dark location, such as a laboratory cabinet, away from direct sunlight and sources of acid vapors.

Long-Term Storage (Months to Years): For archival purposes or to maximize shelf-life, storage at 2-8°C is the recommended protocol.[2] The reduced temperature significantly slows the rate of any potential autohydrolysis or degradation, ensuring the compound's purity over extended periods.

Crucial Considerations for All Storage Durations:

  • Inert Atmosphere: While not always mandatory for short-term storage, for long-term preservation or for high-purity applications, flushing the container with an inert gas like argon or nitrogen is a best practice. This displaces atmospheric moisture and oxygen, minimizing hydrolysis and oxidative risks.

  • Moisture Prevention: The compound should be stored in a desiccated environment. If refrigerated, the container must be allowed to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold liquid.

The following workflow provides a logical decision process for determining the appropriate storage strategy.

G start Start: Receive or Synthesize 8-(tert-Butoxy)-8-oxooctanoic acid decision1 Intended Use Duration? start->decision1 storage_short Store at Room Temperature (20-25°C) decision1->storage_short < 6 months storage_long Store at 2-8°C decision1->storage_long > 6 months decision2 High-Purity Application or Archival? storage_short->decision2 storage_long->decision2 inert_gas Flush with Inert Gas (Ar or N₂) decision2->inert_gas Yes desiccate Store in Desiccator decision2->desiccate No inert_gas->desiccate end_process Use in Experiment desiccate->end_process

Sources

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis Utilizing an 8-(tert-Butoxy)-8-oxooctanoic Acid Linker

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Linkers in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three essential components: a "warhead" ligand that binds to the protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[3][4]

While the warhead and anchor provide specificity, the linker is a critical determinant of a PROTAC's success.[5] It is not merely a passive spacer but an active contributor to the formation of a productive ternary complex (POI-PROTAC-E3 ligase), influencing the efficacy, selectivity, and physicochemical properties of the final molecule.[6] The length, composition, and attachment points of the linker dictate the geometry of this complex, which is essential for efficient ubiquitination and subsequent degradation of the POI.[5]

Alkyl chains are a common and synthetically tractable motif used in PROTAC linkers.[3][] This guide provides a detailed methodology for the synthesis of PROTACs using 8-(tert-Butoxy)-8-oxooctanoic acid , a versatile bifunctional linker. This linker features an eight-carbon alkyl chain, providing spatial separation between the two ligands. One end possesses a carboxylic acid for amide bond formation, while the other is protected as a tert-butyl ester. This protecting group strategy enables a modular and convergent synthetic approach, allowing for the sequential coupling of the POI and E3 ligase ligands.

Featured Linker: 8-(tert-Butoxy)-8-oxooctanoic Acid

This C8 alkyl linker offers a balance of flexibility and defined length. The tert-butyl ester protecting group is stable under standard amide coupling conditions but can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a terminal carboxylic acid for the second coupling step.[8][9]

PropertyValue
IUPAC Name 8-(tert-Butoxy)-8-oxooctanoic acid
CAS Number 234081-94-8
Molecular Formula C₁₂H₂₂O₄
Molecular Weight 230.30 g/mol
Appearance Colorless Oil
Key Features Bifunctional (acid and protected acid), Alkyl chain

PROTAC Synthesis Strategy: A Convergent Approach

The following protocols detail a convergent synthesis strategy, which offers significant flexibility. In this approach, the linker is first conjugated to one of the ligands (either the warhead or the E3 ligase ligand). Following this initial coupling, the tert-butyl ester is deprotected to unmask the carboxylic acid, which is then coupled to the second ligand to complete the PROTAC synthesis.

For the purpose of this protocol, we will use the following representative components:

  • Protein of Interest (POI) Ligand (Warhead): A JQ1 derivative with a free amine handle for targeting the BRD4 bromodomain.[10][11]

  • E3 Ligase Ligand (Anchor): A derivative of the von Hippol-Lindau (VHL) ligand with a free amine, a commonly used anchor in PROTAC design.[6][12][13]

Diagram: Convergent PROTAC Synthesis Workflow

G cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Amide Coupling cluster_3 Step 4: Purification & Analysis A POI Ligand-NH2 (e.g., JQ1-Amine) C Intermediate 1 (POI-Linker-OtBu) A->C HATU, DIPEA DMF B Linker-COOH (8-(tert-Butoxy)-8-oxooctanoic acid) B->C D Intermediate 1 (POI-Linker-OtBu) E Intermediate 2 (POI-Linker-COOH) D->E TFA, DCM F Intermediate 2 (POI-Linker-COOH) H Final PROTAC (POI-Linker-E3 Ligase) F->H HATU, DIPEA DMF G E3 Ligase Ligand-NH2 (e.g., VHL-Amine) G->H I Crude PROTAC J Purified PROTAC I->J Prep-HPLC K Characterization (LC-MS, NMR) J->K

Caption: A convergent workflow for PROTAC synthesis.

Experimental Protocols

Protocol 1: Synthesis of Intermediate 1 (POI-Linker-OtBu Conjugate)

This protocol describes the amide bond formation between the POI ligand (JQ1-amine derivative) and the carboxylic acid moiety of the linker.

Materials:

  • JQ1-amine derivative (1.0 eq)

  • 8-(tert-Butoxy)-8-oxooctanoic acid (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard glassware, magnetic stirrer, nitrogen/argon atmosphere setup

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve the JQ1-amine derivative (1.0 eq) and 8-(tert-Butoxy)-8-oxooctanoic acid (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield Intermediate 1.

ParameterValue
Reagents JQ1-amine, Linker, HATU, DIPEA
Solvent Anhydrous DMF
Temperature Room Temperature
Reaction Time 2-4 hours
Typical Yield 70-90%
Purification Flash Chromatography
Protocol 2: Deprotection of Intermediate 1 to Yield Intermediate 2

This protocol details the removal of the tert-butyl protecting group to expose the terminal carboxylic acid.

Materials:

  • Intermediate 1 (POI-Linker-OtBu) (1.0 eq)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • Standard glassware, magnetic stirrer

Procedure:

  • Dissolve Intermediate 1 (1.0 eq) in DCM.

  • Add TFA to the solution (typically a 1:1 or 1:4 v/v mixture of TFA:DCM).[8][9] The reaction is often accompanied by the evolution of isobutylene gas.[14][15]

  • Stir the reaction at room temperature for 1-3 hours. Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (2-3x) to ensure complete removal of residual TFA.

  • The resulting product, Intermediate 2 (POI-Linker-COOH), is often used in the next step without further purification.

ParameterValue
Reagents Intermediate 1, TFA, DCM
Solvent Dichloromethane
Temperature Room Temperature
Reaction Time 1-3 hours
Typical Yield >95% (often quantitative)
Purification None (used directly)
Protocol 3: Synthesis of the Final PROTAC

This protocol describes the final amide coupling between the deprotected intermediate and the E3 ligase ligand.

Materials:

  • Intermediate 2 (POI-Linker-COOH) (1.0 eq)

  • VHL-amine derivative (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Standard glassware, magnetic stirrer, nitrogen/argon atmosphere setup

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve Intermediate 2 (1.0 eq) and the VHL-amine derivative (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, the crude PROTAC is ready for purification.

Protocol 4: Purification and Characterization of the Final PROTAC

Due to the often-polar nature of PROTACs, reversed-phase preparative HPLC is the method of choice for final purification.[16]

Materials:

  • Crude PROTAC mixture

  • Preparative HPLC system with a C18 column

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA)

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (or TFA)

  • Lyophilizer

  • LC-MS and NMR for analysis

Procedure:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of DMSO or DMF and dilute with the initial mobile phase composition.

  • Preparative HPLC: Purify the crude product using a suitable gradient on a preparative C18 HPLC column.[16] A typical gradient might be 20-80% Mobile Phase B over 30 minutes.

  • Fraction Collection: Collect fractions corresponding to the product peak, identified by UV detection (e.g., at 254 nm).

  • Analysis: Analyze the collected fractions by LC-MS to confirm the presence of the desired product mass.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the final PROTAC as a solid.

  • Final Characterization: Perform final quality control by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (¹H and ¹³C NMR) to confirm the identity, structure, and purity of the final PROTAC.[16]

Diagram: PROTAC Mechanism of Action

PROTAC_MoA cluster_0 1. Ternary Complex Formation cluster_1 2. Ubiquitination cluster_2 3. Proteasomal Degradation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC E3 E3 Ligase PROTAC->E3 E3_2 E3 Ligase Ub_POI Poly-Ubiquitinated POI Ub_POI_2 Poly-Ubiquitinated POI Ub Ub Ub->Ub_POI E3_2->Ub Transfers Ubiquitin PROTAC_recycled PROTAC (Recycled) E3_2->PROTAC_recycled Release Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded Ub_POI_2->Proteasome Recognition

Caption: PROTAC-induced degradation of a target protein.

Troubleshooting and Scientific Insights

  • Low Coupling Yield: Inefficient amide bond formation is a common issue.[17] If HATU does not provide satisfactory results, consider alternative coupling reagents like HBTU/HOBt or EDC/HOBt.[18] Ensure all reagents and solvents are anhydrous, as water can hydrolyze activated esters.

  • Incomplete Deprotection: If LC-MS analysis shows remaining tert-butyl ester, extend the reaction time with TFA or increase the proportion of TFA in the reaction mixture.

  • Purification Challenges: PROTACs can be large and sometimes "greasy" molecules, leading to broad peaks or poor separation during chromatography.[19] Experiment with different HPLC columns (e.g., C8, C4, or Phenyl-Hexyl) and optimize the gradient. Using formic acid as a mobile phase additive can sometimes provide better peak shape than TFA.

  • The "Hook Effect": In biological assays, high concentrations of PROTACs can sometimes lead to decreased degradation. This is due to the formation of non-productive binary complexes (POI-PROTAC or E3-PROTAC) that prevent the formation of the productive ternary complex.[5] It is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.

Conclusion

The synthesis of PROTACs is a multi-step process that requires careful optimization of each reaction. The use of a bifunctional linker with an orthogonal protecting group, such as 8-(tert-Butoxy)-8-oxooctanoic acid, provides a robust and flexible convergent strategy. This approach allows for the modular assembly of PROTACs, facilitating the rapid generation of compound libraries to explore structure-activity relationships. Successful synthesis, coupled with rigorous purification and characterization, is the foundational step for the biological evaluation of these powerful molecules in the field of targeted protein degradation.

References

  • Synthesis of Two Versions of Carbon-14-Labeled ARV-110: An Androgen Receptor PROTAC Degrader for Prostate Cancer. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

  • Synthesis of Two Versions of Carbon-14-Labeled ARV-110: An Androgen Receptor PROTAC Degrader for Prostate Cancer. Semantic Scholar. Available at: [Link]

  • Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. ChemRxiv. Available at: [Link]

  • PROTACs: A Practical Guide. Biocompare. Available at: [Link]

  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. Available at: [Link]

  • How can I deprotect esters using TFA? ResearchGate. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

  • Rational structure-based design of BRD4 degrader PROTAC. ResearchGate. Available at: [Link]

  • Scheme 4. Synthesis of PROTACs 22a-c. Reagents and conditions. ResearchGate. Available at: [Link]

  • The Synthesis of MZ-1, a PROTAC for the Degradation of BRD4 Proteins. Prezi. Available at: [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health. Available at: [Link]

  • Key methods to assemble PROTAC libraries using alkyl and ether linkers. ResearchGate. Available at: [Link]

  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. National Institutes of Health. Available at: [Link]

  • Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair. PubMed. Available at: [Link]

  • Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. Royal Society of Chemistry. Available at: [Link]

  • A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. ACS Publications. Available at: [Link]

  • Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. MDPI. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available at: [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Stack Exchange. Available at: [Link]

  • Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. Semantic Scholar. Available at: [Link]

  • Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4. ACS Publications. Available at: [Link]

  • Abstract 43: Discovery of ARV-110, a first in class androgen receptor degrading PROTAC for the treatment of men with metastatic castration resistant prostate cancer. ResearchGate. Available at: [Link]

  • Structural basis of PROTAC cooperative recognition for selective protein degradation. National Institutes of Health. Available at: [Link]

  • A beginner's guide to PROTACs and targeted protein degradation. Portland Press. Available at: [Link]

  • Drug Discovery Workflow for PROTAC with a Focus on Eliminating Bottlenecks in Evaporation. Biopharma Group. Available at: [Link]

  • Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader. AACR Journals. Available at: [Link]

  • PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. MDPI. Available at: [Link]

  • From Molecule to Medicine: Exploring PROTACs in Drug Discovery & Development. Waters Corporation. Available at: [Link]

  • HPLC Analysis and Purification of Peptides. National Institutes of Health. Available at: [Link]

Sources

Application Note: A Researcher's Guide to Amide Bond Formation for PROTAC® Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Protocol for Coupling 8-(tert-Butoxy)-8-oxooctanoic acid to an E3 Ligase Ligand

Abstract

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[][3] The linker is not merely a spacer but a critical component that influences the physicochemical properties and biological activity of the PROTAC. 8-(tert-Butoxy)-8-oxooctanoic acid is a versatile building block frequently used in PROTAC synthesis, serving as a precursor to an aliphatic chain linker.[4][5][6] This application note provides a detailed, field-proven guide for researchers on the covalent coupling of this linker precursor to an amine-functionalized E3 ligase ligand, a crucial step in the assembly of a functional PROTAC. We will explore the underlying chemical principles, present two robust protocols using common coupling reagents, and detail the necessary purification and characterization steps.

The Principle of PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the cell's native ubiquitin-proteasome system (UPS) to eliminate a specific protein of interest (POI).[7] The PROTAC molecule acts as a molecular bridge, inducing the formation of a ternary complex between the POI and an E3 ubiquitin ligase.[8][9] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to act catalytically.[9]

PROTAC_Mechanism cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation PROTAC PROTAC PROTAC_in_complex PROTAC POI Protein of Interest (POI) POI_in_complex POI E3 E3 Ubiquitin Ligase E3_in_complex E3 Ligase POI_in_complex->PROTAC_in_complex Binds E3_in_complex->PROTAC_in_complex Binds PolyUb_POI Polyubiquitinated POI E3_in_complex->PolyUb_POI Polyubiquitinates POI Ub_Cascade E1-E2-Ubiquitin Cascade Ub_Cascade->E3_in_complex Recruits Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognized by Proteasome->PROTAC Releases Degraded Degraded Peptides Proteasome->Degraded Degrades

Figure 1: Mechanism of PROTAC-mediated protein degradation.

Core Chemistry: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide bond is generally inefficient. This is because the acidic proton of the carboxylic acid is readily transferred to the basic amine, forming a highly unreactive carboxylate salt.[10][11] To overcome this, the carboxylic acid must first be converted into a more electrophilic "activated" species that is susceptible to nucleophilic attack by the amine. This is achieved using coupling reagents.

HATU-Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent.[12] In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester intermediate.[13][14] This intermediate readily reacts with the amine to form the desired amide bond, releasing tetramethylurea and HOAt as byproducts. The speed and high yield of HATU couplings make it a preferred method in modern organic synthesis.[12]

HATU_Mechanism CarboxylicAcid R-COOH (Linker Acid) ActiveEster OAt-Active Ester CarboxylicAcid->ActiveEster Activation HATU HATU + DIPEA HATU->ActiveEster Amine R'-NH₂ (E3 Ligand) Amide Amide Product (Linker-Ligand Conjugate) Amine->Amide Nucleophilic Attack ActiveEster->Amide

Figure 2: Simplified mechanism of HATU-mediated amide coupling.
EDC/NHS-Mediated Coupling

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids to form an O-acylisourea intermediate.[15] This intermediate is reactive but can be unstable in aqueous solutions and prone to rearrangement.[16][17] To improve efficiency, N-hydroxysuccinimide (NHS) is added. NHS intercepts the O-acylisourea to form a more stable, amine-reactive NHS ester.[15][18] This two-step, one-pot process minimizes side reactions and reliably yields the final amide product upon addition of the amine.[16]

EDC_NHS_Mechanism CarboxylicAcid R-COOH (Linker Acid) Acylisourea O-Acylisourea Intermediate CarboxylicAcid->Acylisourea EDC EDC EDC->Acylisourea Activation NHS NHS NHSEster NHS Ester (Stable Intermediate) NHS->NHSEster Stabilization Amine R'-NH₂ (E3 Ligand) Amide Amide Product (Linker-Ligand Conjugate) Amine->Amide Nucleophilic Attack Acylisourea->NHSEster NHSEster->Amide

Figure 3: Simplified mechanism of EDC/NHS-mediated amide coupling.

Experimental Protocols

This section provides step-by-step protocols for coupling 8-(tert-Butoxy)-8-oxooctanoic acid with an amine-functionalized E3 ligase ligand (e.g., 4-aminopomalidomide for CRBN or an amino-functionalized VHL ligand).

Materials and Reagents
Reagent / MaterialGradeSupplierNotes
8-(tert-Butoxy)-8-oxooctanoic acid≥97%VariousLinker Precursor
Amine-functionalized E3 Ligase Ligand≥95%Variouse.g., 4-aminopomalidomide
HATU≥98%VariousCoupling Reagent
EDC Hydrochloride≥98%VariousCoupling Reagent
N-Hydroxysuccinimide (NHS)≥98%VariousAdditive
N,N-Diisopropylethylamine (DIPEA)≥99.5%VariousNon-nucleophilic base
N,N-Dimethylformamide (DMF)AnhydrousVariousReaction Solvent
Dichloromethane (DCM)AnhydrousVariousReaction Solvent
Ethyl Acetate (EtOAc)ACS GradeVariousExtraction Solvent
Saturated aq. NaHCO₃ACS GradeIn-houseAqueous Wash
Brine (Saturated aq. NaCl)ACS GradeIn-houseAqueous Wash
Anhydrous MgSO₄ or Na₂SO₄ACS GradeVariousDrying Agent
HPLC System (Analytical & Prep)-VariousPurification & Analysis
LC-MS System-VariousAnalysis
NMR Spectrometer-VariousCharacterization
General Experimental Workflow

Workflow Setup 1. Reaction Setup (Anhydrous Conditions) Activation 2. Carboxylic Acid Activation (e.g., with HATU/DIPEA) Setup->Activation Coupling 3. Amine Addition & Coupling (Stir at RT) Activation->Coupling Monitor 4. Reaction Monitoring (TLC or LC-MS) Coupling->Monitor Workup 5. Aqueous Workup (Extraction & Washing) Monitor->Workup Purify 6. Purification (Flash Chromatography / Prep HPLC) Workup->Purify Analyze 7. Characterization (LC-MS, NMR) Purify->Analyze Final Final Pure Product Analyze->Final

Figure 4: Overall experimental workflow for linker-ligand conjugation.
Protocol 1: HATU-Mediated Coupling (Preferred Method)

This protocol is generally faster and higher yielding than carbodiimide methods.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 8-(tert-Butoxy)-8-oxooctanoic acid (1.0 eq) in anhydrous DMF (to make a ~0.1 M solution).

  • Activation: Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq). Stir the mixture at room temperature for 5-10 minutes. This pre-activation step ensures the formation of the reactive OAt-ester.[13]

  • Coupling: Add the amine-functionalized E3 ligase ligand (1.05 eq) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x). The aqueous washes remove DMF, excess reagents, and water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography or preparative RP-HPLC to yield the final conjugate.[19]

Protocol 2: EDC/NHS-Mediated Coupling

This is a reliable and cost-effective alternative to HATU.

  • Preparation: In a round-bottom flask, dissolve 8-(tert-Butoxy)-8-oxooctanoic acid (1.0 eq), NHS (1.2 eq), and the amine-functionalized E3 ligase ligand (1.05 eq) in anhydrous DCM or DMF (~0.1 M).

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise to the stirring solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification: Follow steps 5-7 as described in Protocol 1. The urea byproduct from EDC is typically soluble in water and removed during the aqueous workup.

Purification and Characterization

Rigorous purification and characterization are essential to ensure that the synthesized conjugate is of sufficient purity and correct identity for subsequent synthetic steps and biological evaluation.[19][20]

  • Purification: The final purification is typically achieved using reversed-phase preparative HPLC (RP-HPLC).[21] A C18 column with a gradient of acetonitrile in water (often containing 0.1% trifluoroacetic acid or formic acid) is standard. Fractions containing the pure product are collected, combined, and lyophilized.[19]

  • Characterization:

    • LC-MS: Confirms the molecular weight and assesses the purity of the final product. The expected mass ([M+H]⁺) should be observed.[22][23]

    • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure of the conjugate. All expected peaks corresponding to both the linker and the E3 ligase ligand should be present with correct integrations.[20][21]

Expected Analytical Data (Example: Pomalidomide Conjugate)
ParameterData
Product Nametert-butyl 8-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)-8-oxooctanoate
Molecular FormulaC₂₅H₃₀N₄O₇
Calculated MW514.53 g/mol
Observed Mass [M+H]⁺ (ESI-MS)515.2 (Expected)
¹H NMRPeaks corresponding to pomalidomide aromatic and glutarimide protons, plus aliphatic linker protons and the tert-butyl singlet (~1.4 ppm) should be observed.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Inactive coupling reagent due to moisture.[13]2. Steric hindrance around the amine.3. Insufficient reaction time.1. Use fresh, high-purity coupling reagents and strictly anhydrous solvents.2. Increase reaction temperature slightly (e.g., to 40 °C) or switch to a more powerful coupling reagent.3. Allow the reaction to run longer, monitoring periodically.
Low Yield 1. Hydrolysis of activated intermediate.2. Product loss during aqueous workup.3. Inefficient purification.1. Ensure anhydrous conditions. For EDC, the use of NHS is critical to prevent hydrolysis.[15]2. If the product shows some water solubility, saturate the aqueous layers with NaCl before back-extracting with EtOAc or DCM.3. Optimize chromatography conditions (solvent system, gradient).
Multiple Side Products 1. E3 ligase ligand has multiple reactive sites.2. Epimerization (if chiral centers are present).3. Dimerization of the carboxylic acid (anhydride formation).1. Protect other reactive functional groups (e.g., other amines, hydroxyls) before coupling.2. Additives like HOBt or HOAt can suppress racemization. Perform the reaction at 0 °C to RT.3. Use the pre-activation protocol for HATU; avoid excess carboxylic acid.

Conclusion

The successful synthesis of PROTACs hinges on efficient and reliable chemical conjugations. The coupling of a linker precursor like 8-(tert-Butoxy)-8-oxooctanoic acid to an E3 ligase ligand is a foundational step in this process. By understanding the mechanisms of common coupling reagents like HATU and EDC/NHS, researchers can select the optimal conditions for their specific substrates. The protocols and troubleshooting guidance provided in this note offer a robust framework for performing this critical transformation, enabling the synthesis of high-quality linker-ligand conjugates for the advancement of targeted protein degradation research.

References

  • R, I, Troup.; et al. Current Strategies for the Design of PROTAC Linkers: A Critical Review. Explor Target Antitumor Ther. 2020, 1(5): 273–312.

  • Wang, Y., et al. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances. 2020.

  • G-Biosciences. High Efficiency & Stability Protein CrossLinking with EDC & NHS.

  • BenchChem. Application Notes and Protocols for the Purification of PROTACs Synthesized with Phthalimide-PEG4-PDM-OTBS. 2025.

  • BOC Sciences. Overview of PROTAC Linkers: Types and Design.

  • BenchChem. Synthesis of PROTACs Using an m-PEG3-SH Linker: Application Notes and Protocols. 2025.

  • BLDpharm. E3 Ligands Usage in PROTAC Design.

  • Inhibitor Research Hub. HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. 2025.

  • Testa, A., et al. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Molecules. 2020.

  • MedchemExpress.com. Target Protein Ligand-Linker Conjugates.

  • Precise PEG. E3 Ligase Ligands in PROTAC.

  • Steinebach, C., et al. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Journal of Medicinal Chemistry. 2020.

  • BOC Sciences. E3 Ligase Ligands for PROTAC.

  • Bangs Laboratories, Inc. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.

  • McCallum, J. mechanism of amide formation with DCC. YouTube. 2013.

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU.

  • BenchChem. step-by-step guide for synthesizing a PROTAC with a pre-made linker. 2025.

  • Fisher Scientific. Amide Synthesis.

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.

  • LibreTexts Chemistry. Conversion of Carboxylic acids to amides using DCC as an activating agent. 2023.

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

  • Sakamoto, K. M., et al. PROTAC-Induced Proteolytic Targeting. Methods in Molecular Biology. 2010.

  • Creative Proteomics. Carbodiimide Crosslinker Chemistry: EDC and DCC.

  • PubChem. 8-(tert-Butoxy)-8-oxooctanoic acid.

  • Wikipedia. HATU.

  • Thermo Fisher Scientific. Carbodiimide Crosslinker Chemistry.

  • The Royal Society of Chemistry. G4-PROTAC: Targeted degradation of a G-quadruplex binding protein. 2021.

  • Common Organic Chemistry. Amine to Amide (Coupling) - HATU.

  • Sun, X., et al. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Medicinal Chemistry. 2020.

  • Sun, X., et al. Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. 2020.

  • ChemScene. 8-(tert-Butoxy)-8-oxooctanoic acid.

  • Synthonix. 8-(tert-Butoxy)-8-oxooctanoic acid.

  • AiFChem. 8-(tert-Butoxy)-8-oxooctanoic acid.

  • ChemicalBook. 8-(tert-Butoxy)-8-oxooctanoic acid.

  • LabRulez LCMS. Degradation Products of ARV-825 Proteolysis Targeting Chimera (PROTAC) Compound: Isolation and Purification Using Analytical Scale Fraction Collection.

  • Vu, K., et al. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. Molecules. 2022.

  • Testa, A., et al. Methods to accelerate PROTAC drug discovery. RSC Medicinal Chemistry. 2025.

  • Syngene. Targeted Protein Degradation at Syngene.

  • Bioanalysis Zone. Sensitive LC-MS/MS approach for the quantification of proteolysis targeting chimeras in a biological matrix.

Sources

Application Notes and Protocols: A Guide to Attaching 8-(tert-Butoxy)-8-oxooctanoic Acid to a Target Protein

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the covalent attachment of 8-(tert-Butoxy)-8-oxooctanoic acid to a target protein. This bifunctional linker serves as a valuable tool in drug development and proteomics, enabling the introduction of a terminal carboxylic acid onto the protein surface via a flexible eight-carbon spacer. The presence of a tert-butyl ester protecting group on one end allows for the selective conjugation of the free carboxylic acid to primary amines on the protein, such as lysine residues. Subsequent deprotection reveals a new terminal carboxyl group, which can be used for further modifications or to alter the protein's surface charge. This document outlines the chemical principles, step-by-step experimental procedures, purification strategies, and analytical characterization of the final protein-ligand conjugate.

Introduction: The Strategic Use of a Protected Bifunctional Linker

8-(tert-Butoxy)-8-oxooctanoic acid is a hetero-bifunctional crosslinker. Its strategic utility lies in its dual-ended nature: a free carboxylic acid and a tert-butyl protected carboxylic acid, separated by an octanoic acid aliphatic chain. This structure allows for a two-stage modification strategy.

  • Stage 1: Amide Bond Formation. The free carboxylic acid is activated and covalently coupled to primary amine groups (e.g., the ε-amine of lysine residues or the N-terminus) on the protein surface. This is typically achieved using carbodiimide chemistry, such as the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[1][2][3]

  • The Role of the Protecting Group. The tert-butyl ester serves as a temporary "cap" on the second carboxylic acid. This is crucial as it prevents intramolecular or intermolecular polymerization that could occur if both ends of the linker were reactive.

  • Stage 2: Deprotection. Once the linker is attached to the protein, the tert-butyl group is removed under specific conditions to expose the terminal carboxylic acid. This step must be performed under conditions that do not denature or damage the protein.

The resulting modified protein possesses a newly introduced carboxyl group at the end of a flexible spacer arm, which can be used for subsequent conjugation steps, for interaction studies, or to modulate the protein's physicochemical properties.

Experimental Workflow Overview

The overall procedure involves four key stages: protein preparation, activation and coupling, deprotection, and finally, purification and analysis of the conjugate. Each stage is critical for the successful and characterizable modification of the target protein.

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Deprotection cluster_3 Analysis Protein_Prep Target Protein Preparation & Buffer Exchange Activation Activation of Linker with EDC/NHS Protein_Prep->Activation Protein in suitable buffer Coupling Coupling to Protein (Amide Bond Formation) Activation->Coupling Activated Linker Deprotection Removal of tert-Butyl Group Coupling->Deprotection Protected Conjugate Purification Purification of Conjugate (e.g., SEC, Dialysis) Deprotection->Purification Crude Conjugate Characterization Characterization (SDS-PAGE, Mass Spec) Purification->Characterization Purified Conjugate

Figure 1: High-level experimental workflow for protein modification.

Materials and Reagents

Reagents
  • 8-(tert-Butoxy)-8-oxooctanoic acid (Purity >95%)[4][5][6]

  • Target Protein of Interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • (Optional) HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)[7][8][9]

  • (Optional) Diisopropylethylamine (DIPEA)

  • Reaction Buffer: MES Buffer (pH 4.5-6.0) or Phosphate Buffered Saline (PBS, pH 7.2-7.4)

  • Quenching Solution: Hydroxylamine or Tris buffer

  • Deprotection Reagent: e.g., Zinc Bromide (ZnBr₂) in an appropriate solvent system[10][11][12][13][14] or mild acidic conditions.

  • Dialysis materials (e.g., tubing, cassettes) with appropriate Molecular Weight Cut-Off (MWCO).[15][16][17]

  • Size-Exclusion Chromatography (SEC) column and system.[18][19][20][21][22]

  • Reagents for protein analysis (SDS-PAGE gels, stains, mass spectrometry reagents).

Equipment
  • Reaction vessels (e.g., microcentrifuge tubes, glass vials)

  • Magnetic stirrer and stir bars

  • pH meter

  • Spectrophotometer for protein concentration measurement

  • Dialysis apparatus

  • Chromatography system (e.g., FPLC, HPLC)

  • SDS-PAGE electrophoresis system

  • Mass Spectrometer (e.g., ESI-TOF, MALDI-TOF)

Detailed Protocols

PART A: Activation and Coupling of the Linker to the Protein

This protocol utilizes the well-established EDC/NHS chemistry to form a stable amide bond between the linker's carboxylic acid and the protein's primary amines.[1][3][23]

G cluster_0 Activation Step cluster_1 Coupling Step Linker R-COOH (Linker) Intermediate O-acylisourea intermediate (unstable) Linker->Intermediate + EDC EDC EDC->Intermediate Active_Ester NHS Ester (amine-reactive) Intermediate->Active_Ester + NHS NHS NHS->Active_Ester Conjugate Protein-NH-CO-R (Stable Amide Bond) Active_Ester->Conjugate Protein Protein-NH2 Protein->Conjugate +

Figure 2: EDC/NHS coupling reaction mechanism.

Protocol Steps:

  • Protein Preparation:

    • Dissolve or buffer exchange the target protein into an amine-free buffer. A MES buffer at pH 4.5-6.0 is optimal for EDC chemistry, though PBS at pH 7.2 can also be used with potentially lower efficiency.[3]

    • Ensure the protein concentration is appropriate (typically 1-10 mg/mL). Remove any storage buffer components containing primary amines (e.g., Tris). This can be done by dialysis or using a desalting column.[24]

  • Prepare Reagent Solutions:

    • Immediately before use, prepare fresh solutions of EDC, NHS, and 8-(tert-Butoxy)-8-oxooctanoic acid in an appropriate solvent (e.g., DMSO or DMF for the linker, and the reaction buffer for EDC/NHS).

  • Activation and Coupling Reaction:

    • In a reaction vessel, add the 8-(tert-Butoxy)-8-oxooctanoic acid to the protein solution. The molar excess of the linker over the protein will determine the degree of modification and should be optimized. A starting point is a 10- to 50-fold molar excess.

    • Add EDC and NHS to the reaction mixture. A common starting point is a 2-fold molar excess of EDC and a 5-fold molar excess of NHS over the linker.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the Reaction:

    • Add a quenching reagent such as hydroxylamine or Tris buffer to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS-esters.

Table 1: Recommended Reagent Concentrations for Coupling Reaction

ReagentMolar Excess (relative to Protein)Notes
8-(tert-Butoxy)-8-oxooctanoic acid10x - 50xThe degree of labeling is controlled by this ratio. Optimization is required.
EDC20x - 100x (or 2x over linker)Highly hygroscopic; use fresh solution. The O-acylisourea intermediate is unstable in aqueous solutions.[1]
NHS/Sulfo-NHS50x - 250x (or 5x over linker)NHS is added to increase the stability of the amine-reactive intermediate, forming a more stable NHS ester and improving coupling efficiency.[1][3][23]

Insight from the Field: While EDC/NHS is a robust method, for particularly sensitive proteins or challenging couplings, consider using HATU as the coupling agent. HATU is known for its high efficiency and fast reaction rates, often leading to higher yields with fewer side reactions.[7][8][9][25] This would typically involve using HATU with a non-nucleophilic base like DIPEA in a polar aprotic solvent like DMF, which may require subsequent buffer exchange for the protein.[26]

PART B: Deprotection of the tert-Butyl Ester

The removal of the tert-butyl group must be conducted under conditions that are mild enough to preserve the protein's structure and function. Strong acidic conditions typically used in organic synthesis (e.g., neat TFA) will denature most proteins.

Recommended Method: Lewis Acid Catalysis

The use of a Lewis acid like Zinc Bromide (ZnBr₂) in a mixed solvent system has been shown to selectively cleave tert-butyl esters under conditions that can be compatible with biomolecules.[10][11][13][14]

Protocol Steps:

  • Buffer Exchange (If Necessary): The protein conjugate from the coupling step should be purified from excess reagents, for example by dialysis against a suitable buffer for the deprotection step.

  • Deprotection Reaction:

    • To the solution of the purified, protected protein conjugate, add a solution of ZnBr₂. The final concentration and solvent system will need to be optimized. A starting point could be a high concentration of ZnBr₂ in a buffer containing a co-solvent like dichloromethane, if the protein's stability permits.

    • Incubate the reaction at room temperature, monitoring the progress over time (e.g., 2-24 hours).

  • Removal of Deprotection Reagents:

    • Once the deprotection is complete, the ZnBr₂ and any byproducts must be removed. This is typically achieved through extensive dialysis or size-exclusion chromatography.[24][27]

Critical Consideration: The deprotection step is the most challenging part of this procedure. It is essential to perform pilot experiments on a small scale to determine the optimal conditions (reagent concentration, temperature, time, and co-solvents) that effectively remove the tert-butyl group without causing protein precipitation or loss of activity.

PART C: Purification and Analysis of the Final Conjugate

Purification

  • Dialysis: This is a straightforward method to remove excess unreacted linker, quenched reagents, and deprotection agents.[15][16][24][27] Dialyze the final reaction mixture against a large volume of a suitable storage buffer (e.g., PBS), with several buffer changes.

  • Size-Exclusion Chromatography (SEC): SEC is an excellent method for separating the modified protein from smaller molecules and for removing any protein aggregates that may have formed.[18][19][20][22] It separates molecules based on their hydrodynamic radius, with larger molecules eluting first.

Analysis and Characterization

  • SDS-PAGE: This technique separates proteins based on their molecular weight.[28][29][30] Successful conjugation of the linker will result in a slight increase in the molecular weight of the protein, which may be visible as a band shift compared to the unmodified protein.[31][32] The extent of the shift will depend on the number of linkers attached.

  • Mass Spectrometry (MS): This is the most definitive method for confirming conjugation. By comparing the mass of the unmodified protein with the modified protein, the number of attached linkers can be accurately determined.[33][34][35][36][37] Each successfully attached and deprotected linker (C₈H₁₂O₂) adds 156.18 Da to the protein's mass.

  • Functional Assays: It is crucial to perform an activity assay to ensure that the modification process has not compromised the biological function of the target protein.

  • NMR Spectroscopy: For detailed structural analysis of the protein-ligand interaction, NMR techniques can provide information on the binding site and conformational changes.[38][39][40]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Inactive EDC/NHS; interfering substances in buffer; insufficient molar excess of linker.Use fresh, high-quality EDC and NHS. Ensure the protein buffer is free of primary amines (e.g., Tris). Increase the molar excess of the linker and coupling reagents. Optimize the reaction pH.
Protein Precipitation Protein instability in the reaction buffer; aggregation caused by cross-linking.Perform the reaction at 4°C. Screen different buffers and pH values for protein stability. Reduce the molar excess of the linker to decrease the degree of modification. Include stabilizing excipients if compatible with the chemistry.
Incomplete Deprotection Insufficient deprotection reagent or reaction time.Increase the concentration of the deprotection reagent (e.g., ZnBr₂) or extend the incubation time. Monitor the reaction progress using mass spectrometry.
Loss of Protein Activity Denaturation during deprotection; modification of critical lysine residues in the active site.Perform deprotection under milder conditions (lower temperature, shorter time). If the active site is known, consider using a protecting group strategy for the protein or reducing the linker-to-protein ratio to minimize modification of essential residues.

Conclusion

The protocol described provides a robust framework for the covalent attachment of 8-(tert-Butoxy)-8-oxooctanoic acid to a target protein. By leveraging the selectivity of EDC/NHS chemistry and a carefully optimized deprotection step, researchers can introduce a versatile carboxylic acid handle onto a protein surface. This enables a wide range of downstream applications in drug development, diagnostics, and fundamental biological research. Successful implementation requires careful attention to reaction conditions, thorough purification, and rigorous analytical characterization of the final conjugate.

References

  • Zhang, H., & Ge, Y. (2011). Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. Circulation: Cardiovascular Genetics, 4(6), 711–722.
  • EMBL PEPCF. (n.d.). Size Exclusion Chromatography. Retrieved from [Link]

  • Virtual Labs IIT Kharagpur. (n.d.). Protein purification by size exclusion chromatography (SEC). Retrieved from [Link]

  • University of Massachusetts Amherst. (n.d.). Identification of Protein Modifications by Mass Spectrometry. Retrieved from [Link]

  • MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism for protein immobilization via EDC/NHS coupling. Retrieved from [Link]

  • Zhang, H., & Ge, Y. (2011). Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry.
  • Synthonix. (n.d.). 8-(tert-Butoxy)-8-oxooctanoic acid. Retrieved from [Link]

  • Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. Retrieved from [Link]

  • Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Journal of Organic Chemistry, 69(18), 6131-6133.
  • Sandiego. (n.d.). Biochem Lab Protein Dialysis Protocol F21. Retrieved from [Link]

  • PubMed. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Retrieved from [Link]

  • Semantic Scholar. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Retrieved from [Link]

  • PubChem. (n.d.). 8-(tert-Butoxy)-8-oxooctanoic acid. Retrieved from [Link]

  • aapptec. (n.d.). Technical Support Information Bulletin 2105 - HATU. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Characterization of protein–ligand interactions by SABRE. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Characterization of Protein-Ligand Interactions. Retrieved from [Link]

  • YouTube. (2020). Protein Purification - Dialysis, Principle, Procedure and Factors affecting dialysis. Retrieved from [Link]

  • G-Biosciences. (2014). Protein Dialysis in Protein Research: Understanding the Basics. Retrieved from [Link]

  • UQ eSpace. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Retrieved from [Link]

  • Synfacts. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Protein-Small Molecule Interactions Characterization Service. Retrieved from [Link]

  • iGEM. (n.d.). Protein dialysis protocol. Retrieved from [Link]

  • PubMed. (2009). Characterization of protein-ligand interaction sites using experimental and computational methods. Retrieved from [Link]

  • RedShiftBio. (n.d.). Ligand Binding Analysis and Protein Stabilization with MMS. Retrieved from [Link]

  • ResearchGate. (n.d.). EDC/NHS coupling reaction for bioconjugation of ECM proteins to MPs. Retrieved from [Link]

  • Bio-Rad. (n.d.). SDS-PAGE Analysis. Retrieved from [Link]

  • QIAGEN. (n.d.). Protein analysis SDS PAGE. Retrieved from [Link]

Sources

Application Note: High-Efficiency Cleavage of tert-Butyl Esters Using Trifluoroacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Detailed Protocol for the Deprotection of 8-(tert-Butoxy)-8-oxooctanoic Acid to Suberic Acid

Abstract

The tert-butyl (t-Bu) ester is a pivotal carboxylic acid protecting group in modern organic synthesis, prized for its stability under a wide range of chemical conditions and its clean, acid-labile removal. Trifluoroacetic acid (TFA) stands as the reagent of choice for this deprotection due to its efficacy and volatility, which simplifies product isolation. This application note provides a comprehensive guide to the cleavage of the t-butyl ester from 8-(tert-Butoxy)-8-oxooctanoic acid, yielding suberic acid. We will delve into the underlying reaction mechanism, present a detailed and optimized experimental protocol, discuss potential side reactions and troubleshooting strategies, and outline critical safety considerations for handling TFA. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reliable method for t-butyl ester deprotection.

Introduction: The Strategic Role of the tert-Butyl Ester

In multistep organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and materials science, the selective protection and deprotection of functional groups is paramount. The tert-butyl ester serves as an excellent protecting group for carboxylic acids due to its steric hindrance, which imparts stability against nucleophiles, bases, and catalytic hydrogenation.

The removal of the t-butyl group is typically accomplished under strong acidic conditions, and trifluoroacetic acid (TFA) is often the ideal reagent. Its strong acidity ensures rapid and complete cleavage at room temperature, while its low boiling point (72.4 °C) facilitates its removal in vacuo. The specific conversion of 8-(tert-Butoxy)-8-oxooctanoic acid to suberic acid is a representative example of this important transformation, yielding a valuable C8 dicarboxylic acid building block.

Reaction Mechanism and Kinetics

The deprotection of a tert-butyl ester with TFA proceeds via an acid-catalyzed elimination mechanism (AAL1 type). The reaction is initiated by the protonation of the carbonyl oxygen of the ester by the strong acid, TFA.[1] This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the alkyl-oxygen bond to form a stable tertiary carbocation (the tert-butyl cation) and the desired carboxylic acid.[1]

The highly reactive tert-butyl carbocation is subsequently quenched through one of several pathways: it can be trapped by a nucleophile (a scavenger or the trifluoroacetate anion), or it can undergo elimination of a proton to form isobutylene gas.[2][3][4]

TFA Deprotection Mechanism Start 8-(tert-Butoxy)-8-oxooctanoic acid + TFA Protonated_Ester Protonated Ester Intermediate Start->Protonated_Ester Carboxylic_Acid Suberic Acid Protonated_Ester->Carboxylic_Acid tBu_Cation tert-Butyl Cation Protonated_Ester->tBu_Cation Unimolecular Cleavage Isobutylene Isobutylene (gas) + Regenerated TFA tBu_Cation->Isobutylene Deprotonation tBu_TFA tert-Butyl Trifluoroacetate tBu_Cation->tBu_TFA Trapping by CF₃COO⁻

Figure 1: Mechanism of TFA-mediated t-butyl ester deprotection.

Experimental Protocol

This protocol provides a reliable method for the deprotection of 8-(tert-Butoxy)-8-oxooctanoic acid on a laboratory scale.

Materials and Equipment
Reagents & Materials Equipment
8-(tert-Butoxy)-8-oxooctanoic acid (≥97%)Round-bottom flask
Trifluoroacetic acid (TFA), reagent grade (≥99%)Magnetic stirrer and stir bar
Dichloromethane (DCM), anhydrousFume hood
Diethyl ether, coldRotary evaporator
Toluene (for azeotropic removal of TFA)Standard laboratory glassware
Saturated sodium bicarbonate (NaHCO₃) solutionpH paper or meter
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Filtration apparatus
Safety Precautions

Trifluoroacetic acid is a strong, corrosive acid that can cause severe skin and eye burns and is harmful if inhaled.[5][6] All manipulations involving TFA must be performed in a properly functioning chemical fume hood.[7] Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (butyl rubber or Viton recommended for larger volumes), and chemical splash goggles, must be worn at all times.[7][8] An emergency safety shower and eyewash station should be readily accessible.

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve 8-(tert-Butoxy)-8-oxooctanoic acid (1.0 eq) in anhydrous dichloromethane (DCM). A typical concentration is 0.1–0.2 M.[1][2]

  • TFA Addition: While stirring at room temperature, add trifluoroacetic acid (TFA) to the solution. A common and effective mixture is a 1:1 (v/v) ratio of TFA to DCM.[2][9][10] For example, to 10 mL of the DCM solution, add 10 mL of TFA.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-5 hours.[2][9] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and TFA.[2][9]

  • Azeotropic Removal of Residual TFA: To ensure complete removal of residual TFA, which can form a salt with the product, add toluene to the residue and evaporate again under reduced pressure. Repeat this co-evaporation step 2-3 times.[9]

  • Work-up:

    • Dissolve the crude residue in a suitable organic solvent like ethyl acetate or DCM.

    • Wash the organic layer with water and then with brine.[9] (Note: For dicarboxylic acids like suberic acid, solubility in water can be a concern. An alternative is to proceed directly to purification or use an acid-base extraction.)

    • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude suberic acid.[9]

  • Purification: The resulting suberic acid is often of high purity. If further purification is needed, it can be recrystallized from hot water or a suitable organic solvent system.

Experimental Workflow Start Dissolve Substrate in Anhydrous DCM Add_TFA Add TFA (1:1 v/v) Stir at RT, 2-5h Start->Add_TFA Monitor Monitor by TLC/LC-MS Add_TFA->Monitor Monitor->Add_TFA Incomplete Reaction Evaporate Remove Solvents in vacuo Monitor->Evaporate Reaction Complete Azeotrope Co-evaporate with Toluene (2-3x) Evaporate->Azeotrope Workup Aqueous Workup (Water, Brine) Azeotrope->Workup Dry Dry (Na₂SO₄), Filter, Concentrate Workup->Dry Purify Recrystallize if needed Dry->Purify

Figure 2: General workflow for TFA-mediated deprotection of 8-(tert-Butoxy)-8-oxooctanoic acid.

Troubleshooting and Side Reactions

While generally a high-yielding and clean reaction, issues can arise. The primary side reaction of concern is the alkylation of nucleophilic species by the electrophilic tert-butyl carbocation generated during cleavage.[2][11]

For the deprotection of 8-(tert-Butoxy)-8-oxooctanoic acid, the molecule itself lacks highly nucleophilic sites, making self-alkylation unlikely. However, if this deprotection is performed on more complex substrates containing sensitive residues (e.g., tryptophan, methionine in peptides), the use of a scavenger is highly recommended to prevent t-butylation.[2][12][13] Common scavengers include triisopropylsilane (TIS) or water, typically added at 2.5-5% of the TFA volume.[2]

Issue Possible Cause Recommended Solution
Incomplete Reaction 1. Insufficient reaction time. 2. Low TFA concentration. 3. Presence of water in reagents.1. Extend reaction time and continue monitoring.[9] 2. Ensure a sufficient excess of TFA is used (e.g., 50% v/v in DCM).[9] 3. Use anhydrous solvents and fresh reagents.
Difficulty Removing TFA TFA forms a stable salt with the carboxylic acid.1. Co-evaporate with a non-polar solvent like toluene multiple times.[9] 2. For highly sensitive applications, consider lyophilization from water or an ion-exchange step.[9]
Low Yield after Work-up The product (suberic acid) has some water solubility, leading to loss during aqueous extraction.1. Minimize the volume of aqueous washes. 2. Back-extract the aqueous layers with a more polar organic solvent (e.g., ethyl acetate). 3. Alternatively, after TFA removal, precipitate the product by adding the crude oil to cold diethyl ether.[1]

digraph "Troubleshooting Logic" {
graph [nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10];
edge [fontname="Helvetica", fontsize=9];

"Start" [label="Analyze Reaction Outcome\n(TLC, LC-MS)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Incomplete" [label="Incomplete Reaction?", shape=diamond, fillcolor="#FBBC05"]; "Low_Yield" [label="Low Isolated Yield?", shape=diamond, fillcolor="#FBBC05"]; "Impure" [label="Unexpected Byproducts?", shape=diamond, fillcolor="#FBBC05"];

"Extend_Time" [label="Extend Reaction Time\nor Increase TFA Conc.", fillcolor="#E8F0FE", fontcolor="#202124"]; "Check_Workup" [label="Modify Workup:\n- Minimize H₂O wash\n- Precipitate in Ether", fillcolor="#E8F0FE", fontcolor="#202124"]; "Add_Scavenger" [label="Consider Adding Scavenger\n(e.g., TIS, H₂O)\nif substrate is complex", fillcolor="#E8F0FE", fontcolor="#202124"]; "Success" [label="Pure Product", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"];

"Start" -> "Incomplete"; "Incomplete" -> "Extend_Time" [label="Yes"]; "Incomplete" -> "Low_Yield" [label="No"]; "Low_Yield" -> "Check_Workup" [label="Yes"]; "Low_Yield" -> "Impure" [label="No"]; "Impure" -> "Add_Scavenger" [label="Yes"]; "Impure" -> "Success" [label="No"]; "Extend_Time" -> "Start" [style=dashed]; "Check_Workup" -> "Success"; "Add_Scavenger" -> "Success"; }

Figure 3: A logic tree for troubleshooting common issues in TFA deprotection.

Conclusion

The trifluoroacetic acid-mediated cleavage of the tert-butyl ester from 8-(tert-Butoxy)-8-oxooctanoic acid is a highly efficient and reliable method for the synthesis of suberic acid. By understanding the reaction mechanism and following the detailed protocol, researchers can achieve high yields of the desired product. Careful attention to the anhydrous conditions, reaction monitoring, and complete removal of TFA are critical for success. The troubleshooting guide provided should serve as a valuable resource for optimizing this essential synthetic transformation.

References

  • BenchChem. (n.d.). Technical Support Center: TFA Deprotection of m-PEG7-t-butyl ester. BenchChem.
  • The Royal Society of Chemistry. (n.d.). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - Supporting Information. The Royal Society of Chemistry.
  • University of Washington. (n.d.). Trifluoroacetic Acid SOP. EH&S.
  • BenchChem. (n.d.). Application Notes and Protocols: Deprotection of Acid-PEG14-t-butyl ester. BenchChem.
  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258–268. Retrieved from [Link]

  • Santa Cruz Biotechnology. (n.d.). Trifluoroacetic acid Safety Data Sheet. Santa Cruz Biotechnology.
  • ResearchGate. (2015). How can I deprotect esters using TFA? ResearchGate. Retrieved from [Link]

  • Fisher Scientific. (2025). Trifluoroacetic acid Safety Data Sheet. Fisher Scientific.
  • Amherst College. (2024). Standard Operation Procedures for Working with Trifluoroacetic Acid. Amherst College.
  • BenchChem. (2025). Preventing side reactions during TFA deprotection. BenchChem.
  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Stack Exchange. Retrieved from [Link]

  • Sharma, A., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • Yang, Y. (2016). Peptide Global Deprotection/Scavenger-Induced Side Reactions. In Side Reactions in Peptide Synthesis. Academic Press. Retrieved from [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH.

Sources

Strategic Incorporation of 8-(tert-Butoxy)-8-oxooctanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This document provides a detailed technical guide for the application of 8-(tert-Butoxy)-8-oxooctanoic acid in solid-phase peptide synthesis (SPPS). It is intended for researchers, chemists, and drug development professionals engaged in the synthesis of modified peptides. This guide elucidates the core principles, detailed experimental protocols, and critical considerations for utilizing this bifunctional linker to introduce an eight-carbon aliphatic chain into a peptide sequence. The protocols are designed to be self-validating, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Strategic Role of Aliphatic Linkers

8-(tert-Butoxy)-8-oxooctanoic acid, also known as adipic acid mono-tert-butyl ester, is a versatile chemical linker used to modify peptides.[1][2] Its structure features a free carboxylic acid at one end and a tert-butyl (tBu) protected carboxylic acid at the other, separated by a six-carbon aliphatic chain. This unique architecture makes it an invaluable tool in peptide chemistry for several strategic applications:

  • Lipidation: The octanoic acid backbone serves as a fatty acid mimic, enabling the N-terminal lipidation of peptides. This modification can significantly enhance the therapeutic potential of peptide drugs by improving their pharmacokinetic profiles, such as increasing plasma half-life and facilitating membrane permeability.[3]

  • Spacers in Complex Conjugates: The aliphatic chain can act as a flexible spacer arm, physically separating a peptide from another conjugated moiety (e.g., a small molecule drug, a fluorophore, or a larger carrier protein). This is particularly relevant in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other peptide-drug conjugates where optimal spatial orientation is critical for biological activity.[1][4][5]

  • Orthogonal Protection: The molecule is perfectly suited for the standard 9-fluorenylmethoxycarbonyl (Fmoc)/tBu SPPS strategy.[6] The free carboxylic acid allows for standard amide bond coupling to the N-terminus of a resin-bound peptide, while the acid-labile tert-butyl ester remains intact during the base-catalyzed Fmoc-deprotection cycles.[7][8] The tBu group is then conveniently removed during the final acidolytic cleavage step.

This guide will detail the chemical logic and practical execution of incorporating this linker into a peptide sequence using standard SPPS methodologies.

Core Principles and Mechanistic Rationale

The Principle of Orthogonality in SPPS

Successful SPPS relies on an orthogonal protection scheme, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[8] 8-(tert-Butoxy)-8-oxooctanoic acid fits seamlessly into the most common strategy, Fmoc/tBu SPPS:

  • Nα-Fmoc Protection: The amino group of the growing peptide chain is protected by the base-labile Fmoc group, which is removed using a piperidine solution.

  • Side-Chain tBu Protection: Reactive amino acid side chains are protected by acid-labile groups (e.g., tBu, Trt, Boc).

  • Linker tBu Ester: The tert-butyl ester of 8-(tert-Butoxy)-8-oxooctanoic acid is stable to the basic conditions of Fmoc removal but is labile to strong acids like trifluoroacetic acid (TFA).

This compatibility ensures that the linker can be coupled efficiently without premature deprotection of its ester group.

Mechanism of Coupling: Amide Bond Formation

The free carboxylic acid of the linker must be activated to react with the N-terminal amine of the resin-bound peptide. This is achieved by converting the carboxyl group into a more reactive species using standard coupling reagents. The activated ester is then susceptible to nucleophilic attack by the peptide's primary amine, forming a stable amide bond.

G cluster_0 Activation Phase cluster_1 Coupling Phase cluster_2 Monitoring Linker 8-(tert-Butoxy)-8-oxooctanoic acid (Free -COOH) Reagents Coupling Reagents (e.g., HBTU/DIPEA or DIC/Oxyma) Linker->Reagents ActiveEster Activated Linker (O-acylisourea or HOBt/Oxyma ester) Reagents->ActiveEster Activation PeptideResin Resin-Bound Peptide (Free N-terminus, -NH2) ActiveEster->PeptideResin Coupling (Amide Bond Formation) CoupledProduct Linker-Peptide Conjugate on Resin PeptideResin->CoupledProduct KaiserTest Kaiser Test CoupledProduct->KaiserTest Test for free amines

Figure 1: Workflow for coupling 8-(tert-Butoxy)-8-oxooctanoic acid to a peptide.

Mechanism of Cleavage: Acidolytic Deprotection

The final step in SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of all acid-labile side-chain protecting groups. The tert-butyl ester of the incorporated linker is cleaved during this same process. Treatment with a strong acid, typically Trifluoroacetic Acid (TFA), protonates the ester oxygen, leading to the elimination of isobutylene and formation of the free carboxylic acid.

This process generates highly reactive tert-butyl cations (tBu⁺).[9][10] These cations can cause undesirable side reactions, such as the S-alkylation of cysteine or alkylation of tryptophan and methionine residues.[8][11] To prevent this, "scavengers" are added to the cleavage cocktail to trap these carbocations.

G cluster_0 Cleavage Cocktail Components cluster_1 Cleavage & Deprotection TFA TFA (Strong Acid) Cleavage Acidolysis TFA->Cleavage Scavengers Scavengers (e.g., TIS, H₂O, EDT) Peptide Resin-Bound Peptide - Linker-O-tBu - SideChain-tBu Peptide->Cleavage tBuCation tert-Butyl Cation (tBu⁺) (Reactive Side Product) Cleavage->tBuCation FreePeptide Free Peptide in Solution - Linker-OH - SideChain-OH Cleavage->FreePeptide tBuCation->Scavengers Quenching

Figure 2: The role of TFA and scavengers in the final cleavage and deprotection step.

Experimental Protocols & Data

The following protocols provide a robust methodology for the incorporation of 8-(tert-Butoxy)-8-oxooctanoic acid.

Protocol 1: On-Resin Coupling of the Linker

This protocol describes the manual coupling of the linker to the N-terminus of a peptide sequence assembled on a solid support (e.g., Rink Amide resin).

Materials:

  • Fmoc-deprotected peptide-resin (1.0 eq.)

  • 8-(tert-Butoxy)-8-oxooctanoic acid (3.0 eq.)

  • HBTU (2.9 eq.) or HATU (2.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel. Drain the solvent.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain. Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and finally DMF (3 times).

  • Pre-activation of Linker: In a separate vial, dissolve 8-(tert-Butoxy)-8-oxooctanoic acid (3.0 eq.) and HBTU (2.9 eq.) in a minimal amount of DMF. Add DIPEA (6.0 eq.) and vortex for 1-2 minutes. The solution may change color.

  • Coupling Reaction: Add the pre-activated linker solution to the washed, deprotected peptide-resin. Agitate at room temperature for 2 hours.

  • Post-Coupling Wash: Drain the reaction solution and wash the resin with DMF (5 times), DCM (3 times), and Methanol (3 times).

  • Confirmation (Optional): Perform a Kaiser test on a small sample of resin beads.[12] A negative result (clear or yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Drying: Dry the resin under vacuum for at least 4 hours or until a constant weight is achieved.

Protocol 2: Final Peptide Cleavage and Deprotection

This protocol outlines the cleavage of the final peptide from the resin and removal of all acid-labile protecting groups, including the linker's tBu ester.

Materials:

  • Dry peptide-resin with the coupled linker.

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5 v/v) is a common choice. A simpler cocktail for peptides without sensitive residues is TFA/Triisopropylsilane (TIS)/water (95:2.5:2.5 v/v).[11]

  • Cold diethyl ether.

Procedure:

  • Preparation: Place the dry resin in a suitable reaction vessel.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Seal the vessel and allow it to react at room temperature with occasional agitation for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the peptide into a centrifuge tube. Add cold diethyl ether (10x the volume of the filtrate) to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

  • Washing: Resuspend the peptide pellet in fresh cold diethyl ether, vortex, and centrifuge again. Repeat this wash step two more times to remove residual scavengers and organic impurities.

  • Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The resulting white powder is the crude peptide, ready for purification by HPLC.

Quantitative Data Summary

For successful and reproducible synthesis, careful control over reagent stoichiometry and reaction times is essential.

Parameter Coupling Step Cleavage Step Rationale & Notes
Linker/Peptide Ratio 2.0 - 5.0 eq.N/AA significant excess drives the coupling reaction to completion.[13]
Coupling Reagent 0.95 eq. (relative to linker)N/ASlightly substoichiometric to the acid to prevent side reactions.
Base (DIPEA) 2.0 eq. (relative to linker)N/AActivates the coupling reagent and neutralizes the reaction mixture.
Reaction Time 1 - 4 hours2 - 4 hoursMonitor coupling with a Kaiser test. Cleavage time depends on the stability of protecting groups.[14]
Cleavage Reagent TFA (95%)N/AStrong acid required for efficient cleavage of tBu groups and resin linkers.[15]
Scavengers N/A2.5% - 15% totalEssential to prevent alkylation of sensitive residues like Cys, Trp, Met.[9][11]

Trustworthiness and Validation

  • Self-Validation: The protocols incorporate checkpoints, such as the Kaiser test, to validate the completion of critical steps before proceeding. A negative Kaiser test after coupling provides high confidence that the N-terminal amine has been successfully acylated.

  • Mass Spectrometry: The ultimate validation is post-cleavage analysis. The expected mass of the final product should be confirmed by LC-MS. The mass of the added linker (C₁₂H₂₀O₃) corresponds to an increase of 212.28 Da relative to the parent peptide.

  • Troubleshooting Incomplete Coupling: If the Kaiser test remains positive, a second coupling (recoupling) with freshly prepared activated linker is recommended. For particularly difficult sequences, a more potent coupling agent like HATU can be used, or the reaction temperature can be slightly increased.

Conclusion

8-(tert-Butoxy)-8-oxooctanoic acid is a highly effective and versatile tool for modifying peptides in a controlled and predictable manner. Its seamless integration into standard Fmoc/tBu SPPS workflows allows for the straightforward introduction of an aliphatic carbon chain, enabling the synthesis of lipidated peptides and complex conjugates. By understanding the underlying chemical principles and adhering to the detailed protocols outlined in this guide, researchers can reliably incorporate this linker to advance their work in peptide-based therapeutics and chemical biology.

References

  • Trzeciak, A., & Bannwarth, W. (1996). Selective Cleavage of tert-Butyl Esters in the Presence of tert-Butyl Ethers. Application to the Synthesis of tert-Butoxy Amino Acids. Synthesis, 1996(12), 1433-1434. Available at: [Link]

  • ResearchGate. (n.d.). An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis. Available at: [Link]

  • CD Formulation. (n.d.). Solid-Phase Peptide Synthesis (SPPS) Technology. Available at: [Link]

  • Muttenthaler, M., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Available at: [Link]

  • Aapptec Peptides. (n.d.). Attaching the first amino acid to a resin. Available at: [Link]

  • ResearchGate. (n.d.). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Available at: [Link]

  • Peptideweb.com. (n.d.). Loading protocols. Available at: [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2021). Peptide Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Solid phase peptide synthesis (SPPS). Available at: [Link]

  • YouTube. (2021). Introduction To The FMOC Approach: solid phase peptide syntheses. Available at: [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Zhang, D. E., et al. (2024). Trends in the research and development of peptide drug conjugates: artificial intelligence aided design. Frontiers in Pharmacology. Available at: [Link]

  • ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. Available at: [Link]

  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available at: [Link]

  • Yang, L., et al. (2025). Recent Advances in Peptide Linkers of Antibody-Drug Conjugates. Journal of Medicinal Chemistry. Available at: [Link]

  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • Bio-Synthesis. (2022). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. Available at: [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]

  • YouTube. (2022). Nature's Tiny Factories: Fatty Acid Synthesis and Assembly Line Enzymes. Available at: [Link]

  • ResearchGate. (n.d.). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Available at: [Link]

  • Aapptec. (n.d.). SYNTHESIS NOTES. Available at: [Link]

Sources

Application of 8-(tert-Butoxy)-8-oxooctanoic Acid in Antibody-Drug Conjugate Development: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linker Design in Next-Generation ADCs

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the high specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload.[1][2] This synergy allows for the selective delivery of toxins to tumor cells, thereby widening the therapeutic window and minimizing systemic toxicity.[1] The success of an ADC is critically dependent on three components: the antibody, the payload, and the chemical linker that connects them.[2]

The linker is far more than a simple bridge; it is a key determinant of the ADC's stability, pharmacokinetics, and mechanism of action.[1][3] Linkers can be broadly categorized as cleavable or non-cleavable.[] Cleavable linkers are designed to release the payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell (e.g., acidic pH or specific enzymes), while non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody.[1][]

This guide focuses on the application of 8-(tert-Butoxy)-8-oxooctanoic acid , a heterobifunctional linker, in the synthesis of ADCs. Its structure, featuring a free carboxylic acid and a tert-butyl ester-protected carboxylic acid, makes it an ideal candidate for a two-stage conjugation strategy. This approach allows for the sequential and controlled attachment of the payload to the linker, followed by the conjugation of the linker-payload complex to the antibody. The octanoic acid backbone serves as a stable, non-cleavable spacer, contributing to the overall stability of the ADC in circulation. Adipic acid derivatives, like this octanoic acid derivative, are valuable in pharmaceutical formulations for their ability to create stable, controlled-release systems.[5]

This document provides a comprehensive overview, detailed protocols, and expert insights for researchers and drug development professionals on leveraging 8-(tert-Butoxy)-8-oxooctanoic acid for the development of novel, lysine-linked ADCs.

Part 1: The Strategic Rationale for a Two-Stage Conjugation

The use of a heterobifunctional linker like 8-(tert-Butoxy)-8-oxooctanoic acid enables a more controlled and defined approach to ADC synthesis compared to a one-pot reaction. The core advantage lies in the orthogonal reactivity of its two ends. The tert-butyl ester acts as a robust protecting group for one of the carboxylic acids, which can be selectively removed under acidic conditions without affecting other functional groups.[6][7]

This allows for a strategic, two-part synthesis:

  • Stage 1: Payload-Linker Synthesis. The free carboxylic acid of 8-(tert-Butoxy)-8-oxooctanoic acid is activated and reacted with a payload molecule that contains a primary amine. This step creates a well-defined payload-linker conjugate, which can be purified to remove excess reagents before proceeding.

  • Stage 2: ADC Synthesis. The tert-butyl protecting group on the payload-linker conjugate is removed to reveal a new carboxylic acid. This is then activated and reacted with the ε-amino groups of lysine residues on the surface of the monoclonal antibody to form the final ADC.[8][]

This sequential approach prevents unwanted side reactions, such as antibody cross-linking, and allows for better characterization of intermediates, ultimately leading to a more defined and reproducible final product.

Part 2: Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for the synthesis and characterization of an ADC using 8-(tert-Butoxy)-8-oxooctanoic acid.

Protocol 1: Synthesis of the Payload-Linker Conjugate

This protocol details the coupling of an amine-containing payload to the free carboxylic acid of the linker.

1.1. Materials and Reagents:

  • 8-(tert-Butoxy)-8-oxooctanoic acid

  • Amine-containing payload (e.g., a derivative of Monomethyl Auristatin E)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES, pH 6.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

1.2. Procedure: Activation and Coupling

  • Dissolution: Dissolve 8-(tert-Butoxy)-8-oxooctanoic acid (1.2 equivalents) in anhydrous DMF.

  • Activation: Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the linker solution.[10] Stir at room temperature for 30-60 minutes to form the NHS ester. The reaction progress can be monitored by TLC or LC-MS.

  • Payload Addition: In a separate vial, dissolve the amine-containing payload (1.0 equivalent) in anhydrous DMF. Add this solution to the activated linker mixture.

  • Coupling Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. Monitor the formation of the product by LC-MS.

  • Purification: Upon completion, purify the payload-linker conjugate using an appropriate method, such as RP-HPLC, to remove unreacted starting materials and byproducts.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR.

Table 1: Summary of Reaction Parameters for Payload-Linker Synthesis

ParameterRecommended ValueNotes
Solvent Anhydrous DMF or DMSOEnsures a moisture-free environment to prevent hydrolysis of activated esters.
Activation Reagents EDC / NHSA standard and efficient method for activating carboxylic acids for amine coupling.[10]
Molar Ratios Linker:Payload = 1.2:1A slight excess of the linker ensures complete consumption of the valuable payload.
Reaction Time 2-4 hours at RTReaction time may need to be optimized based on the specific payload.
Purification RP-HPLCAllows for high-resolution separation and purification of the conjugate.
Protocol 2: Deprotection of the tert-Butyl Ester

This protocol describes the removal of the tert-butyl group to expose the carboxylic acid for antibody conjugation.

2.1. Materials and Reagents:

  • Purified payload-linker conjugate

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Nitrogen gas for drying

2.2. Procedure: Acidic Deprotection

  • Dissolution: Dissolve the purified payload-linker conjugate in a solution of 50% TFA in DCM.[7][11]

  • Reaction: Stir the mixture at room temperature for 2-5 hours. The tert-butyl group is cleaved, releasing isobutylene and carbon dioxide.[12]

  • Monitoring: Monitor the reaction by LC-MS to confirm the complete removal of the tert-butyl group (a mass decrease corresponding to the loss of C4H8).

  • Solvent Removal: Evaporate the TFA and DCM under a stream of nitrogen or using a rotary evaporator.

  • Final Product: The resulting deprotected payload-linker is typically used in the next step without further purification, after ensuring the complete removal of residual acid.

Protocol 3: Conjugation to the Antibody and Purification

This protocol outlines the final stage of ADC synthesis: coupling the deprotected payload-linker to the antibody.

3.1. Materials and Reagents:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Deprotected payload-linker

  • EDC and NHS

  • Conjugation Buffer: Borate or Phosphate buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Glycine or Tris

  • Size-Exclusion Chromatography (SEC) system for purification[][14]

3.2. Procedure: ADC Synthesis and Purification

  • Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in the conjugation buffer.

  • Payload-Linker Activation: Dissolve the deprotected payload-linker in DMF or DMSO. Add EDC (10-20 fold molar excess over the antibody) and NHS (10-20 fold molar excess over the antibody) and incubate for 30 minutes at room temperature.

  • Conjugation: Add the activated payload-linker solution to the antibody solution. The reaction is typically performed with a 5-10 fold molar excess of the payload-linker over the antibody to achieve a target Drug-to-Antibody Ratio (DAR) of 2-4.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

  • Purification: Purify the ADC from unconjugated payload-linker and other reagents using Size-Exclusion Chromatography (SEC).[][15] The ADC will elute first due to its larger size.

  • Buffer Exchange and Formulation: Perform buffer exchange into a suitable formulation buffer and concentrate the final ADC product.

Diagram 1: Overall Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_stage1 Stage 1: Payload-Linker Synthesis cluster_stage2 Stage 2: ADC Synthesis linker 8-(tert-Butoxy)-8-oxooctanoic acid activation1 Activate with EDC/NHS linker->activation1 payload Amine-Payload coupling1 Couple to Payload payload->coupling1 activation1->coupling1 purification1 Purify by RP-HPLC coupling1->purification1 product1 Payload-Linker-(tBu) purification1->product1 deprotection Deprotect with TFA product1->deprotection activation2 Activate with EDC/NHS deprotection->activation2 conjugation Conjugate to mAb Lysines activation2->conjugation antibody Monoclonal Antibody (mAb) antibody->conjugation purification2 Purify by SEC conjugation->purification2 final_adc Final ADC Product purification2->final_adc

Caption: A two-stage workflow for ADC synthesis using a heterobifunctional linker.

Part 3: Characterization and Quality Control of the Final ADC

Thorough characterization is essential to ensure the safety and efficacy of the ADC. Key quality attributes to be assessed include the Drug-to-Antibody Ratio (DAR), purity, and stability.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is the average number of drug molecules conjugated to each antibody and is a critical parameter affecting the ADC's potency and therapeutic index.[16][17]

  • Hydrophobic Interaction Chromatography (HIC): HIC is the gold standard for DAR analysis.[16][18] The conjugation of a hydrophobic payload increases the overall hydrophobicity of the antibody. HIC separates ADC species based on their DAR values, with higher DAR species eluting later. The average DAR can be calculated from the relative peak areas of the different species (DAR 0, 2, 4, etc.).[17][19]

  • Mass Spectrometry (MS): Native mass spectrometry can be used to determine the mass of the intact ADC.[16] The mass difference between the unconjugated antibody and the various drug-loaded species allows for the direct determination of the DAR distribution.

Diagram 2: Principle of HIC for DAR Measurement

HIC_Principle input ADC Mixture DAR 0 DAR 2 DAR 4 hic_column HIC Column | (Hydrophobic Stationary Phase) input->hic_column elution Decreasing Salt Gradient hic_column->elution output Separated Species DAR 0 (elutes first) DAR 2 DAR 4 (elutes last) elution->output

Caption: HIC separates ADC species based on hydrophobicity, correlating with DAR.

Purity and Aggregation Analysis
  • Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and quantify the presence of high molecular weight species (aggregates).[][20] Aggregation can affect the efficacy and immunogenicity of the ADC, so it is a critical quality attribute to monitor.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to confirm the covalent attachment of the payload and assess the integrity of the antibody's heavy and light chains.

Table 2: Key Analytical Techniques for ADC Characterization

Analytical TechniqueParameter MeasuredPurpose
HIC-HPLC DAR distribution, Average DARQuantifies the number of drugs per antibody, a key efficacy and safety attribute.[16][21]
Mass Spectrometry (MS) Intact mass, DAR confirmationConfirms the identity of the ADC and its different drug-loaded forms.[16]
SEC-HPLC Purity, AggregatesMeasures the percentage of monomeric ADC and detects high molecular weight impurities.[][20]
SDS-PAGE Integrity, Conjugation ConfirmationVisualizes the antibody subunits and confirms successful conjugation.

Conclusion and Future Perspectives

8-(tert-Butoxy)-8-oxooctanoic acid offers a versatile and strategic platform for the development of non-cleavable, lysine-linked ADCs. Its heterobifunctional nature allows for a controlled, two-stage conjugation process, leading to a more defined and reproducible product. The protocols and analytical methods described in this guide provide a robust framework for researchers to synthesize and characterize novel ADCs. As the field of antibody-drug conjugates continues to evolve, the rational design and application of well-characterized linkers will remain a cornerstone of developing safer and more effective cancer therapies.

References

  • [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies]. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Conjugation and Loading of Payloads on Antibody. (n.d.). In ADC Biotechnology. Retrieved January 17, 2026, from [Link]

  • Purification of Labeled Antibodies Using Size-Exclusion Chromatography. (2020). PubMed. Retrieved January 17, 2026, from [Link]

  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. (2021). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • How can I deprotect esters using TFA? (2015). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Characterization of Antibody‑Drug Conjugates Using 2D-LC and Native MS. (n.d.). Agilent. Retrieved January 17, 2026, from [Link]

  • Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates. (n.d.). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates. (2018). PubMed. Retrieved January 17, 2026, from [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Native HIC-MS of ADCs for DAR Species Determination and Identification. (n.d.). Chromatography Online. Retrieved January 17, 2026, from [Link]

  • EDC/NHS conjugation: Is it possible to activate amine first? (2022). ResearchGate. Retrieved January 17, 2026, from [Link]

  • ADC Downstream Purification Technology. (2022). YouTube. Retrieved January 17, 2026, from [Link]

  • Purification of Labeled Antibodies Using Size-Exclusion Chromatography | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • ADC Analysis by Hydrophobic Interaction Chromatography. (n.d.). Springer Nature Experiments. Retrieved January 17, 2026, from [Link]

  • 8-(tert-Butoxy)-8-oxooctanoic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Protocols for Lysine Conjugation. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Adipic Acid in Pharmaceuticals: Enhancing Drug Delivery Systems. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017). G-Biosciences. Retrieved January 17, 2026, from [Link]

  • A novel heterobifunctional linker for facile access to bioconjugates. (2006). PubMed. Retrieved January 17, 2026, from [Link]

  • Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads. (2018). PubMed. Retrieved January 17, 2026, from [Link]

  • Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Linkers Having a Crucial Role in Antibody–Drug Conjugates. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Antibody Drug Conjugates. (n.d.). SYNthesis med chem. Retrieved January 17, 2026, from [Link]

  • Linkers for ADC from TCI. (2023). YouTube. Retrieved January 17, 2026, from [Link]

  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. (n.d.). PMC - PubMed Central. Retrieved January 17, 2026, from [Link]

Sources

Application Note: Mastering the Purification of 8-(tert-Butoxy)-8-oxooctanoic Acid and its Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by Synthesis & Separations Group

Audience: Researchers, scientists, and drug development professionals engaged in chemical synthesis and purification.

Abstract: 8-(tert-Butoxy)-8-oxooctanoic acid is a valuable bifunctional linker, featuring a protected carboxylic acid at one end and a free carboxylic acid at the other. This structure is common in bioconjugation, polymer synthesis, and as a building block for complex molecules. However, the presence of the free carboxylic acid poses a significant challenge for purification via standard silica gel column chromatography, often resulting in severe peak tailing, poor resolution, and low recovery. This guide provides a detailed, mechanistically-driven protocol for the successful purification of this class of molecules, transforming a problematic separation into a routine and reliable procedure.

The Core Challenge: Unmasking the Analyte-Silica Interaction

The primary obstacle in purifying acidic compounds like 8-(tert-Butoxy)-8-oxooctanoic acid on standard silica gel is the chemical nature of the stationary phase itself. Silica gel's surface is populated with silanol groups (Si-OH), which are weakly acidic. The free carboxylic acid of the analyte can engage in two problematic interactions:

  • Strong Hydrogen Bonding: The carboxyl group can form strong hydrogen bonds with the surface silanols.

  • Deprotonation: Residual water on the silica surface and the amphoteric nature of the silanols can lead to the deprotonation of the analyte's carboxylic acid to its carboxylate form (R-COO⁻).

This mixture of the neutral, less polar acid (R-COOH) and the charged, highly polar carboxylate anion (R-COO⁻) on the column is the primary cause of chromatographic issues. The anionic form interacts very strongly with the polar stationary phase, while the neutral form travels more freely. This continuous shifting between the two states during elution leads to a "smearing" effect, known as peak tailing, which severely degrades separation efficiency.[1][2] Irreversible adsorption can also occur, leading to significant loss of the product on the column.[3]

The solution is not to abandon silica gel chromatography but to control the chemical environment. By adding a small amount of a volatile acid, such as acetic acid (AcOH) or formic acid, to the mobile phase, we can suppress the deprotonation of the analyte according to Le Châtelier's principle.[4] This ensures the analyte remains in its single, neutral, protonated state, leading to sharp, symmetrical peaks and predictable elution.

Figure 1. Analyte Interaction on Silica Surface cluster_0 Standard Eluent (e.g., Hex/EtOAc) cluster_1 Acid-Modified Eluent (e.g., Hex/EtOAc + 1% AcOH) Silica_A Silica Surface (Si-OH) Analyte_A R-COOH (Analyte) Equilibrium Analyte_A->Equilibrium Adsorbed_A R-COO⁻ ⇌ Si-OH₂⁺ (Strongly Adsorbed Anion) Equilibrium->Adsorbed_A Result_A Result: Severe Peak Tailing Adsorbed_A->Result_A Silica_B Silica Surface (Si-OH) Saturated with H⁺ Analyte_B R-COOH (Analyte, Protonated) Interaction_B Weak H-Bonding (Normal Interaction) Analyte_B->Interaction_B Elutes cleanly Result_B Result: Sharp, Symmetrical Peak Analyte_B->Result_B Interaction_B->Silica_B

Caption: Analyte-silica interactions with and without an acidic modifier.

Part 1: Rapid Method Development with Thin-Layer Chromatography (TLC)

Before committing your entire sample to a column, a robust method must be developed using TLC. This allows for rapid screening of solvent systems to find the optimal conditions for separation.

Protocol for TLC Analysis:

  • Prepare Eluent Systems: In separate beakers or jars, prepare small volumes of potential mobile phases. A good starting point for a molecule like 8-(tert-Butoxy)-8-oxooctanoic acid is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).

  • Prepare Acidified Eluent: Create a dedicated TLC developing jar containing your chosen solvent system plus 0.5-1% glacial acetic acid . For example, for 10 mL of 70:30 Hexane:Ethyl Acetate, add 0.1 mL of acetic acid. This is the most critical step.[2]

  • Spot the TLC Plate: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the mixture onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in the developing jar containing the acidified eluent. Ensure the solvent level is below the baseline. Cover the jar and allow the solvent front to travel up the plate.

  • Visualize and Analyze: After development, remove the plate, mark the solvent front, and allow it to dry completely. Visualize the spots using a UV lamp (if applicable) and/or by staining (e.g., with potassium permanganate or vanillin stain).

  • Optimize for an Rf of ~0.3: The retention factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. For optimal column separation, aim for an Rf value for your target compound between 0.2 and 0.4.[5] Adjust the solvent polarity to achieve this Rf as detailed in the table below.

Table 1: Solvent System Selection and Optimization

Observation on TLC Plate (with 1% AcOH)InterpretationRecommended Action
Rf is too high (> 0.5) The eluent is too polar. The compound is moving too fast for effective separation.Decrease the eluent polarity (e.g., increase the percentage of hexanes).
Rf is too low (< 0.2) The eluent is not polar enough. The compound is sticking to the silica.Increase the eluent polarity (e.g., increase the percentage of ethyl acetate).
Rf is optimal (0.2 - 0.4) The "sweet spot" for column chromatography. Good balance of interaction.Proceed to column chromatography with this solvent system.
Spots are streaked or tailing Insufficient acid modifier or compound is highly acidic.Ensure 0.5-1% acetic acid is present. If tailing persists, consider an alternative solvent like Dichloromethane/Methanol with 1% AcOH.[6]
Spots are not separated The selectivity of the solvent system is poor for the mixture.Try a different solvent system (e.g., switch from Ethyl Acetate to Diethyl Ether or from Hexanes to Dichloromethane).

Part 2: Step-by-Step Flash Column Chromatography Protocol

Once an optimal acidified solvent system is identified via TLC, you can proceed with the preparative column chromatography.

Figure 2. Purification Workflow Crude Crude Product TLC 1. TLC Method Development Crude->TLC Solvent 2. Prepare Acidified Eluent (e.g., +1% AcOH) TLC->Solvent Pack 3. Pack Column (Slurry Method) Solvent->Pack Load 4. Dry Load Sample on Silica Pack->Load Elute 5. Elute Column & Collect Fractions Load->Elute Analyze 6. Analyze Fractions (TLC) Elute->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: A typical workflow for purifying carboxylic acids via column chromatography.

Detailed Protocol:

  • Column Preparation:

    • Select a glass column of appropriate size. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of the crude material to be purified.

    • Secure the column vertically to a stand. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[7]

  • Eluent Preparation:

    • Prepare a sufficient volume of the mobile phase identified during TLC analysis. Crucially, add 0.5-1% glacial acetic acid to the entire volume of eluent that will be used for packing, loading, and running the column.

  • Packing the Column (Slurry Method):

    • In a beaker, mix the calculated amount of silica gel with the acidified eluent to form a free-flowing slurry.

    • Pour the slurry into the column in a single, swift motion. Use additional eluent to rinse any remaining silica from the beaker into the column.

    • Open the stopcock and apply gentle air pressure to the top of the column to drain the excess solvent, compacting the silica bed. Do not let the top of the silica bed run dry.[7]

    • Add a final protective layer of sand to the top of the compacted silica bed.

  • Sample Loading (Dry Loading):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Carefully evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. This is your "dry-loaded" sample.

    • Gently and evenly add this powder to the top of the sand layer in your packed column.

  • Elution and Fraction Collection:

    • Carefully add the acidified eluent to the column, ensuring not to disturb the top layer.

    • Apply pressure to the column and begin collecting fractions in test tubes. Maintain a steady flow rate.

    • If separation is difficult, a shallow gradient elution can be employed. This involves starting with the TLC eluent and gradually increasing the polarity (e.g., from 70:30 Hex/EtOAc to 50:50 Hex/EtOAc) over the course of the separation.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC (using an acidified eluent) to identify which ones contain your pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent and the volatile acetic acid using a rotary evaporator. To ensure all acetic acid is removed, you may co-evaporate with a non-polar solvent like toluene once or twice. The final product should be a colorless oil or liquid.

Troubleshooting Guide

Table 2: Common Problems and Solutions

ProblemProbable CauseRecommended Solution
Persistent Peak Tailing Insufficient acid in the eluent; highly acidic impurities altering the local pH on the column.Increase acetic acid concentration to 1.5-2.0%. Ensure the crude sample is free of strong, non-volatile acids (e.g., via a basic wash before chromatography).
Compound Does Not Elute Eluent is not polar enough; irreversible adsorption.Increase eluent polarity significantly (e.g., switch to a DCM/Methanol system with 1% AcOH). If recovery is still low, the compound may be binding irreversibly, and reversed-phase chromatography is a better option.[6][8]
Poor Separation from an Impurity The chosen solvent system lacks selectivity.Try a different solvent family. For example, if Hexane/Ethyl Acetate fails, try a system based on Dichloromethane/Diethyl Ether or Toluene/Acetone (always with added acid).
Product Decomposes on Column The compound is sensitive to the acidic conditions of the silica gel, even with modifiers.Test compound stability by spotting it on a TLC plate and letting it sit for an hour before developing.[8] If degradation is observed, consider using a less acidic stationary phase like neutral alumina or switching to reversed-phase chromatography.[9]

Conclusion

The purification of 8-(tert-Butoxy)-8-oxooctanoic acid and its analogues need not be a bottleneck in a synthetic workflow. By understanding the fundamental interactions between the acidic analyte and the silica stationary phase, a rational and effective purification strategy can be implemented. The key to success lies in the suppression of analyte ionization by using an acidified mobile phase. This simple modification transforms a challenging separation into a reproducible method, yielding a high-purity product with excellent recovery.

References

  • Vertex AI Search. 8-(tert-Butoxy)-8-oxooctanoic acid.
  • Sigma-Aldrich. 8-(tert-Butoxy)-8-oxooctanoic acid | 234081-94-8.
  • PubChem. 8-(tert-Butoxy)-8-oxooctanoic acid | C12H22O4 | CID 21464879.
  • ChemicalBook. 8-(tert-Butoxy)-8-oxooctanoic acid | 234081-94-8.
  • ChemScene. 8-(tert-Butoxy)-8-oxooctanoic acid | 234081-94-8.
  • Benchchem. Technical Support Center: Overcoming Challenges in Changnanic Acid Purification.
  • ResearchGate. Recent problems with silica gel chromatography.
  • Sciencemadness Discussion Board. chromatography - polarities.
  • Reddit. Column chromatography of carboxylic acids?.
  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.
  • Benchchem. Overcoming challenges in the purification of heterocyclic compounds.
  • ResearchGate. TLC tailing and carboxylic acid?.
  • Sciencemadness Discussion Board. Column chromatography of acid-sensitive compounds.
  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.

Sources

Application Note: A Practical Guide to HPLC Purification of PROTACs with Aliphatic Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation.[1][2][3] These heterobifunctional molecules, composed of two ligands joined by a linker, present unique purification challenges due to their often-large size, complex structures, and diverse physicochemical properties.[2][4][5] This application note provides a detailed guide for the High-Performance Liquid Chromatography (HPLC) purification of a specific, yet common, class of PROTACs: those featuring aliphatic linkers. We will delve into the causal reasoning behind methodological choices, from initial sample preparation to final purity analysis, with a focus on addressing the hydrophobicity imparted by these linkers. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and efficient purification workflows.

Introduction: The Purification Hurdle in PROTAC Development

PROTACs function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4][6] The linker connecting the POI ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy, influencing its cell permeability, solubility, and the stability of the crucial ternary complex.[1][7][8]

Aliphatic linkers, comprised of saturated hydrocarbon chains, are frequently employed in PROTAC design.[9][10] While they can offer advantages in terms of synthetic accessibility and potentially improved cell permeability, their inherent hydrophobicity presents a significant challenge during purification.[7][11] Achieving the high purity (>98%) required for reliable biological evaluation necessitates a well-optimized purification strategy, with reversed-phase HPLC (RP-HPLC) being the cornerstone of this process.[1]

This document outlines a systematic approach to developing a robust RP-HPLC purification method for PROTACs with aliphatic linkers, ensuring the removal of starting materials, synthetic byproducts, and isomers.

The Impact of Aliphatic Linkers on Chromatographic Behavior

The non-polar nature of aliphatic linkers significantly increases the overall hydrophobicity of the PROTAC molecule. In RP-HPLC, where a non-polar stationary phase is used with a polar mobile phase, this increased hydrophobicity leads to stronger retention on the column.[12][13] Understanding this is key to method development, as it dictates the choice of column, mobile phase composition, and gradient profile.

Key Challenges Associated with Aliphatic Linkers:

  • Poor Aqueous Solubility: The hydrophobic nature of the linker can decrease the PROTAC's solubility in the highly aqueous starting conditions of a typical RP-HPLC gradient, potentially leading to sample precipitation on the column.

  • Strong Retention: Increased hydrophobicity results in longer retention times, which can lead to broader peaks and require a stronger organic mobile phase for elution.

  • Co-elution of Impurities: Hydrophobic impurities can have similar retention profiles to the target PROTAC, making separation challenging.

  • Peak Tailing: The presence of multiple interaction sites on the large PROTAC molecule can lead to non-ideal peak shapes, such as tailing.

A Systematic Workflow for HPLC Purification

A successful purification strategy for PROTACs often involves a multi-step approach, beginning with a preliminary clean-up followed by a high-resolution preparative HPLC step.[1][2]

PROTAC_Purification_Workflow cluster_0 Pre-Purification cluster_1 HPLC Method Development & Purification cluster_2 Post-Purification & Analysis Crude_Sample Crude Synthetic Mixture Flash_Chromatography Flash Chromatography (Optional Initial Cleanup) Crude_Sample->Flash_Chromatography Analytical_HPLC Analytical HPLC (Method Development) Flash_Chromatography->Analytical_HPLC Prep_HPLC Preparative HPLC (High-Purity Separation) Analytical_HPLC->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC, LC-MS) Fraction_Collection->Purity_Analysis Solvent_Removal Solvent Removal (Lyophilization) Purity_Analysis->Solvent_Removal Pure_PROTAC Pure PROTAC (>98%) Solvent_Removal->Pure_PROTAC

Caption: General workflow for PROTAC purification and analysis.

Experimental Protocols

Sample Preparation: The First Step to Success

Proper sample preparation is crucial to prevent column clogging and ensure reproducible results.[14]

Protocol:

  • Dissolution: Dissolve the crude or partially purified PROTAC in a minimal amount of a strong organic solvent in which it is freely soluble (e.g., Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)).

  • Dilution: Dilute the dissolved sample with the initial mobile phase of your HPLC gradient (e.g., 20% acetonitrile in water). This is a critical step to prevent the sample from precipitating upon injection.

  • Filtration: Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[1]

HPLC Method Development (Analytical Scale)

Before proceeding to preparative scale, it is highly recommended to develop and optimize the separation method on an analytical HPLC system.[1] This allows for rapid screening of different conditions with minimal sample consumption.

Table 1: Recommended Starting Conditions for Method Development

ParameterRecommendationRationale
Column C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)The hydrophobic nature of these stationary phases provides good retention for PROTACs with aliphatic linkers. A C8 column may be used for very hydrophobic compounds to reduce retention time.[15]
Mobile Phase A Water with 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA)Acidic modifiers improve peak shape by protonating silanol groups on the stationary phase and basic functional groups on the analyte.[1]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH) with 0.1% FA or 0.1% TFAACN is generally preferred due to its lower viscosity and UV transparency. MeOH can offer different selectivity for aromatic compounds.[16]
Gradient Start with a shallow gradient (e.g., 20-80% B over 30 minutes)A shallow gradient is essential for resolving closely eluting impurities.[1]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30-40 °CElevated temperatures can improve peak shape and reduce viscosity, but care must be taken to avoid on-column degradation.[17]
Detection UV at 254 nm and/or Mass Spectrometry (MS)254 nm is a common wavelength for detecting aromatic moieties present in most PROTACs. Mass-directed detection is highly specific and aids in identifying the target peak.

Method Development Decision Tree:

Method_Dev_Tree Start Initial Run with Standard Conditions Check_Resolution Is Resolution Adequate? Start->Check_Resolution Check_Peak_Shape Is Peak Shape Good? Check_Resolution->Check_Peak_Shape Yes Optimize_Gradient Adjust Gradient Slope Check_Resolution->Optimize_Gradient No Check_Retention Is Retention Time Optimal? Check_Peak_Shape->Check_Retention Yes Optimize_Mobile_Phase Change Organic Solvent (e.g., ACN to MeOH) Check_Peak_Shape->Optimize_Mobile_Phase No Optimize_Column Try Different Stationary Phase (e.g., C18 to C8 or Phenyl-Hexyl) Check_Retention->Optimize_Column No Final_Method Optimized Method Check_Retention->Final_Method Yes Optimize_Gradient->Start Optimize_Mobile_Phase->Start Optimize_Column->Start

Caption: Decision tree for HPLC method development.

Preparative HPLC Purification

Once an optimal separation method is established at the analytical scale, it can be scaled up for preparative purification.

Protocol:

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions for at least 3-5 column volumes.[1]

  • Injection and Elution: Inject the prepared sample onto the column and run the optimized gradient.

  • Fraction Collection: Collect fractions corresponding to the main peak of the desired PROTAC. Mass-directed fraction collection is highly recommended to ensure that only the fractions containing the product of the correct molecular weight are collected.

  • Purity Analysis of Fractions: Analyze the collected fractions using analytical HPLC or LC-MS to confirm their purity.[1]

  • Pooling and Solvent Removal: Combine the fractions that meet the desired purity level (e.g., >98%). Remove the organic solvent using a rotary evaporator, followed by lyophilization of the remaining aqueous solution to obtain the pure PROTAC as a solid.[1]

Characterization of the Purified PROTAC

To ensure the identity and purity of the final product, a comprehensive analytical characterization is essential.

Table 2: Analytical Techniques for PROTAC Characterization

TechniquePurposeExpected Outcome
Analytical HPLC Determine purity and retention timeA single major peak with >98% purity.[1]
LC-MS Confirm molecular weightThe observed mass should correspond to the calculated mass of the PROTAC.[1]
High-Resolution Mass Spectrometry (HRMS) Determine the accurate mass and elemental compositionThe measured mass should be within 5 ppm of the calculated mass.[1]
¹H and ¹³C NMR Confirm the chemical structureThe spectra should show all expected signals with correct integrations and chemical shifts.[1]

Troubleshooting Common Issues

Table 3: Troubleshooting Guide

IssuePossible CauseSuggested Solution
Broad Peaks - Mobile phase flow rate too low- Column contamination- Sample overload- Increase flow rate- Clean the column with a strong solvent wash- Inject a smaller sample volume or a more dilute sample[17]
Peak Fronting - Sample dissolved in a solvent stronger than the mobile phase- Column overload- Dilute the sample in the initial mobile phase- Reduce the injection volume[18]
Peak Tailing - Secondary interactions with residual silanols on the column- Presence of co-eluting impurities- Increase the concentration of the acidic modifier (e.g., TFA)- Use a column with high-purity silica or an end-capped stationary phase- Optimize the gradient for better separation[17]
High Backpressure - Clogged column frit- Sample precipitation- Blocked tubing- Reverse flush the column- Ensure complete sample solubility in the mobile phase- Check and replace any blocked tubing or filters[14][19]
Irreproducible Retention Times - Inadequate column equilibration- Changes in mobile phase composition- Temperature fluctuations- Increase equilibration time between runs- Prepare fresh mobile phase daily- Use a column oven to maintain a constant temperature[17][20]

Conclusion

The purification of PROTACs with aliphatic linkers by reversed-phase HPLC is a critical yet manageable challenge. By understanding the impact of the linker's hydrophobicity on chromatographic behavior and adopting a systematic approach to method development, researchers can achieve the high levels of purity required for accurate biological assessment. A multi-step purification strategy, careful sample preparation, and thorough post-purification characterization are paramount to ensuring the quality and integrity of these promising therapeutic agents.

References

  • Waters Corporation. (2025). Degradation Products of ARV-825 Proteolysis Targeting Chimera (PROTAC) Compound: Isolation and Purification Using Analytical Scale Fraction Collection. [Link]

  • Waters Corporation. (2020). Method Development of Proteolysis Targeting Chimera (PROTAC) Compound ARV-825 Forced Degradation Sample Using the Systematic Scr. [Link]

  • Waters Corporation. From Molecule to Medicine: Exploring PROTACs in Drug Discovery & Development. [Link]

  • PMC - NIH. (2022). Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. [Link]

  • Running HPLC with hydrophobic stationary phase and aqueous mobile phase. [Link]

  • PMC - NIH. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]

  • PMC - NIH. Current strategies for the design of PROTAC linkers: a critical review. [Link]

  • Reddit. (2025). How to retain a short hydrophobic peptide on the HPLC. [Link]

  • ResearchGate. (2025). Impact of linker length on the activity of PROTACs. [Link]

  • Journal of the American Chemical Society. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. [Link]

  • Virscidian. LC-MS for PROTACs & Targeted Protein Degraders 2024 US Supercritical Fluid Chromatography Conference. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]

  • MicroSolv. Hydrophobic Compounds Analyzed With HPLC - AppNote. [Link]

  • IOSRPHR. (2025). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. [Link]

  • ResearchGate. Effect of linear aliphatic chain elongation in the.... [Link]

  • Waters Corporation. Method Development of Proteolysis Targeting Chimera (PROTAC) Compound ARV-825 Forced Degradation Sample Using the Systematic Screening Protocol. [Link]

  • Drug Hunter. (2025). EFMC Best Practices: PROTACs® at a Glance. [Link]

  • Protein purification troubleshooting guide. [Link]

  • PMC - NIH. (2025). Methods to accelerate PROTAC drug discovery. [Link]

  • ResearchGate. Key methods to assemble PROTAC libraries using alkyl and ether linkers.... [Link]

  • PMC - NIH. (2020). Novel approaches for the rational design of PROTAC linkers. [Link]

  • Biocompare. (2022). PROTACs: A Practical Guide. [Link]

  • (2023). The Developability Challenges with Bifunctional Targeted Protein Degraders. [Link]

  • Lessons learned in linking PROTACs from discovery to the clinic. [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]

  • PubMed. Reverse-phase HPLC analysis and purification of small molecules. [Link]

  • Chromatography Forum. (2014). peak shape optimisation for a very hydrophobic compound. [Link]

  • PMC - NIH. PROTAC Technology: Opportunities and Challenges. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Reddit. (2023). HPLC Troubleshooting Tips. [Link]

  • AWS. Targeted Protein Degradation at Syngene. [Link]

Sources

Application Notes and Protocols for Amide Bond Formation with 8-(tert-Butoxy)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 8-(tert-Butoxy)-8-oxooctanoic Acid in Modern Drug Discovery

In the landscape of contemporary drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules are engineered to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the protein's degradation. The linker component of these molecules is of paramount importance, dictating the distance and orientation between the two protein-binding moieties and significantly influencing the physicochemical properties of the entire construct. 8-(tert-Butoxy)-8-oxooctanoic acid has emerged as a critical building block for the synthesis of these linkers. Its linear eight-carbon chain provides spatial flexibility, while the mono-tert-butyl ester protection offers an orthogonal handle for selective deprotection and further chemical modification.

The formation of a stable amide bond is the cornerstone of incorporating this linker into a larger molecular architecture. However, the successful coupling of 8-(tert-Butoxy)-8-oxooctanoic acid with amines is not without its challenges. The presence of the sterically demanding tert-butyl group can influence reaction kinetics, and the selection of an appropriate coupling strategy is crucial to ensure high yields, minimize side reactions, and preserve the integrity of other functional groups within the molecule.

This comprehensive guide provides detailed application notes and protocols for the efficient formation of amide bonds using 8-(tert-Butoxy)-8-oxooctanoic acid. We will delve into the mechanistic underpinnings of widely-used coupling reagents, offer step-by-step experimental procedures, and provide expert insights to navigate potential challenges, empowering researchers to confidently employ this versatile building block in their synthetic endeavors.

Physicochemical Properties of 8-(tert-Butoxy)-8-oxooctanoic Acid

A thorough understanding of the physical and chemical properties of a key reagent is fundamental to successful reaction design and execution.

PropertyValueSource
Molecular Formula C₁₂H₂₂O₄[1]
Molecular Weight 230.30 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point (Predicted) 324.8±25.0 °C[1]
Density (Predicted) 1.024±0.06 g/cm³[1]
pKa (Predicted) 4.76±0.10[1]
Storage 2-8°C[1]

Core Principles of Amide Bond Formation: Activating the Carboxyl Group

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process at ambient temperatures. This is due to the formation of a non-reactive ammonium carboxylate salt from a rapid acid-base reaction.[2] To overcome this kinetic barrier, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as carboxyl activation. This is achieved through the use of coupling reagents.

This guide will focus on two of the most robust and widely adopted coupling strategies in modern organic synthesis:

  • Carbodiimide-Mediated Coupling with Additives (EDC/HOBt): A cost-effective and versatile method.

  • Uronium/Aminium Salt-Based Coupling (HATU): A highly efficient and rapid method, particularly for challenging substrates.

Protocol 1: EDC/HOBt-Mediated Amide Bond Formation

Scientific Rationale and Mechanistic Insight

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[3] This intermediate is susceptible to nucleophilic attack by the amine to form the desired amide. However, the O-acylisourea can also undergo an intramolecular rearrangement to a stable N-acylurea byproduct, which is unreactive and can complicate purification. Furthermore, if the carboxylic acid is chiral, this intermediate is prone to racemization.

To mitigate these side reactions, EDC is almost invariably used in conjunction with a nucleophilic additive, most commonly 1-hydroxybenzotriazole (HOBt). HOBt acts as a "trapping agent" for the O-acylisourea intermediate.[3][4] It rapidly reacts with the intermediate to form an HOBt-active ester, which is more stable than the O-acylisourea, less prone to racemization, and still highly reactive towards the amine.[3] The amine then reacts with the HOBt-ester to furnish the amide, regenerating HOBt in the process, which can then participate in another catalytic cycle.[3][5]

EDC_HOBt_Mechanism EDC/HOBt-Mediated Amide Bond Formation Workflow cluster_activation Activation Phase cluster_coupling Coupling Phase CarboxylicAcid 8-(tert-Butoxy)-8-oxooctanoic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt EDU EDU Byproduct (Water-Soluble) O_Acylisourea->EDU - HOBt HOBt HOBt HOBt->HOBt_Ester Amide Amide Product (R-CO-NHR') HOBt_Ester->Amide + Amine HOBt_regen HOBt (regenerated) HOBt_Ester->HOBt_regen - Amide Amine Amine (R'-NH2) Amine->Amide HATU_Mechanism HATU-Mediated Amide Bond Formation Workflow cluster_activation Activation Phase cluster_coupling Coupling Phase CarboxylicAcid 8-(tert-Butoxy)-8-oxooctanoic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) CarboxylicAcid->Carboxylate + DIPEA Base DIPEA Base->Carboxylate OAt_Ester OAt-Active Ester (Highly Reactive) Carboxylate->OAt_Ester + HATU HATU HATU HATU->OAt_Ester TMU Tetramethylurea Byproduct HATU->TMU Amide Amide Product (R-CO-NHR') OAt_Ester->Amide + Amine Amine Amine (R'-NH2) Amine->Amide

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-(tert-Butoxy)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 8-(tert-butoxy)-8-oxooctanoic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this key bifunctional linker in their projects. The synthesis of mono-protected symmetrical dicarboxylic acids like suberic acid is a well-known challenge in organic chemistry, often plagued by low yields and difficult purifications. This document provides in-depth, field-proven insights to help you navigate common pitfalls and optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of 8-(tert-butoxy)-8-oxooctanoic acid consistently low?

Low yields are the most common complaint and typically stem from two primary issues: the formation of the diester byproduct, di-tert-butyl suberate, and incomplete reaction.[1][2] The statistical esterification of a symmetrical diacid often leads to a mixture of starting material, desired mono-ester, and undesired di-ester. Furthermore, challenges in purification can lead to significant product loss. This guide will address strategies to improve both reaction selectivity and purification efficiency.

Q2: What are the major side products, and how can I identify them?

The principal side product is di-tert-butyl suberate , formed by the esterification of both carboxylic acid groups. A significant amount of unreacted suberic acid also commonly remains. These can be distinguished from your product by TLC and NMR:

  • Suberic Acid (Starting Material): Very polar, will likely remain at the baseline on a silica TLC plate using a non-polar eluent system.

  • 8-(tert-Butoxy)-8-oxooctanoic Acid (Product): Medium polarity. Will have a distinct Rf value between the starting material and the di-ester. Its ¹H NMR will show a characteristic singlet for the 9 protons of the tert-butyl group around 1.40 ppm and a broad singlet for the remaining carboxylic acid proton above 11 ppm.[3]

  • Di-tert-butyl Suberate (Side Product): Least polar, will have the highest Rf on a silica TLC plate. Its ¹H NMR will show a large singlet for 18 protons from the two tert-butyl groups, and it will lack the carboxylic acid proton signal.

Q3: My reaction seems to stall and never reaches full conversion of the suberic acid. What's going wrong?

This often points to issues with reagents or reaction conditions. Key factors include:

  • Poor Solubility: Suberic acid has limited solubility in common aprotic solvents like dichloromethane (DCM) at room temperature. If it's not fully dissolved, the reaction occurs on the solid surface, which is slow and inefficient.

  • Reagent Deactivation: Carbodiimide coupling reagents like EDCI are moisture-sensitive. Hydrolysis will deactivate the reagent and stall the reaction. Ensure you are using fresh, high-quality reagents and anhydrous conditions.

  • Insufficient Activation: The stoichiometry of your coupling agent (e.g., EDCI) and catalyst (e.g., DMAP) is critical. An insufficient amount will naturally lead to incomplete conversion.

Troubleshooting Guide: Common Problems & Solutions

Problem 1: Poor Selectivity - Excessive Formation of Di-tert-butyl Suberate

The formation of the di-ester is a persistent challenge due to the similar reactivity of the two carboxyl groups on suberic acid.[4][5]

Causality: Standard esterification conditions do not sufficiently differentiate between the two termini of the symmetrical diacid. Once the first esterification occurs, the remaining carboxylic acid is only marginally less reactive, leading to competitive di-ester formation.

Strategic Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry. Using a slight excess of the dicarboxylic acid relative to the alcohol can favor mono-esterification, but this leaves a significant amount of starting material to be removed. A more common approach is to use the diacid as the limiting reagent.

  • Slow Addition: Adding the coupling reagent (e.g., EDCI) slowly to the reaction mixture can help maintain a low concentration of the activated species, favoring reaction at only one site.

  • Advanced Reagent Systems: For applications where high purity is critical, recently developed methods offer superior selectivity. A one-step procedure using trifluoroacetic anhydride (TFAA) and lithium chloride (LiCl) has been shown to dramatically enhance mono-ester selectivity for long-chain dicarboxylic acids by creating a shielding effect around one of the carboxyl groups.[1][4]

The diagram below illustrates the desired reaction pathway versus the competing side reaction.

G suberic_acid Suberic Acid (Diacid) reagents1 + t-BuOH + EDCI/DMAP suberic_acid->reagents1 mono_ester 8-(tert-Butoxy)-8-oxooctanoic acid (Desired Mono-ester) reagents2 + t-BuOH + EDCI/DMAP mono_ester->reagents2 di_ester Di-tert-butyl Suberate (Side Product) reagents1->mono_ester Desired Path reagents2->di_ester Side Reaction

Caption: Competing reaction pathways in mono-ester synthesis.
Problem 2: Product Loss During Workup and Purification

The tert-butyl ester is sensitive to strong acids, and its cleavage is a common cause of yield loss during workup.[6][7] Additionally, separating the oily product from the solid starting material and the non-polar di-ester byproduct can be challenging.

Causality: The mechanism of acid-catalyzed deprotection involves the formation of a stable tert-butyl cation.[7] Even moderately acidic conditions, especially during prolonged aqueous workups, can initiate this process. Chromatographic separation is often hampered by the close polarity of the components.

Strategic Solutions:

  • Modified Workup: Avoid strong acidic washes. If an acid wash is necessary to remove basic catalysts like DMAP, use a brief wash with a very dilute acid (e.g., 0.1 N HCl) or, preferably, a saturated solution of a weak acid salt like ammonium chloride (NH₄Cl) or sodium bisulfate (NaHSO₄).

  • Alternative Purification - Liquid-Liquid Extraction: An effective, chromatography-free method involves acid-base extraction. This strategy leverages the acidic nature of the product and starting material.

This protocol assumes the reaction solvent (e.g., DCM) has been removed.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or diethyl ether (~10-20 mL per gram of crude material).

  • Base Extraction: Transfer the solution to a separatory funnel and extract it with a mild base, such as a 1 M solution of sodium bicarbonate (NaHCO₃). The desired mono-ester and unreacted suberic acid will deprotonate and move into the aqueous layer, while the neutral di-ester side product remains in the organic layer. Repeat the extraction 2-3 times.

  • Isolate Byproduct: Keep the organic layer. This contains your di-ester byproduct. You can wash it with brine, dry it with anhydrous sodium sulfate, and concentrate it to assess the extent of the side reaction.

  • Acidification & Product Extraction: Combine the aqueous layers from step 2 in a clean separatory funnel. Cool the solution in an ice bath and slowly acidify it with 1 N HCl until the pH is ~3-4 (check with pH paper). The protonated mono-ester will become insoluble in water.

  • Final Extraction: Extract the acidified aqueous solution with fresh ethyl acetate or diethyl ether (3 times). The desired product will now move back into the organic layer.

  • Drying and Concentration: Combine the organic layers from step 5, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified 8-(tert-butoxy)-8-oxooctanoic acid.

G cluster_0 Step 1: Base Extraction cluster_1 Step 2: Separation cluster_2 Step 3: Acidification & Re-extraction cluster_3 Step 4: Final Products crude Crude Mixture (Mono-ester, Di-ester, Diacid) in Ethyl Acetate add_base Extract with aq. NaHCO₃ crude->add_base org_layer1 Organic Layer (Di-ester Side Product) add_base->org_layer1 Separate Layers aq_layer1 Aqueous Layer (Salts of Mono-ester & Diacid) add_base->aq_layer1 acidify 1. Acidify with 1N HCl 2. Extract with Ethyl Acetate aq_layer1->acidify org_layer2 Organic Layer (Pure Mono-ester Product) acidify->org_layer2 Separate Layers aq_layer2 Aqueous Layer (Salt Waste) acidify->aq_layer2

Caption: Workflow for purification by acid-base extraction.

Optimized Experimental Protocol

This protocol details a standard procedure using EDCI/DMAP, incorporating best practices to maximize the yield of the mono-ester.

Table 1: Example Reagent Stoichiometry
ReagentMolar Eq.PurposeKey Consideration
Suberic Acid1.0Starting MaterialEnsure it is fully dissolved before adding other reagents.
tert-Butanol1.0 - 1.2AlcoholUse anhydrous grade. Excess can be used but may complicate removal.
EDCI1.0 - 1.1Coupling AgentUse fresh, high-quality EDCI. Add slowly.
DMAP0.1 - 1.0CatalystHigher amounts can increase reaction rate but also di-ester formation.[3]
Solvent (DCM)-Reaction MediumUse anhydrous grade. A co-solvent like DMF may be needed to dissolve suberic acid.
Protocol 2: EDCI/DMAP Mediated Mono-esterification
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add suberic acid (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) to the flask. If the suberic acid does not fully dissolve, add a minimal amount of anhydrous dimethylformamide (DMF) dropwise until a clear solution is obtained.

  • Reagent Addition: To the stirred solution, add tert-butanol (1.1 eq) followed by 4-(dimethylamino)pyridine (DMAP) (0.5 eq).[3]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps control the reaction rate and can improve selectivity.

  • Activation: In a separate vial, dissolve 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-60 minutes using a syringe pump.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 5-12 hours.[3] Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:petroleum ether as eluent[3]).

  • Workup: Once the reaction is complete (or has stalled), quench it by adding water. Proceed with the acid-base extraction as described in Protocol 1 for purification.

Troubleshooting at a Glance: A Logical Flowchart

G start Problem: Low Yield of Purified Product analysis Analyze Crude Reaction Mixture by TLC/NMR start->analysis high_diester High Di-ester Content? YES analysis->high_diester Check Selectivity high_sm High Starting Material? YES analysis->high_sm Check Conversion good_crude Crude Mixture Looks Good? YES analysis->good_crude Check Yield vs. Purity sol_diester Solution: • Reduce DMAP stoichiometry. • Add EDCI slowly at 0 °C. • Consider LiCl/TFAA method for higher selectivity. high_diester->sol_diester sol_sm Solution: • Check EDCI quality (hydrolysis). • Ensure suberic acid is fully dissolved (use DMF co-solvent). • Verify stoichiometry of all reagents. high_sm->sol_sm sol_purification Problem is likely in Purification: • Avoid strong acid in workup. • Use buffered wash (aq. NH₄Cl). • Employ acid-base extraction (Protocol 1) instead of chromatography. good_crude->sol_purification

Caption: A decision tree for troubleshooting low yields.

References

  • ChemicalBook. (2023). 8-(tert-Butoxy)-8-oxooctanoic acid.

  • Google Patents. (2006). WO2007082890A1 - Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides.

  • Wu, Y., et al. (2006). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr₂. ResearchGate.

  • BenchChem. (2025). Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis.

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). Reagent Guides: Acids.

  • Schwarzenbach, R. P., et al. (2002). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Environmental Toxicology and Chemistry, 21(9), 1815-1821.

  • Wang, Z., et al. (2024). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances.

  • Wang, Z., et al. (2024). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. Research Square.

  • Google Patents. (2002). US6355830B1 - Process for preparation of dicarboxylic acid monoesters.

  • Wang, Z., et al. (2024). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. ChemRxiv.

  • Google Patents. (1980). US4314071A - Method of preparing monoesters.

  • Organic Chemistry Portal. (2024). tert-Butyl Esters.

  • Jin, J. Z., & Sun, N. B. (2013). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Asian Journal of Chemistry, 25(5), 2561-2564.

  • Google Patents. (2002). US6420596B1 - Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst.

Sources

Technical Support Center: Synthesis of 8-(tert-Butoxy)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 8-(tert-Butoxy)-8-oxooctanoic acid (Suberic Acid mono-tert-butyl ester). This molecule is a crucial bifunctional linker, widely used in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)[1]. However, its synthesis presents a common challenge for chemists: achieving selective mono-esterification of a symmetric dicarboxylic acid with a sterically hindered tertiary alcohol.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will delve into the causality behind common synthetic issues and provide field-proven protocols to improve your yield and purity.

Section 1: Foundational Concepts & Synthetic Strategy

This section addresses fundamental questions about the synthetic approaches to 8-(tert-Butoxy)-8-oxooctanoic acid.

FAQ 1.1: What are the primary synthetic routes to prepare 8-(tert-Butoxy)-8-oxooctanoic acid?

There are three principal strategies to synthesize this mono-ester, each with distinct advantages and disadvantages.

  • Direct Selective Esterification of Suberic Acid: This is a convergent approach where suberic acid is directly reacted with tert-butanol. Due to the low reactivity of the sterically hindered alcohol, this typically requires a coupling agent like a carbodiimide (e.g., EDCI) with a catalyst (e.g., DMAP). While direct, this method often suffers from the formation of the di-ester byproduct and can result in low yields[2].

  • Ring-Opening of Suberic Anhydride: This is often the most selective method. Suberic acid is first converted to its cyclic anhydride. Subsequent nucleophilic attack by one equivalent of tert-butanol, often catalyzed by a base, opens the ring to yield the desired mono-ester exclusively. This route prevents the formation of the di-ester byproduct.

  • Statistical Esterification & Separation: This less-controlled method involves reacting suberic acid with a limited amount of an esterifying agent (e.g., using di-tert-butyl dicarbonate)[3]. The reaction produces a statistical mixture of starting material, mono-ester, and di-ester, which must then be carefully separated, typically by chromatography.

Synthetic_Routes sub_acid Suberic Acid sub_anhydride Suberic Anhydride sub_acid->sub_anhydride Dehydration (e.g., Ac₂O) product 8-(tert-Butoxy)-8-oxooctanoic acid sub_acid->product 1. Direct Esterification (e.g., EDCI, DMAP) diester Di-tert-butyl Suberate (Byproduct) sub_acid->diester Side Reaction tbuoh tert-Butanol tbuoh->product tbuoh->product tbuoh->diester sub_anhydride->product 2. Ring-Opening

Caption: Primary synthetic pathways to 8-(tert-Butoxy)-8-oxooctanoic acid.

FAQ 1.2: Why is direct acid-catalyzed (Fischer) esterification not a viable method for this synthesis?

Attempting a classic Fischer esterification by refluxing suberic acid with tert-butanol and a strong acid catalyst (like H₂SO₄) is destined for failure. Tertiary alcohols, such as tert-butanol, are highly susceptible to acid-catalyzed dehydration. In the presence of a strong acid, the alcohol's hydroxyl group is rapidly protonated, forming a good leaving group (water). The subsequent loss of water generates a stable tertiary carbocation, which then quickly eliminates a proton to form isobutylene gas[4][5][6]. This side reaction is much faster than the desired esterification, consuming the tert-butanol and leading to negligible product yield.

Section 2: Troubleshooting the Direct Esterification Route (EDCI/DMAP)

The direct coupling of suberic acid and tert-butanol is a common starting point but is often plagued by low yields, as reported in the literature (e.g., 31%)[2].

Q&A 2.1: My yield is disappointingly low. What are the most likely causes?

A low yield in the EDCI/DMAP coupling method is almost always attributable to one or more of the following issues:

  • Competitive Di-ester Formation: The most significant issue is the formation of di-tert-butyl suberate. Since the starting suberic acid has two identical carboxylic acids, and the mono-ester product is also a carboxylic acid, both can react with the activated tert-butanol.

  • Incomplete Reaction: The reaction may stall due to the steric hindrance of tert-butanol, poor reagent quality, or inadequate reaction conditions.

  • Hydrolysis of Intermediates: The presence of water can hydrolyze the activated O-acylisourea intermediate, reverting it to the carboxylic acid and consuming the EDCI.

  • Product Loss During Workup: The product has both acidic (carboxyl) and lipophilic (tert-butyl and alkyl chain) character, which can lead to the formation of emulsions or partitioning issues during aqueous extraction.

Troubleshooting_Low_Yield start Low Yield Observed check_tlc Analyze crude reaction mixture by TLC or LC-MS start->check_tlc cause1 Major Byproduct: Di-ester check_tlc->cause1 Diester spot present cause2 Significant Starting Material Remains check_tlc->cause2 Mainly starting material spot cause3 Complex mixture/ Streaking on TLC check_tlc->cause3 Other issues solution1 Adjust stoichiometry: Use slight excess of suberic acid. Consider anhydride route. cause1->solution1 solution2 Check reagent quality (esp. EDCI). Ensure anhydrous conditions. Increase reaction time. cause2->solution2 solution3 Improve workup procedure. Check for DMAP removal. Optimize purification. cause3->solution3

Caption: Decision tree for troubleshooting low synthesis yields.

Q&A 2.2: How can I minimize the formation of the di-tert-butyl suberate byproduct?

Minimizing the di-ester is a matter of stoichiometry and reaction control.

  • Adjust Stoichiometry: Instead of using a 1:1 ratio of suberic acid to coupling agent, use a slight molar excess of suberic acid (e.g., 1.2 to 1.5 equivalents) relative to tert-butanol and the coupling reagents (EDCI/DMAP). This ensures that the limiting reagent is the alcohol, statistically favoring the mono-esterification of the more abundant diacid.

  • Slow Addition: Add the EDCI solution slowly to the mixture of suberic acid, tert-butanol, and DMAP. A rapid addition can create localized high concentrations of the activated intermediate, increasing the likelihood of a second reaction.

Q&A 2.3: The reaction stalls with significant starting material left. How can I fix this?
  • Ensure Anhydrous Conditions: All reagents and the solvent (typically dichloromethane, DCM) must be anhydrous. Water will react with EDCI and the activated ester intermediate, halting the reaction. Use freshly distilled solvents and dry glassware.

  • Verify Reagent Quality: EDCI is water-soluble and can hydrolyze upon storage. Use a fresh bottle or a sample that has been stored properly in a desiccator. DMAP should be a white crystalline solid; if it is yellow or oily, it may be impure.

  • Increase Reaction Time: Due to the steric hindrance of tert-butanol, these reactions can be slow. Monitor the reaction by TLC, and do not be afraid to let it stir at room temperature for an extended period (12-24 hours) if necessary.

Section 3: The Suberic Anhydride Route: A More Selective Approach

For researchers seeking higher yields and simpler purification, the suberic anhydride route is highly recommended.

Q&A 3.1: How do I prepare suberic anhydride?

While suberic anhydride is commercially available[7], it can also be easily prepared in the lab. The most common method is the dehydration of suberic acid by heating it with a dehydrating agent.

A reliable method is to use acetic anhydride. Following a general procedure analogous to the synthesis of succinic anhydride, suberic acid can be refluxed with acetic anhydride, after which the excess acetic anhydride and the acetic acid byproduct are removed by distillation[8]. Thionyl chloride can also be used, but this requires more careful handling due to the evolution of HCl and SO₂ gas.

Q&A 3.2: What is an effective protocol for reacting suberic anhydride with tert-butanol?

This reaction involves the nucleophilic attack of tert-butanol on one of the carbonyl carbons of the anhydride. It is typically catalyzed by a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) or a non-nucleophilic base like triethylamine to activate the alcohol.

Protocol:

  • Setup: In a dry, inert atmosphere (N₂ or Argon), dissolve suberic anhydride (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

  • Alcohol Addition: Add tert-butanol (1.05 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction is generally much faster than the EDCI coupling.

  • Monitoring: Monitor the disappearance of the anhydride by TLC.

  • Workup: Upon completion, dilute the reaction with DCM. Wash the organic layer sequentially with dilute HCl (to remove DMAP), water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

This method almost completely eliminates the formation of the di-ester, making the subsequent purification significantly easier.

Section 4: Purification Strategies

Purification is critical for isolating the desired mono-ester from unreacted suberic acid (a major contaminant in the direct route) and the di-ester byproduct.

Q&A 4.1: What is the most effective method to purify 8-(tert-Butoxy)-8-oxooctanoic acid?

A two-stage approach combining extraction and column chromatography is most effective.

  • Liquid-Liquid Extraction (for removing di-ester): This is a crucial first step if the di-ester is a significant byproduct.

    • Dissolve the crude oil in a non-polar organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic solution with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) solution.

    • The desired mono-ester (acidic) and any unreacted suberic acid (di-acidic) will be deprotonated and partition into the aqueous layer.

    • The neutral di-ester byproduct will remain in the organic layer, which can now be discarded.

    • Carefully re-acidify the aqueous layer to pH ~3-4 with cold 1M HCl. The product and suberic acid will precipitate or can be extracted back into a fresh portion of ethyl acetate.

  • Flash Column Chromatography (for removing suberic acid): This is the final and essential step to separate the mono-ester from the more polar suberic acid.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is effective. A common starting point is a 1:1 mixture, as cited in the literature[2]. The less polar di-ester (if present) will elute first, followed by the desired mono-ester, and finally the highly polar suberic acid will remain on the baseline or elute with a much higher concentration of ethyl acetate/methanol.

Purification_Workflow crude Crude Product (Mono-ester, Di-ester, Di-acid) extraction Basic Extraction (aq. NaHCO₃) crude->extraction organic_phase Organic Layer: Di-ester (discard) extraction->organic_phase Neutral aqueous_phase Aqueous Layer: Mono-ester + Di-acid extraction->aqueous_phase Acidic acidify Acidify & Re-extract aqueous_phase->acidify chromatography Silica Gel Chromatography acidify->chromatography pure_product Pure Mono-ester chromatography->pure_product diacid Di-acid (removed) chromatography->diacid

Caption: A robust workflow for the purification of the target compound.

Section 5: Data Tables & Protocols

Table 1: Troubleshooting Summary
Symptom Potential Cause Recommended Action
Low Yield (<40%) Formation of di-tert-butyl suberate.Use a 1.2-1.5 molar excess of suberic acid. Switch to the suberic anhydride synthesis route.
Reaction Stalled Poor reagent quality (hydrolyzed EDCI); presence of water.Use fresh EDCI from a desiccator. Ensure all solvents and glassware are anhydrous.
Difficult Purification Emulsion during workup; poor separation on silica.Use brine washes to break emulsions. Employ a basic extraction step to remove the neutral di-ester before chromatography.
No Product Formed Use of strong acid catalyst (e.g., H₂SO₄).Never use strong acid catalysis with tertiary alcohols. Use a carbodiimide coupling (EDCI) or the anhydride route.
Table 2: Recommended Reagent Stoichiometry
Method Suberic Acid / Anhydride tert-Butanol EDCI DMAP Expected Yield
Direct Coupling 1.2 eq1.0 eq1.1 eq1.1 eq30-50%
Anhydride Ring-Opening 1.0 eq1.05 eq-0.1 eq>75%

References

  • Patsnap. (n.d.). Synthetic method of octadecanedioic acid mono-tert-butyl ester. Eureka. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). A SN1 Reaction: Synthesis of tert-Butyl Chloride. Available at: [Link]

  • Jin, J. Z., & Sun, N. B. (2013). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Asian Journal of Chemistry, 25(10), 5521-5524. Available at: [Link]

  • Ashenhurst, J. (2023). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). US6420596B1 - Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst.
  • ResearchGate. (2021). Can we use tert butanol in pinner reaction to produce tert butyl ester? Available at: [Link]

  • Google Patents. (n.d.). DE3401913A1 - Process for the preparation of 8-hydroxyoctanoic acid and its salts, and its use.
  • ResearchGate. (n.d.). Reaction Kinetics of Tert-Butanol Esterification. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of octadecanedioic acid mono-tert-butyl ester.
  • Organic Syntheses. (n.d.). Succinic anhydride. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Incomplete Cleavage of the tert-Butyl Ester Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for managing tert-butyl (t-Bu) ester protecting groups. This guide is tailored for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during the deprotection of tert-butyl esters, ensuring the successful progression of your synthetic projects.

Frequently Asked Questions (FAQs)

Q1: My tert-butyl ester cleavage is incomplete. What are the most common causes and how can I resolve this?

Incomplete cleavage is a frequent challenge that can typically be rectified by optimizing the reaction conditions. The key factors to evaluate are the acid's strength and concentration, the reaction duration, and the temperature.[1]

  • Insufficient Acid Strength or Concentration: The deprotection of tert-butyl esters is catalyzed by acid.[1] If the acid is not strong enough or its concentration is too low, the reaction may fail to reach completion.[1]

    • Solution: A common starting point for standard cleavage reactions is a 1:1 mixture of trifluoroacetic acid (TFA) and a chlorinated solvent like dichloromethane (DCM).[1][2] For substrates that are more resistant to cleavage, increasing the TFA concentration to 95-100% can be effective.[1]

  • Inadequate Reaction Time or Temperature: Complete deprotection requires a sufficient amount of time. These reactions are usually conducted at room temperature (20-25°C), and lower temperatures will decrease the reaction rate.[1]

    • Solution: It is crucial to monitor the reaction's progress using methods such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The reaction time should be extended until the starting material is no longer detectable.[1] Most reactions are completed within a few hours.[1]

  • Excess Water in the Reaction: While a small quantity of water can function as a scavenger, an excessive amount can dilute the acid and diminish its effectiveness.[1][3]

    • Solution: To minimize the presence of excess water, it is recommended to use anhydrous solvents when preparing the cleavage cocktail.[1]

  • Steric Hindrance: The steric environment around the ester group can significantly impact the rate of cleavage. Bulky neighboring groups can impede the access of the acid catalyst to the ester functionality.

    • Solution: For sterically hindered substrates, more forcing conditions may be necessary. This can include using a stronger acid system, such as 4M HCl in dioxane, increasing the reaction temperature, or prolonging the reaction time.[4]

Q2: I'm observing unexpected side products in my reaction mixture. What are they and how can I prevent their formation?

Side products typically arise from the highly reactive tert-butyl cation that is generated as a byproduct of the cleavage reaction.[1][5] This carbocation is a potent electrophile and can alkylate nucleophilic sites on your molecule of interest.[4]

  • Common Side Reactions:

    • Alkylation of Nucleophilic Residues: In peptide synthesis, the side chains of certain amino acids are particularly susceptible to alkylation by the tert-butyl cation. These include the indole ring of tryptophan, the thioether of methionine, the thiol of cysteine, and the phenolic ring of tyrosine.[4][5][6] A mass increase of +56 Da in byproducts is often indicative of tert-butylation.[5]

  • Prevention through Scavengers: Scavengers are nucleophilic compounds added to the deprotection mixture to trap the reactive tert-butyl cation.[4] They react with the carbocation more rapidly than the sensitive functional groups on the target molecule, thereby preventing unwanted side reactions.[4]

    • Recommended Scavengers:

      • Triisopropylsilane (TIS): Reduces the tert-butyl cation to isobutane and is a very effective scavenger.[6]

      • Water: Reacts with the tert-butyl cation to form tert-butanol.[6]

      • Thioanisole: Particularly useful for preventing the S-alkylation of methionine.[5]

      • Ethanedithiol (EDT): A common choice for protecting the free thiol group of cysteine.[5]

      • General Scavenger Cocktails: A mixture of scavengers is often more effective. A widely used cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[5] For peptides with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[5]

Q3: My starting material or product appears to be degrading under the cleavage conditions. What are my options?

The strongly acidic conditions required for tert-butyl ester cleavage can sometimes lead to the degradation of sensitive molecules.[1] If you suspect that your compound is degrading, switching to a milder deprotection method is advisable.[1]

  • Milder Acidic Conditions:

    • Aqueous Phosphoric Acid: This reagent is effective for the deprotection of tert-butyl esters and is considered environmentally benign.[7]

    • Zinc Bromide (ZnBr₂) in DCM: Provides a milder Lewis acid alternative to strong Brønsted acids.[8]

    • Silica Gel in Toluene: A heterogeneous method that can be useful for sensitive substrates, involving refluxing with silica gel.[1][9]

  • Non-Acidic Methods:

    • Thermolytic Cleavage: Heating the compound in a high-boiling solvent such as quinoline, or even under vacuum, can remove the tert-butyl group as isobutylene.[8][10]

    • Radical-Mediated Deprotection: A combination of tris(4-bromophenyl)amminium radical cation ("magic blue") and triethylsilane offers a mild, transition-metal-free deprotection method.[8][11]

Q4: How can I selectively cleave a tert-butyl ester in the presence of an N-Boc group, or vice-versa?

Selective deprotection is challenging due to the similar acid lability of both the tert-butyl ester and the tert-butoxycarbonyl (Boc) protecting group.[1][8] However, the Boc group is generally more sensitive to acid, and this difference in reactivity can be exploited.[1]

  • Selective N-Boc Cleavage: Conditions can be fine-tuned to favor the removal of the N-Boc group while leaving the tert-butyl ester intact. For example, using TMSCl in a 2,2,2-trifluoroethanol/DCM mixture has been reported to deprotect an N-Boc group almost instantaneously, while the cleavage of the t-Bu ester is significantly slower (around 3 hours), allowing for a kinetic separation.[8][12]

  • Selective tert-Butyl Ester Cleavage: To preserve the N-Boc group, milder acidic or non-acidic methods for ester cleavage should be explored.[8] The CeCl₃·7H₂O-NaI system or ZnBr₂ in CH₂Cl₂ can selectively cleave C-tert-butyl esters in the presence of a Boc group.[13]

Data Summary & Protocols

Table 1: Common Reagents and Conditions for tert-Butyl Ester Cleavage
ReagentSolvent(s)Temperature (°C)TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-252-5 hoursThe most common method; scavengers are often required.[1]
Hydrogen Chloride (HCl)Dioxane, Acetic Acid20-25VariableA classic and effective method.[1]
Aqueous Phosphoric AcidToluene, DCM20-50VariableA milder, environmentally friendly option.[7][8]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)20-25VariableA mild Lewis acid catalyst.[8]
Silica Gel SlurryTolueneReflux (110°C)OvernightA heterogeneous method suitable for sensitive substrates.[1][9]
Experimental Protocol: Standard TFA-Mediated Cleavage
  • Preparation: Dissolve the tert-butyl ester-containing compound in dichloromethane (DCM).[8]

  • Reagent Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution. For sensitive substrates, a scavenger cocktail (e.g., TFA/TIS/H₂O; 95:2.5:2.5) should be used.

  • Reaction: Stir the reaction mixture at room temperature.[8]

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical method such as TLC or LC-MS until the starting material is consumed.[2]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA. The crude product can then be purified by precipitation, crystallization, or chromatography.[8]

Experimental Protocol: Mild Cleavage with Aqueous Phosphoric Acid
  • Preparation: Dissolve the tert-butyl ester in a suitable organic solvent (e.g., toluene, DCM).[8]

  • Reagent Addition: Add 85 wt % aqueous phosphoric acid (typically 5 equivalents).[8]

  • Reaction: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C).[8]

  • Monitoring: Monitor the reaction by TLC or LC-MS.[8]

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.[8]

Visual Guides

Mechanism of Acid-Catalyzed tert-Butyl Ester Cleavage

G cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Carbocation cluster_2 Step 3: Fate of t-Butyl Cation Ester R-CO-O-tBu Protonated_Ester R-CO(H+)-O-tBu Ester->Protonated_Ester H+ (from TFA) Carboxylic_Acid R-COOH Protonated_Ester->Carboxylic_Acid tBu_cation (CH3)3C+ Protonated_Ester->tBu_cation Cleavage Isobutylene CH2=C(CH3)2 tBu_cation->Isobutylene -H+ tBu_TFA (CH3)3C-O-COCF3 tBu_cation->tBu_TFA +TFA- tBu_OH (CH3)3C-OH tBu_cation->tBu_OH +H2O

Caption: Acid-catalyzed cleavage of a tert-butyl ester.

Troubleshooting Workflow for Incomplete Cleavage

G Start Incomplete Cleavage Observed Check_Conditions Review Reaction Conditions: - Acid Concentration - Time - Temperature Start->Check_Conditions Increase_Severity Increase Reaction Severity Check_Conditions->Increase_Severity Increase_TFA Increase TFA Concentration Increase_Severity->Increase_TFA Yes Extend_Time Extend Reaction Time Increase_Severity->Extend_Time Yes Increase_Temp Increase Temperature Increase_Severity->Increase_Temp Yes Monitor Monitor by TLC/LC-MS Increase_TFA->Monitor Extend_Time->Monitor Increase_Temp->Monitor Still_Incomplete Still Incomplete? Monitor->Still_Incomplete Consider_Milder Consider Alternative Milder Methods (e.g., H3PO4, ZnBr2) Still_Incomplete->Consider_Milder Yes Success Reaction Complete Still_Incomplete->Success No

Caption: Troubleshooting decision tree for incomplete cleavage.

References

  • StackExchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?[Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258–268. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

  • ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]

  • ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?[Link]

  • Sharma, A., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]

  • Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. [Link]

  • Palladino, P., & Stetsenko, D. A. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters. [Link]

  • Reddit. (2023). Boc De-protection. [Link]

  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2009). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. [Link]

  • Kourist, R., et al. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • ResearchGate. (2010). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. [Link]

  • ResearchGate. (2012). Problems in the Synthesis of Cyclic Peptides Through Use of the Dmab Protecting Group. [Link]

  • ResearchGate. (2019). I am trying to cleave the tert-butyl ester protecting group from a glutamic acid containing compound with a benzyl group. Please give suggestions?[Link]

  • Reddit. (2025). Method to remove Boc in the presence of t-butylester. [Link]

Sources

Technical Support Center: TFA Deprotection & Cleavage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Trifluoroacetic Acid (TFA) Deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the final and most critical step in solid-phase peptide synthesis (SPPS): the cleavage and global deprotection of synthetic peptides. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side product formation and maximize the purity and yield of your final product.

The Challenge of TFA Deprotection: A Mechanistic Overview

In Fmoc-based SPPS, the final step involves treating the peptidyl-resin with a strong acid, typically trifluoroacetic acid (TFA), to simultaneously cleave the peptide from the solid support and remove the acid-labile side-chain protecting groups.[1] This process, while effective, generates highly reactive carbocations from these protecting groups (e.g., tert-butyl from Boc or tBu, trityl from Trt).[1][2]

These electrophilic species can indiscriminately alkylate nucleophilic residues within your peptide sequence, leading to a variety of unwanted side products.[1][2] Amino acids such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are particularly susceptible to these modifications.[1][3] The key to successful deprotection lies in efficiently trapping these carbocations before they can react with the peptide. This is the primary role of a well-designed "cleavage cocktail."

Frequently Asked Questions (FAQs)

Q1: What is a cleavage cocktail and why is it necessary?

A cleavage cocktail is a mixture of TFA and one or more "scavengers." Scavengers are nucleophilic reagents added to the TFA to quench the reactive carbocations generated during deprotection.[1] Without scavengers, these carbocations can lead to significant side product formation, such as the alkylation of sensitive amino acid residues.[1][2] The choice of scavengers is critical and depends on the specific amino acids present in your peptide sequence.

Q2: What are the most common scavengers and what do they do?

The selection of scavengers is crucial for a clean deprotection. Here are some of the most commonly used scavengers and their primary functions:

ScavengerTarget Carbocations/Side ReactionsPrimary Use & Mechanism
Triisopropylsilane (TIS) Trityl (Trt), general carbocationsReduces the trityl cation to triphenylmethane and is a very effective scavenger for tert-butyl cations.[3][4]
Water (H₂O) tert-butyl (tBu)Traps tert-butyl cations, forming tert-butanol.[3]
1,2-Ethanedithiol (EDT) Trityl (Trt), sulfonyl groups (Pbf, Pmc)A strong nucleophile that effectively scavenges trityl groups and helps in the removal of Arg protecting groups.[1]
Thioanisole General carbocations, suppresses Met oxidationA "soft" nucleophile that traps carbocations and can help prevent the oxidation of methionine.[1][5]
Phenol General carbocationsAn effective scavenger for various carbocations.[5]
Dithiothreitol (DTT) Reduces disulfide bonds, scavenges some carbocationsOften used as a less odorous alternative to EDT and can reduce any premature disulfide bond formation.[3][5]
Q3: My peptide contains Tryptophan (Trp) and the purity is low after cleavage. What is happening?

Tryptophan's electron-rich indole ring is highly susceptible to alkylation by carbocations generated during TFA cleavage.[6] This can lead to the addition of tert-butyl or other groups to the indole ring, resulting in multiple side products.[6][7]

Solution:

  • Protect the Indole Nitrogen: The most effective way to prevent this is by using Fmoc-Trp(Boc)-OH during synthesis. The Boc group shields the indole ring from electrophilic attack.[1][6]

  • Use an Optimized Cleavage Cocktail: "Reagent K" (TFA/water/phenol/thioanisole/EDT) is a classic choice for Trp-containing peptides.[1] For peptides also containing arginine protected with sulfonyl groups (like Pbf), "Reagent R" (TFA/thioanisole/EDT/anisole) is recommended to minimize side reactions.[5]

Q4: I am observing oxidation of my Methionine (Met) residue. How can I prevent this?

The thioether side chain of Methionine is easily oxidized to methionine sulfoxide, especially during prolonged exposure to acidic conditions.[8][9]

Solution:

  • Include a Reducing Agent/Scavenger: Adding scavengers like thioanisole or dimethylsulfide (DMS) to the cleavage cocktail can help prevent oxidation.[5][10]

  • Use a Specialized Cocktail: For peptides particularly prone to Met oxidation, a cocktail containing ammonium iodide (Reagent H) can be used to reduce any methionine sulfoxide that forms back to methionine.[5][10]

  • Work under an Inert Atmosphere: Performing the cleavage reaction under nitrogen or argon can help minimize oxidation.

Q5: My Cysteine (Cys) containing peptide is showing unexpected modifications. What are the common side reactions?

Cysteine is prone to several side reactions:

  • S-alkylation: The free thiol group can be alkylated by carbocations, particularly the tert-butyl cation, leading to S-tert-butylated Cysteine.[3]

  • Premature Oxidation: Two cysteine residues can oxidize to form a disulfide bridge, which may be undesirable if a specific disulfide bond pattern is planned later.

  • Reaction with other scavengers: EDT can sometimes form adducts with cysteine.[3]

Solution:

  • Use a Thiol Scavenger: Including EDT or DTT in the cleavage cocktail is crucial to protect the Cys thiol group.

  • Two-Step Cleavage: A two-step cleavage protocol can be beneficial. An initial treatment with a lower concentration of TFA and a cocktail of scavengers can be followed by a higher concentration of TFA to ensure complete deprotection.[3]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues encountered during TFA deprotection.

Problem 1: Low Peptide Purity with Multiple Unidentified Peaks
  • Possible Cause: Inefficient scavenging of carbocations, leading to widespread alkylation of sensitive residues (Trp, Met, Cys, Tyr).

  • Troubleshooting Steps:

    • Analyze the Sequence: Identify all sensitive amino acids in your peptide.

    • Select the Right Cocktail: Ensure your cleavage cocktail is appropriate for your sequence. A general-purpose cocktail like TFA/TIS/Water (95:2.5:2.5) may not be sufficient for complex peptides.[1]

    • Increase Scavenger Concentration: Consider increasing the percentage of scavengers in your cocktail.

    • Optimize Reaction Time and Temperature: Longer cleavage times and higher temperatures can increase the likelihood of side reactions.[3] Most cleavages can be completed in 1-3 hours at room temperature.

Problem 2: Incomplete Removal of Protecting Groups
  • Possible Cause: Insufficient acid strength or reaction time, particularly for more acid-resistant protecting groups like Arg(Pbf).

  • Troubleshooting Steps:

    • Extend Cleavage Time: Increase the cleavage time to 4-6 hours and re-analyze the peptide.

    • Check TFA Quality: Ensure you are using fresh, high-purity TFA. Water content can affect its efficiency.

    • Consider a Stronger Acid (with caution): For very difficult protecting groups, a small percentage of a stronger acid like trifluoromethanesulfonic acid (TFMSA) can be added, but this can also increase side reactions.[3]

Problem 3: Peptide Re-attachment to the Resin
  • Possible Cause: The linker cation generated during cleavage can react with nucleophilic residues (especially C-terminal Trp), causing the peptide to re-attach to the resin.[1]

  • Troubleshooting Steps:

    • Use Trp(Boc): For C-terminal Trp peptides, using Fmoc-Trp(Boc)-OH is highly recommended as it prevents this side reaction.[1]

    • Ensure Sufficient Scavengers: A robust scavenger cocktail will help quench the linker cation.

Visualizing the Deprotection Process

The Central Role of Scavengers in Preventing Side Reactions

The following diagram illustrates the fundamental principle of TFA deprotection. The acid simultaneously cleaves the peptide from the resin and removes side-chain protecting groups (PG), generating reactive carbocations (PG+). Scavengers intercept these carbocations, preventing them from modifying sensitive amino acid residues (AA-X).

TFA_Deprotection cluster_0 TFA Treatment cluster_1 Products of Cleavage cluster_2 Fates of Carbocations PeptidylResin Peptidyl-Resin (Protected) Cleavage Cleavage & Deprotection PeptidylResin->Cleavage TFA TFA TFA->Cleavage FreePeptide Free Peptide (Deprotected) Cleavage->FreePeptide Carbocations Reactive Carbocations (e.g., tBu+, Trt+) Cleavage->Carbocations SideProducts Side Products (Alkylated Peptide) FreePeptide->SideProducts Carbocations->SideProducts Undesired Alkylation TrappedCations Neutralized Products Carbocations->TrappedCations Desired Scavenging Scavengers Scavenger Cocktail (TIS, H2O, EDT, etc.) Scavengers->TrappedCations

Caption: General workflow of TFA deprotection and the role of scavengers.

Protocols

Protocol 1: Standard Cleavage for Peptides without Sensitive Residues

This protocol is suitable for peptides that do not contain Trp, Met, or Cys.

  • Preparation: Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS.

  • Resin Treatment: Add the cleavage cocktail to the peptidyl-resin (10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2 hours.

  • Filtration: Filter the resin and collect the filtrate containing the peptide.

  • Precipitation: Add the filtrate to a 10-fold volume of cold methyl-tert-butyl ether (MTBE) to precipitate the peptide.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the peptide pellet under vacuum.

Protocol 2: Cleavage of a Tryptophan and Arginine-Containing Peptide

This protocol is designed to minimize side reactions for peptides containing Trp and Arg(Pbf).

  • Preparation: Prepare "Reagent R": 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole.[3]

  • Resin Treatment: Add Reagent R to the peptidyl-resin (10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 3 hours.

  • Filtration: Filter the resin and collect the filtrate.

  • Precipitation: Add the filtrate to a 10-fold volume of cold MTBE.

  • Isolation: Centrifuge, decant, and wash the peptide pellet with cold ether.

  • Drying: Dry the peptide under vacuum.

References

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. [Link]

  • Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]

  • What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. ResearchGate. [Link]

  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. [Link]

  • Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Peptide Global Deprotection/Scavenger-Induced Side Reactions. ResearchGate. [Link]

  • Boc Removals with TFA in Peptide Synthesis. Reddit. [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. ResearchGate. [Link]

  • Method and compositions for removing acid-labile protecting groups.
  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. ResearchGate. [Link]

  • Technical Support Information Bulletin 1167. Aapptec Peptides. [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Post Cleavage Purification and Analysis of Peptides; TFA removal. [Link]

  • Removal of acid-labile protecting or anchoring groups in the presence of polyfluorinated alcohol: Application to solid-phase peptide synthesis. ResearchGate. [Link]

  • Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC - NIH. [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PMC - NIH. [Link]

  • Cleavage Cocktail Selection. CDN. [Link]

  • Alkylation of tryptophan during deprotection of Tmob-protected carboxamide side chains. [Link]

  • How to handle peptides that contain methionine. Biotage. [Link]

  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

  • Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. [Link]

Sources

Technical Support Center: Optimizing Coupling Efficiency of 8-(tert-Butoxy)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-(tert-Butoxy)-8-oxooctanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for your coupling reactions. We understand the nuances of working with this sterically hindered linker and have compiled this resource to help you navigate common challenges and achieve optimal yields.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling 8-(tert-Butoxy)-8-oxooctanoic acid?

The primary challenge stems from the steric hindrance presented by the bulky tert-butyl group.[1][2][3] This can significantly slow down the reaction rate by physically obstructing the approach of the amine to the activated carboxylic acid.[2] Secondary challenges include potential side reactions and the need for careful optimization of coupling reagents, solvents, and bases to ensure efficient amide bond formation.

Q2: Which coupling reagents are recommended for this molecule?

For sterically hindered substrates like 8-(tert-Butoxy)-8-oxooctanoic acid, high-efficiency coupling reagents are recommended.[4] Aminium/uronium salts such as HATU and HBTU are often preferred due to their fast reaction times and high coupling efficiency.[4][5] Phosphonium salts like PyBOP are also excellent choices.[6] While carbodiimides like EDC are cost-effective, they may require additives like HOBt or OxymaPure to minimize racemization and improve efficiency, especially in challenging couplings.[4][7][8]

Q3: Can the tert-butyl ester be cleaved under standard coupling conditions?

The tert-butyl ester is generally stable under neutral and basic conditions typically used for amide coupling.[9] However, it is sensitive to acidic conditions.[9][10] Therefore, it is crucial to avoid strongly acidic environments during the coupling reaction and workup to prevent premature deprotection. If acidic byproducts are generated, the use of a non-nucleophilic base is important for neutralization.[4]

Q4: What is the impact of solvent selection on the coupling efficiency?

Solvent choice is critical and can significantly influence reaction rates and selectivity.[11][12][13][14][15] Polar aprotic solvents like DMF and DCM are commonly used for coupling reactions.[5][16] It is imperative to use anhydrous (dry) solvents, as water can hydrolyze the activated ester intermediate, leading to reduced yields.[16]

Troubleshooting Guide

Problem 1: Low or No Product Formation

This is the most common issue and can be attributed to several factors. A systematic approach to troubleshooting is essential.

Possible Cause 1: Inefficient Carboxylic Acid Activation

  • Explanation: The carboxylic acid must be converted into a more reactive species for the amine to attack.[7][17][18] Insufficient activation will lead to poor yields.

  • Solution:

    • Optimize Coupling Reagent Stoichiometry: Use a slight excess of the coupling reagent (e.g., 1.1-1.5 equivalents relative to the carboxylic acid).[4]

    • Pre-activation: Allow the carboxylic acid to react with the coupling reagent and any additives (like HOBt or HOAt) for a period of time (typically 15-30 minutes) before adding the amine.[4][16][19] This ensures the formation of the active ester intermediate.

    • Consider a More Powerful Reagent: If using EDC/NHS, switching to HATU or PyBOP may be beneficial for this sterically hindered substrate.

Possible Cause 2: Steric Hindrance

  • Explanation: The bulky tert-butyl group on 8-(tert-Butoxy)-8-oxooctanoic acid and potentially a bulky amine partner can physically block the reaction.[1][2]

  • Solution:

    • Elevated Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier caused by steric hindrance. Monitor for potential side reactions.

    • Extended Reaction Time: Allow the reaction to proceed for a longer duration (monitor by TLC or LC-MS).

    • Alternative Activation Strategy: Consider converting the carboxylic acid to an acyl fluoride, which is less sterically demanding and highly reactive towards amines.[20]

Possible Cause 3: Inadequate Base

  • Explanation: A non-nucleophilic organic base is often required to deprotonate the amine's ammonium salt (if applicable) and to neutralize acidic byproducts.[4] An incorrect choice or amount of base can hinder the reaction.

  • Solution:

    • Use a Non-Nucleophilic Base: Employ bases like DIPEA or triethylamine (TEA).[4][16] Avoid nucleophilic bases like pyridine which can compete with your amine.[16]

    • Optimize Base Stoichiometry: Typically, 2-3 equivalents of base are used. Excess base can sometimes promote side reactions.[4]

Possible Cause 4: Presence of Water

  • Explanation: Water will hydrolyze the activated ester intermediate, reverting it back to the carboxylic acid and reducing your yield.[16]

  • Solution:

    • Use Anhydrous Solvents: Ensure your solvents (e.g., DMF, DCM) are dry.[16]

    • Dry Glassware: Thoroughly dry all reaction glassware before use.

    • Inert Atmosphere: For particularly sensitive reactions, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from interfering.[21]

Experimental Protocols & Data

Protocol 1: General Coupling using HATU

This protocol provides a starting point for the coupling of 8-(tert-Butoxy)-8-oxooctanoic acid with a primary amine.

  • Dissolve 8-(tert-Butoxy)-8-oxooctanoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and a non-nucleophilic base such as DIPEA (2.5 eq).[4]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[16]

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up to remove water-soluble byproducts.

Data Presentation: Comparison of Common Coupling Reagents
Reagent ClassExamplesAdvantagesDisadvantagesCommon Applications
Carbodiimides EDC, DCC, DICCost-effective, widely available.[4]High risk of racemization without additives, formation of insoluble urea byproducts (DCC).[4][8]Routine amide synthesis, bioconjugation.
Phosphonium Salts BOP, PyBOPHigh efficiency, low racemization risk.[6][7]More expensive, byproducts can be difficult to remove.[4]Difficult couplings, synthesis of complex peptides.
Aminium/Uronium Salts HATU, HBTU, COMUVery high efficiency, fast reaction times, very low racemization.[4]Higher cost, can react with free amines if not used correctly.[4][22]Sterically hindered couplings, solid-phase peptide synthesis.

Visualizations

Workflow for Troubleshooting Low Coupling Yield

G start Low or No Product check_activation Check Activation Step start->check_activation check_sterics Assess Steric Hindrance start->check_sterics check_base Verify Base Conditions start->check_base check_water Ensure Anhydrous Conditions start->check_water sol_activation Optimize Reagent Stoichiometry Pre-activate Acid Switch to Stronger Reagent (HATU/PyBOP) check_activation->sol_activation Inefficient? sol_sterics Increase Temperature Extend Reaction Time Consider Acyl Fluoride Route check_sterics->sol_sterics Significant? sol_base Use Non-Nucleophilic Base (DIPEA) Optimize Stoichiometry check_base->sol_base Suboptimal? sol_water Use Anhydrous Solvents Dry Glassware Use Inert Atmosphere check_water->sol_water Contamination? complete Improved Yield sol_activation->complete sol_sterics->complete sol_base->complete sol_water->complete

Caption: Troubleshooting flowchart for low coupling yield.

General Mechanism of Amide Bond Formation

G cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH (8-(tert-Butoxy)-8-oxooctanoic acid) ActivatedEster Activated Intermediate (e.g., OAt-ester) RCOOH->ActivatedEster + CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedEster Amide Amide Product R-CO-NH-R' ActivatedEster->Amide Amine R'-NH2 Amine->Amide +

Caption: Two-step mechanism of amide bond formation.

References

  • Optimizing reaction conditions for coupling to carboxylic acids. (n.d.). Benchchem.
  • Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. (n.d.). ResearchGate.
  • Technical Support Center: t -Butyl Ester Protecting Group Hydrolysis. (n.d.). Benchchem.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). NIH.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ARODES.
  • WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES. (n.d.). Google Patents.
  • Acids. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. (n.d.). Environmental Toxicology and Chemistry | Oxford Academic.
  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
  • The Chemistry Behind HOAt: Activation and Coupling in Peptide Synthesis. (n.d.). Cymit.
  • Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. (n.d.). PubMed Central.
  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024, April 13). YouTube.
  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2025, December 26). ACS Publications.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. (2013, February 1). MDPI.
  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.). nanocs.
  • Effect of solvent on the cross-coupling reaction a . (n.d.). ResearchGate.
  • Synthesis of Amides. (n.d.). Organic Chemistry - Jack Westin.
  • Application Notes and Protocols for EDC/NHS Coupling with Boc-PEG4-Carboxylic Acid. (n.d.). Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • 8-(tert-Butoxy)-8-oxooctanoic acid | 234081-94-8. (2025, July 24). ChemicalBook.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024, March 29). BOC Sciences.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). Organic & Biomolecular Chemistry (RSC Publishing).
  • Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? (2018, June 14). ResearchGate.
  • Application Notes and Protocols for Amine Coupling Chemistry: A Guide to Carboxylic Acid Activation and NHS Ester Reactions. (n.d.). Benchchem.
  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/sulfoNHS in MES? (2016, April 29). ResearchGate.
  • Why HATU is not working in a coupling reaction between... (n.d.). ECHEMI.
  • Carboxylic Acids in Catalysis. (2025, October 6). Ruhr-Universität Bochum.
  • How do I avoid side reactions while doing this peptide coupling reaction? (2025, March 20). Reddit.
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017, October 30). RSC Advances (RSC Publishing).
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. (2023, January 22). Chemistry LibreTexts.
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (n.d.). Organic Chemistry Portal.
  • 8-(tert-Butoxy)-8-oxooctanoic acid - [B56308]. (n.d.). Synthonix.
  • overcoming steric hindrance in reactions involving 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone. (n.d.). Benchchem.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • 8-(tert-Butoxy)-8-oxooctanoic acid | 234081-94-8. (n.d.). Sigma-Aldrich.
  • 8-(tert-Butoxy)-8-oxooctanoic acid | C12H22O4 | CID 21464879. (n.d.). PubChem.
  • Solid phase peptide synthesis: Has anyone encountered their pre-activation solution (amino acid, DIEA, HBTU, HOBt) turning orange or pink upon mixing? (2014, January 6). ResearchGate.
  • Steric hindrance. (2013, February 13). YouTube.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 4). PMC.
  • 234081-94-8 | 8-(tert-Butoxy)-8-oxooctanoic acid. (n.d.). AiFChem.
  • 8-(tert-Butoxy)-8-oxooctanoic acid. (n.d.). Aaronchem.
  • 234081-94-8 | 8-(tert-Butoxy)-8-oxooctanoic acid. (n.d.). ChemScene.

Sources

Technical Support Center: Navigating the Purification of Hydrophobic PROTAC Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique challenges associated with the purification of hydrophobic PROTAC® linkers. As pioneers in targeted protein degradation, we understand that the success of a PROTAC molecule often hinges on the nuanced properties of its linker. Hydrophobic linkers, while often beneficial for cell permeability, introduce a distinct set of purification hurdles that can impede the progress of promising drug discovery programs.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common purification obstacles. Our approach is rooted in explaining the "why" behind the "how," ensuring you can make informed decisions in your experimental design.

Part 1: Troubleshooting Guide - Common Purification Issues & Solutions

This section addresses specific problems you may encounter during the purification of PROTACs with hydrophobic linkers.

Issue 1: Poor Solubility of the Crude PROTAC Mixture

Question: My crude PROTAC, which contains a hydrophobic alkyl or cycloalkane-based linker, has very poor solubility in my initial chromatography mobile phase. How can I get it to dissolve for purification?

Answer: This is a frequent challenge stemming from the inherent nature of hydrophobic linkers, which can decrease the aqueous solubility of the entire PROTAC molecule.[1][2][3][4] The goal is to find a solvent system that can solubilize your compound without compromising the purification efficiency.

Causality: Hydrophobic linkers, such as long alkyl chains, can lead to intermolecular hydrophobic interactions, causing the PROTAC molecules to aggregate and precipitate in aqueous or moderately polar solvents.[5][6][7] This is often exacerbated by the large size and overall "greasy" character of many PROTACs, placing them in the "beyond Rule of 5" chemical space.[7]

Troubleshooting Steps:

  • Solvent Miscibility Testing: Before attempting a large-scale purification, perform small-scale solubility tests with a variety of organic solvents. Common choices include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Tetrahydrofuran (THF).

  • Minimal Strong Solvent Injection: Dissolve your crude product in the minimum amount of a strong, water-miscible solvent like DMSO or DMF. Inject this concentrated solution directly onto the column. Be aware that large injection volumes of strong solvents can lead to band broadening and poor separation.

  • Use of Co-solvents: If using reversed-phase chromatography, you can sometimes add a small percentage of a stronger, water-miscible organic solvent to your initial mobile phase to improve solubility. However, this may reduce the retention of your compound on the column.

  • Consider Normal-Phase Chromatography: If your PROTAC is extremely hydrophobic and poorly soluble in polar solvents, normal-phase chromatography using non-polar mobile phases (e.g., hexane/ethyl acetate) might be a more suitable option.[8]

Issue 2: Product Streaking and Poor Peak Shape in Reversed-Phase HPLC/Flash Chromatography

Question: During reversed-phase purification of my hydrophobic PROTAC, I'm observing significant peak tailing or streaking. What is causing this, and how can I improve the peak shape?

Answer: Poor peak shape is often a sign of secondary interactions between your PROTAC and the stationary phase or issues with solubility during the separation process.

Causality:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with polar functional groups on your PROTAC, leading to tailing.

  • On-Column Precipitation: As the concentration of the organic modifier decreases during the gradient, your hydrophobic PROTAC may begin to precipitate on the column, leading to streaking as it slowly redissolves.

  • Overloading: Injecting too much sample can saturate the stationary phase, resulting in broad, asymmetric peaks.

Troubleshooting Steps:

  • Optimize Mobile Phase Additives:

    • Acidic Modifier: Adding a small amount (0.05-0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can protonate basic sites on your PROTAC and suppress interactions with silanol groups.

    • Basic Modifier: If your PROTAC is acidic, a basic modifier like ammonium hydroxide or triethylamine can improve peak shape.

  • Increase Column Temperature: Raising the column temperature (e.g., to 40-60 °C) can increase the solubility of your PROTAC in the mobile phase and reduce viscosity, leading to sharper peaks.

  • Reduce Sample Load: Dilute your sample and inject a smaller amount to see if the peak shape improves.[9]

  • Choose a Different Stationary Phase: Consider using a column with end-capping to minimize silanol interactions or a C8 stationary phase, which is less hydrophobic than C18 and may provide better peak shapes for very hydrophobic compounds.[10]

Issue 3: Co-elution of PROTAC with Hydrophobic Impurities

Question: My PROTAC is co-eluting with impurities that have similar hydrophobicity, making it difficult to achieve high purity. What strategies can I use to improve the resolution?

Answer: This is a common challenge, especially when dealing with unreacted starting materials or closely related byproducts from the synthesis.[11] Achieving separation requires optimizing the selectivity of your chromatographic system.

Causality: Impurities with similar hydrophobic profiles will behave similarly on a reversed-phase column, leading to overlapping peaks. These can include unreacted warhead or E3 ligase ligands, or isomers of the linker.

Troubleshooting Steps:

  • Optimize the Elution Gradient: A shallower gradient will increase the separation between compounds with similar retention times.[9]

  • Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other or using a mixture of both.

  • Employ an Orthogonal Purification Method: If reversed-phase chromatography is not providing sufficient resolution, consider an orthogonal technique like Hydrophobic Interaction Chromatography (HIC) or Supercritical Fluid Chromatography (SFC).

    • HIC: This technique separates molecules based on their surface hydrophobicity under high salt conditions. It is particularly useful for larger molecules and can offer different selectivity compared to reversed-phase.[12][13][14]

    • SFC: SFC uses supercritical CO2 as the main mobile phase and is excellent for separating chiral compounds and complex mixtures. It often provides unique selectivity and faster separations.[15][16][17][18]

  • Modify the Mobile Phase pH: Adjusting the pH of the mobile phase can change the ionization state of your PROTAC and impurities, altering their retention and potentially improving separation.[19]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the first-pass strategy for purifying a novel PROTAC with a hydrophobic linker?

A1: A good starting point is Reversed-Phase Flash Chromatography for initial bulk purification followed by Reversed-Phase Preparative HPLC for final polishing. This allows for the removal of major impurities in the first step and high-resolution separation in the second. Always perform analytical HPLC or LC-MS analysis on the crude material first to understand the impurity profile and guide method development.

Q2: How can I confirm the identity and purity of my final PROTAC product?

A2: A combination of analytical techniques is crucial for comprehensive characterization.[20]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the desired product and assess purity.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirming the final structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • Analytical HPLC/UPLC: To determine the final purity, typically using UV detection at multiple wavelengths.

Q3: Are there any alternatives to chromatography for purifying hydrophobic PROTACs?

A3: While chromatography is the most common and effective method, other techniques can be considered for specific situations:

  • Crystallization: If your PROTAC is crystalline, this can be an excellent method for achieving high purity. However, the amorphous nature of many large molecules makes this challenging.

  • Trituration: Suspending the crude material in a solvent in which the desired product is insoluble, but the impurities are soluble, can be a simple and effective cleanup step.

Q4: Can the choice of E3 ligase ligand affect the purification of a hydrophobic PROTAC?

A4: Yes, significantly. For instance, PROTACs based on VHL ligands tend to be larger and more polar than those based on CRBN ligands.[7] This can influence their solubility and chromatographic behavior. CRBN-based PROTACs are often considered more "drug-like" and may be more amenable to standard purification techniques.[21]

Part 3: Experimental Protocols & Workflows

Protocol 1: General Method for Reversed-Phase Flash Chromatography

This protocol provides a starting point for the initial purification of a hydrophobic PROTAC.

  • Column Selection: Choose a C18-functionalized silica gel cartridge.

  • Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a strong solvent (e.g., DMSO, DMF, or DCM). If the compound is soluble in the mobile phase, pre-adsorb it onto a small amount of silica gel or C18 sorbent.

  • Column Equilibration: Equilibrate the column with at least 5 column volumes (CV) of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).[22]

  • Elution Gradient:

    • Initial Hold: Hold at the initial mobile phase composition for 2-3 CV.

    • Gradient: Run a linear gradient from 5% to 100% Acetonitrile (with 0.1% Formic Acid) over 10-20 CV.

    • Final Hold: Hold at 100% Acetonitrile for 2-3 CV to elute highly hydrophobic impurities.

  • Fraction Collection: Collect fractions based on UV absorbance.

  • Analysis: Analyze the collected fractions by TLC, analytical HPLC, or LC-MS to identify those containing the pure product.

Protocol 2: Troubleshooting Workflow for Poor Separation

This workflow can be followed when initial purification attempts yield poor resolution.

G start Initial Purification Attempt (Poor Resolution) shallow_gradient Decrease Gradient Slope start->shallow_gradient change_solvent Switch Organic Modifier (ACN to MeOH or vice versa) shallow_gradient->change_solvent Still Poor Resolution hplc_polish Final Polishing with Optimized Method on Prep-HPLC shallow_gradient->hplc_polish Improved Resolution orthogonal_method Employ Orthogonal Method (HIC or SFC) change_solvent->orthogonal_method Still Poor Resolution change_solvent->hplc_polish Improved Resolution orthogonal_method->hplc_polish Separation Achieved success Pure Product hplc_polish->success

Caption: Decision tree for optimizing chromatographic separation.

Data Presentation: Comparison of Purification Techniques
TechniquePrincipleBest ForAdvantagesDisadvantages
Reversed-Phase Chromatography Partitioning based on hydrophobicity.[8][19]General purpose, high resolution.Widely applicable, high efficiency.Can have issues with very hydrophobic or very polar compounds.
Hydrophobic Interaction Chromatography (HIC) Interaction of hydrophobic surface patches in high salt.[12][14]Large biomolecules, proteins, ADCs.Gentle conditions, maintains protein structure.[13][23]Requires high salt concentrations, may not be suitable for all small molecules.
Supercritical Fluid Chromatography (SFC) Partitioning using a supercritical fluid mobile phase.Chiral separations, complex mixtures.Fast separations, reduced solvent consumption, unique selectivity.[15][16][24]Requires specialized equipment.

Part 4: Visualizing Key Concepts

Diagram 1: The "Hydrophobic Collapse" Challenge

In aqueous environments, hydrophobic linkers can cause the PROTAC to adopt a folded conformation, shielding the hydrophobic core. This can impact its interaction with the stationary phase and lead to unpredictable chromatographic behavior.[5][6][7]

Caption: Conformational changes of a hydrophobic PROTAC in different environments.

By understanding the fundamental principles behind these purification challenges, researchers can develop robust and efficient strategies for isolating high-quality PROTAC molecules, accelerating the path towards novel therapeutics.

References

  • Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability | ACS Medicinal Chemistry Letters. ACS Publications. [Link]

  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. PMC. [Link]

  • Characteristic roadmap of linker governs the rational design of PROTACs. PMC. [Link]

  • Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. American Chemical Society - ACS Figshare. [Link]

  • Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. PMC - NIH. [Link]

  • What is the Chemistry Behind Reversed-Phase Flash Chromatography? Biotage. [Link]

  • Hydrophobic Interaction Chromatography (HIC) Technology - Therapeutic Proteins & Peptides. CD Formulation. [Link]

  • PROTAC Linkers. CD Bioparticles. [Link]

  • Overcoming Roadblocks in PROTAC Characterizations. The Scientist. [Link]

  • Introduction to Hydrophobic Interaction Chromatography. Bio-Rad. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. [Link]

  • Application of PROTACs in target identification and validation. ScienceOpen. [Link]

  • What Is Hydrophobic Interaction Chromatography? G-Biosciences. [Link]

  • PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. American Chemical Society. [Link]

  • Methods to accelerate PROTAC drug discovery. PMC - NIH. [Link]

  • Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. MDPI. [Link]

  • Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. PubMed. [Link]

  • Protein Purification by Hydrophobic Interaction Chromatography. ProteoGenix US. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester. [Link]

  • Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies. [Link]

  • Supercritical Fluid Chiral Separations. Pharmaceutical Technology. [Link]

  • PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. MDPI. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [https://www.chromatographyonline.com/view/supercritical-fluid-chromatography-for-chiral-analysis-part-1-theoretical-background]([Link] chromatography-for-chiral-analysis-part-1-theoretical-background)

  • HPLC Troubleshooting Guide. [Link]

  • Chiral Super Critical Fluid Chromatography. Phenomenex. [Link]

  • 7 strategies to improve PROTACs' oral bioavailability. Drug Discovery and Development. [Link]

  • Journal of Chromatography A. AFMPS. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • Are reversed-phase flash chromatography columns designed for aqueous solvents necessary? | Biotage. [Link]

Sources

stability of 8-(tert-Butoxy)-8-oxooctanoic acid under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 8-(tert-butoxy)-8-oxooctanoic acid. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this versatile bifunctional molecule. Understanding the stability of the tert-butyl ester protecting group under various experimental conditions is critical to its successful application in complex synthetic pathways.

Introduction: The Dual Nature of 8-(tert-Butoxy)-8-oxooctanoic Acid

8-(tert-Butoxy)-8-oxooctanoic acid is a valuable building block, featuring a free carboxylic acid at one end of an eight-carbon chain and a tert-butyl ester at the other. This structure allows for selective chemical modifications. The free carboxylic acid can be activated for amide or ester formation, while the tert-butyl ester serves as a robust protecting group for the other carboxyl function. However, the lability of the tert-butyl ester under specific conditions necessitates a thorough understanding of its stability profile to prevent unintended deprotection and ensure experimental success.

Frequently Asked Questions (FAQs) on Stability

Here we address common questions regarding the stability of 8-(tert-butoxy)-8-oxooctanoic acid in various chemical environments.

Q1: How stable is the tert-butyl ester in 8-(tert-butoxy)-8-oxooctanoic acid to acidic conditions?

The tert-butyl ester is highly sensitive to acidic conditions.[1][2] Cleavage occurs through an acid-catalyzed hydrolysis mechanism where the ester oxygen is protonated, leading to the formation of a stable tert-butyl cation and the free dicarboxylic acid (octanedioic acid).[3] This reaction is often quantitative and is the standard method for deprotection.

  • Strong Acids: Reagents like trifluoroacetic acid (TFA), often in a 1:1 mixture with a solvent like dichloromethane (DCM), will rapidly cleave the tert-butyl ester, typically at room temperature.[2]

  • Moderate to Weak Acids: Even milder acidic conditions, such as aqueous phosphoric acid or refluxing with silica gel in certain solvents, can lead to deprotection.[2][4] The rate of hydrolysis is dependent on the acid strength, concentration, temperature, and solvent.[1]

  • Lewis Acids: Lewis acids such as ZnBr₂ in DCM are also effective at cleaving tert-butyl esters and can sometimes offer milder conditions compared to strong Brønsted acids.

Q2: What is the stability of the compound under basic conditions?

The tert-butyl ester is generally considered stable to a wide range of basic conditions, which is a key advantage of this protecting group.[5] Unlike methyl or ethyl esters, it is resistant to saponification by aqueous bases like NaOH or LiOH at room temperature. This stability is due to the steric hindrance of the bulky tert-butyl group, which prevents the nucleophilic attack of the hydroxide ion at the carbonyl carbon.

However, under more forcing basic conditions, cleavage can occur. For example, using powdered potassium hydroxide (KOH) in THF has been reported to cleave tert-butyl esters.[2] Therefore, while stable under standard basic workups or reaction conditions (e.g., with amines, carbonates), prolonged exposure to strong bases at elevated temperatures should be avoided if the tert-butyl group needs to remain intact.

Q3: Can the tert-butyl ester be cleaved by enzymes?

Yes, certain enzymes can hydrolyze the sterically hindered tert-butyl ester. This offers a mild and highly selective method for deprotection, particularly valuable in the synthesis of sensitive molecules like peptides and natural products. Lipases and certain proteases have been shown to catalyze the hydrolysis of tert-butyl esters.[6][7] For instance, lipases from Candida species have been successfully used.[6] The efficiency of enzymatic hydrolysis can be influenced by the specific enzyme, substrate concentration, pH, and temperature of the reaction medium.[6][7]

Q4: What is the thermal stability of 8-(tert-butoxy)-8-oxooctanoic acid?

8-(tert-Butoxy)-8-oxooctanoic acid has moderate thermal stability. The tert-butyl ester can undergo thermal decomposition, typically through an elimination mechanism to form isobutylene gas and the corresponding carboxylic acid.[3] This process generally requires elevated temperatures. The presence of impurities or catalysts can lower the decomposition temperature. The long alkyl chain in 8-(tert-butoxy)-8-oxooctanoic acid is expected to have good thermal stability under normal reaction conditions.[8]

Troubleshooting Guide: Common Experimental Issues

This section provides a troubleshooting framework for common problems encountered when using 8-(tert-butoxy)-8-oxooctanoic acid.

Issue 1: Premature cleavage of the tert-butyl ester during a reaction.
  • Symptom: TLC or LC-MS analysis of the reaction mixture shows the presence of octanedioic acid or a doubly modified product where both carboxylic acid ends have reacted.

  • Potential Cause: The reaction conditions are too acidic. This can be due to an acidic reagent, a catalyst, or an acidic byproduct generated during the reaction.

  • Troubleshooting Steps:

    • pH Check: If possible, measure the pH of your reaction mixture.

    • Reagent Compatibility: Review all reagents and catalysts for acidic properties. For example, some amine salts can create an acidic environment.

    • Scavengers: If acidic byproducts are unavoidable, consider adding a non-nucleophilic base (e.g., a hindered amine like 2,6-lutidine) to neutralize the acid as it forms.

    • Alternative Reagents: If an acidic catalyst is the issue, explore neutral or basic alternatives.

Issue 2: The tert-butyl ester fails to cleave under standard deprotection conditions.
  • Symptom: After treatment with an acid like TFA, a significant amount of starting material remains.

  • Potential Cause: Insufficient acid strength or concentration, inadequate reaction time, or the presence of a competing base.

  • Troubleshooting Steps:

    • Increase Acid Concentration: For a TFA/DCM mixture, you can increase the proportion of TFA.

    • Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed until all starting material is consumed.

    • Increase Temperature: While most deprotections are run at room temperature, gentle warming (e.g., to 30-40 °C) can increase the reaction rate.

    • Check for Quenching: Ensure that no basic compounds are present in the reaction mixture that could be neutralizing the acid.

Issue 3: Inconsistent results in coupling reactions with the free carboxylic acid.
  • Symptom: Yields of amide or ester formation are variable and lower than expected.

  • Potential Cause: The quality of the 8-(tert-butoxy)-8-oxooctanoic acid may be compromised, or the coupling reagents may be incompatible.

  • Troubleshooting Steps:

    • Purity Check: Verify the purity of your starting material. The presence of octanedioic acid from partial hydrolysis can lead to side products.

    • Coupling Reagent Choice: Carbodiimide reagents like DCC, EDC, and DIC are commonly used.[9] For challenging couplings, phosphonium or uronium-based reagents like BOP or HBTU can be more effective.[9]

    • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze activated intermediates. The choice of base (e.g., DIPEA, NMM) is also critical and should be optimized.

Stability Summary Table

The following table provides a qualitative summary of the stability of the tert-butyl ester in 8-(tert-butoxy)-8-oxooctanoic acid under various conditions.

Condition CategorySpecific Reagents/ConditionsStability of tert-Butyl EsterNotes
Strongly Acidic TFA, HCl (conc.), H₂SO₄UnstableRapid cleavage to the carboxylic acid is expected.
Mildly Acidic Acetic acid, silica gel, Lewis acids (e.g., ZnBr₂)Potentially UnstableCleavage is possible, often requiring heat or prolonged reaction times.
Strongly Basic NaOH (aq), KOH (aq) at elevated temperaturesModerately StableSaponification is slow at room temperature but can occur with heating.
Mildly Basic Amines (e.g., triethylamine, DIPEA), NaHCO₃StableGenerally stable under conditions used for amide coupling or basic workups.
Reducing Agents H₂/Pd, NaBH₄, LiAlH₄StableThe tert-butyl ester is resistant to standard catalytic hydrogenation and hydride reagents.
Oxidizing Agents H₂O₂Generally StableThe ester itself is stable, though other parts of the molecule could be affected.
Thermal > 150 °CPotentially UnstableThermal elimination to form isobutylene and the carboxylic acid can occur.
Enzymatic Lipases, some proteasesUnstableSusceptible to cleavage by specific enzymes under mild conditions.[6][7]

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[1][10]

  • Preparation of Stock Solution: Prepare a stock solution of 8-(tert-butoxy)-8-oxooctanoic acid in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at room temperature and take samples at various time points (e.g., 1, 4, 8, 24 hours). Neutralize the samples with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature and sample as above. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature and sample as above.

  • Thermal Degradation: Place a solid sample of the compound in a 60 °C oven. Dissolve samples in the mobile phase at different time points for analysis.

  • Analysis: Analyze all samples by a suitable HPLC method (see Protocol 2) to determine the percentage of degradation.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the parent drug without interference from its degradation products.[4][11]

  • Column and Mobile Phase Selection: A reversed-phase C18 column is a good starting point. A mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate, pH 3-5) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Gradient Elution: A gradient elution is recommended to separate the more polar degradation product (octanedioic acid) from the less polar parent compound.

  • Detection: UV detection at a low wavelength (e.g., 205-215 nm) is suitable for detecting the carboxylic acid and ester functional groups.

  • Method Validation: The method should be validated according to ICH guidelines, including specificity (using samples from the forced degradation study), linearity, accuracy, precision, and robustness.[11]

Visualizing Stability and Degradation

Degradation Pathway under Acidic Conditions

The primary degradation pathway for 8-(tert-butoxy)-8-oxooctanoic acid is acid-catalyzed hydrolysis of the tert-butyl ester.

G cluster_0 8-(tert-Butoxy)-8-oxooctanoic Acid cluster_1 Acidic Conditions (H⁺) cluster_2 Products mol1 HOOC-(CH₂)₆-COO-tBu reagent e.g., TFA, HCl prod1 Octanedioic Acid HOOC-(CH₂)₆-COOH reagent->prod1 Hydrolysis prod2 Isobutylene (CH₃)₂C=CH₂

Caption: Acid-catalyzed hydrolysis of 8-(tert-butoxy)-8-oxooctanoic acid.

Troubleshooting Workflow for Unexpected Reactions

This workflow can help diagnose issues when working with 8-(tert-butoxy)-8-oxooctanoic acid.

G start Unexpected Reaction Outcome check_sm Verify Starting Material Purity (HPLC, NMR) start->check_sm sm_ok Purity OK? check_sm->sm_ok purify_sm Repurify Starting Material sm_ok->purify_sm No review_cond Review Reaction Conditions sm_ok->review_cond Yes purify_sm->start Retry acid_present Acidic Reagents or Byproducts? review_cond->acid_present yes_acid Premature t-Bu Cleavage Likely acid_present->yes_acid Yes no_acid Consider Other Side Reactions acid_present->no_acid No add_scavenger Add Non-nucleophilic Base yes_acid->add_scavenger

Caption: Troubleshooting workflow for reactions involving 8-(tert-butoxy)-8-oxooctanoic acid.

References

  • Enzymatic hydrolysis of long-chain N-heterocyclic f
  • Li, Z., Fang, Y., Yang, J., Chen, H., Yang, B., & Wang, Y. (2023). A green and efficient two-step enzymatic esterification-hydrolysis method for enrichment of c9,t11-CLA isomer based on a three-liquid-phase system. RSC Publishing - The Royal Society of Chemistry.
  • Enzymatic Synthesis of Fatty Alcohol Esters by Alcoholysis. JAOCS.
  • Carboxylic Acid Derivatives (Summary). (2024). Chemistry LibreTexts.
  • Relative Stability of Carboxylic Acid Deriv
  • Forced Degrad
  • Integrated Process for the Enzymatic Production of Fatty Acid Sugar Esters Completely Based on Lignocellulosic Substr
  • A Comparative Guide to the Reactivity of Carboxylic Acid Deriv
  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
  • acid tert-butyl ester: Topics by Science.gov.
  • Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. (2022). PMC - NIH.
  • Relative stability of amides, esters, anhydrides, and acyl chlorides. Khan Academy.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025).
  • Learning Guide for Chapter 24 - Carboxylic Acid deriv
  • 8-(tert-Butoxy)-8-oxooctanoic acid | 234081-94-8. Sigma-Aldrich.
  • 8-(tert-Butoxy)-8-oxooctanoic acid - [B56308]. Synthonix.
  • LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic f
  • validated specific stability-indic
  • Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides. PubMed.
  • The Effect of Branched Alkyl Chain Length on the Properties of Supramolecular Organogels from Mono-N-Alkyl
  • Stability Indicating HPLC Method Development and Valid
  • The effect of aliphatic chain length on thermal properties of poly(alkylene dicarboxyl
  • Development and Validation of a Stability-Indicating High-Performance Liquid Chromatography with Diode-Array Detection Method fo. (2025). BrJAC.
  • 8-(tert-Butoxy)-8-oxooctanoic acid | 234081-94-8. ChemicalBook.
  • 234081-94-8 | 8-(tert-Butoxy)-8-oxooctanoic acid. ChemScene.
  • Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. (2020). YouTube.
  • tert-Butyl Esters. Organic Chemistry Portal.
  • HPLC separation profile of standards of mono and dicarboxylic acid...
  • Coupling Reagents. Aapptec Peptides.
  • Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity rel
  • 8-(tert-Butoxy)-8-oxooctanoic acid | 234081-94-8. Sigma-Aldrich.
  • Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts (RSC Publishing).
  • Kinetics of hydrolysis of 8-(arylamino)-2'-deoxyguanosines. PubMed.
  • Effect of the alkyl chain length of monocarboxylic acid on the permeation through bilayer lipid membranes. PubMed.
  • Metabolically Stable tert-Butyl Replacement. PMC - NIH.
  • The influence of alkyl chain length on surfactant distribution within organo-montmorillonites and their thermal stability.

Sources

Technical Support Center: Analytical Monitoring of PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for PROTAC (Proteolysis-Targeting Chimera) Synthesis. As a novel therapeutic modality, PROTACs present unique challenges due to their heterobifunctional nature, comprising a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker.[1] The multi-step synthesis of these large, often complex molecules necessitates rigorous analytical monitoring at every stage to ensure the final compound's identity, purity, and integrity.[2]

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues encountered during the analytical monitoring of PROTAC synthesis. It is structured in a question-and-answer format to directly address specific experimental challenges.

The Critical Role of In-Process Analytical Controls

A PROTAC synthesis is a modular process, typically involving the separate synthesis or acquisition of the warhead and E3 ligase ligand, followed by their conjugation via a linker.[3] In-process controls are not just recommended; they are essential for a successful outcome. Verifying the structure and purity of each intermediate prevents the propagation of errors, saving significant time and resources.

PROTAC_Synthesis_Workflow cluster_0 Synthesis Phase cluster_1 Conjugation & Purification Phase cluster_2 Analytical Checkpoints Warhead Warhead Synthesis/ Procurement Step1 Step 1: Couple Warhead to Linker Warhead->Step1 Linker Linker Synthesis/ Procurement Linker->Step1 E3_Ligand E3 Ligase Ligand Synthesis/Procurement Step2 Step 2: Couple Intermediate to E3 Ligase Ligand E3_Ligand->Step2 QC1 QC 1: TLC, LC-MS Step1->QC1 Monitor Reaction Intermediate Intermediate: Warhead-Linker Intermediate->Step2 QC2 QC 2: LC-MS, NMR Intermediate->QC2 Characterize QC3 QC 3: LC-MS Step2->QC3 Monitor Reaction Crude_PROTAC Crude PROTAC Purification Final Purification (e.g., Prep-HPLC) Crude_PROTAC->Purification Final_PROTAC Final PROTAC Product Purification->Final_PROTAC QC4 QC 4: HPLC Purity, HRMS, NMR, Solubility Final_PROTAC->QC4 Final Release Testing QC1->Intermediate QC3->Crude_PROTAC

Caption: General workflow for PROTAC synthesis with integrated analytical quality control (QC) checkpoints.

Frequently Asked Questions (FAQs)

Q1: What are the absolute essential analytical techniques I need for monitoring my PROTAC synthesis?

For any PROTAC synthesis, a core set of three techniques is indispensable:

  • Thin-Layer Chromatography (TLC): Primarily used for rapid, qualitative monitoring of reaction progress (e.g., consumption of starting materials and formation of a new spot for the product). It is invaluable for quickly determining reaction endpoints.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for PROTAC synthesis. It provides crucial information on the progress of the reaction, the presence of starting materials, intermediates, and the molecular weight of the desired product in complex mixtures.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structural confirmation of your intermediates and final PROTAC. While ¹H NMR is standard, 2D techniques like COSY, HSQC, and HMBC are often necessary for complete assignment due to the complexity of PROTAC molecules.[2]

  • High-Performance Liquid Chromatography (HPLC): Used with a UV or other suitable detector, HPLC is essential for determining the purity of the final compound and for purification (preparative HPLC).[5]

Q2: Why is it critical to analyze impurities in my final PROTAC sample? It looks good enough by LC-MS.

Impurities, particularly unreacted warhead or E3 ligase ligand precursors, can be highly problematic and lead to misleading biological data.[5] These molecules can competitively bind to the target protein or the E3 ligase, respectively.[6] This interference can inhibit the formation of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), leading to a false-negative result or a significant underestimation of your PROTAC's true potency.[5]

Q3: What are the most common types of impurities or side-products I should look for?

Common impurities to be aware of include:

  • Unreacted Starting Materials: Residual warhead, linker, or E3 ligase ligand.[5]

  • Byproducts from Coupling Reactions: For example, species resulting from incomplete activation or side reactions of coupling agents like HATU.[7]

  • Degradation Products: PROTACs, especially those with certain linker chemistries (e.g., esters), can be susceptible to hydrolysis.[5][8]

  • Dimers: Side reactions, such as the oxidation of thiol-containing linkers, can lead to the formation of dimers, reducing the yield of the desired monomeric PROTAC.[9]

  • Diastereomers: If the synthesis involves chiral centers, diastereomers may form and can sometimes be separated by HPLC, appearing as distinct peaks.[5]

Troubleshooting Guide: Navigating Analytical Hurdles

This section addresses specific problems you may encounter with the primary analytical techniques used in PROTAC synthesis.

Troubleshooting_Logic Problem Problem: My HPLC analysis shows multiple or broad peaks Impurity Cause: Presence of Impurities (Starting materials, byproducts) Problem->Impurity Are there extra peaks with different MWs? Degradation Cause: On-Column or Sample Degradation Problem->Degradation Does peak shape worsen over time? Diastereomers Cause: Presence of Diastereomers Problem->Diastereomers Are there split peaks with the same MW? Binding Cause: Non-Specific Binding to HPLC System Problem->Binding Are peaks broad or tailing severely? Sol_Impurity Solution: 1. Re-purify the sample (Prep-HPLC). 2. Confirm identity of impurities by LC-MS. Impurity->Sol_Impurity Sol_Degradation Solution: 1. Check mobile phase/solvent compatibility. 2. Ensure sample is fresh and properly stored. Degradation->Sol_Degradation Sol_Diastereomers Solution: 1. Confirm with MS (same mass). 2. Consider chiral purification if necessary. Diastereomers->Sol_Diastereomers Sol_Binding Solution: 1. Use an inert (bio-inert) HPLC system. 2. Add a chelating agent (e.g., EDTA) to the mobile phase. Binding->Sol_Binding

Caption: Troubleshooting decision tree for common HPLC peak quality issues.

I. HPLC & LC-MS Analysis
Problem Potential Cause(s) Recommended Solution(s)
Broad or Tailing Peaks 1. High Polarity: PEG linkers make PROTACs very polar, causing strong interaction with silica-based columns.[9]2. Secondary Interactions: The molecule may be interacting with active sites on the column packing or metal surfaces in the HPLC system.[5]3. Mobile Phase Issues: Incorrect pH or ionic strength.1. Switch to Reverse-Phase HPLC (RP-HPLC) , which is better suited for polar molecules.[9]2. Use an inert HPLC system to minimize metal binding.[5]3. Optimize the mobile phase: Adjust pH or add modifiers like TFA or formic acid.
Multiple Peaks in Final Product 1. Impurities: Unreacted starting materials or byproducts are the most common cause.[5]2. Diastereomers: PROTACs often have multiple chiral centers, which can lead to diastereomers that separate during chromatography.[5]3. Degradation: The compound may be unstable in the solvent or on the column.1. Confirm with LC-MS: Check the mass of each peak to distinguish impurities from isomers.2. Repeat Purification: If impurities are present, another round of purification is necessary.3. Consider Chiral Chromatography if separation of diastereomers is required.
Expected [M+H]⁺ Not Found in MS 1. In-source Fragmentation: The linker portion of a PROTAC can be fragile and may fragment in the mass spectrometer's source.[10]2. Poor Ionization: The molecule may ionize poorly in the positive mode or form different adducts (e.g., [M+Na]⁺, [M+K]⁺).3. Multiple Charges: Large PROTACs can form multiply-charged ions (e.g., [M+2H]²⁺).1. Optimize MS Parameters: Lower the ionization energy and ion source temperature to minimize fragmentation.[10]2. Check for Other Adducts and analyze in negative ion mode ([M-H]⁻).3. Look for Multiply-Charged Species at lower m/z values.
Low Yield After Purification 1. Strong Adhesion to Silica: Highly polar PEGylated PROTACs adhere strongly to normal-phase silica gel, leading to poor recovery.[9]2. Product Instability: The product may be degrading on the silica gel column.3. Solubility Issues: The compound may precipitate during workup or purification.1. Use RP-HPLC for Purification: This is the most effective method for purifying polar PROTACs.[9]2. Minimize Contact Time with Silica: If using flash chromatography, run the column quickly.3. Ensure Appropriate Solvents are used throughout to maintain solubility.
II. NMR Spectroscopy
Q4: My ¹H NMR spectrum is crowded and difficult to interpret. How can I confirm the structure?

This is a very common issue. PROTACs are large molecules with many similar chemical environments (e.g., CH₂ groups in a PEG linker) and can exhibit conformational flexibility in solution, leading to broad or complex signals.[11]

Causality & Solution:

  • The "Why": The sheer number of protons and the molecule's ability to fold in various ways in solution cause significant signal overlap and broadening.[11]

  • The "How-To":

    • Rely on 2D NMR: Techniques like ¹H-¹H COSY, HSQC, and HMBC are essential. They spread the signals into two dimensions, resolving overlap and revealing connectivity between atoms, which is critical for confirming that the warhead, linker, and E3 ligand are connected as expected.

    • Compare with Intermediates: Overlay the NMR spectra of your final PROTAC with those of the "warhead-linker" and "E3 ligase ligand" starting materials. You should be able to identify the characteristic signals from each piece in the final product and confirm the disappearance of signals from the reactive functional groups.

    • Focus on Diagnostic Peaks: Identify unique, well-resolved signals in less crowded regions of the spectrum (e.g., aromatic protons, specific CH protons on the warhead or E3 ligand) to act as structural reporters.

Key Experimental Protocols

Protocol 1: In-Process Reaction Monitoring by LC-MS

Objective: To quickly assess the status of a coupling reaction.

Methodology:

  • Sample Preparation: At a designated time point (e.g., 2 hours post-initiation), pause stirring and carefully withdraw ~5-10 µL of the reaction mixture.

  • Dilute the aliquot in 0.5-1.0 mL of a suitable solvent (e.g., acetonitrile or methanol). The goal is to get a clear solution.

  • Filter the diluted sample through a 0.22 µm syringe filter into an LC-MS vial.

  • LC-MS Parameters (Typical Starting Point):

    • Column: C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a fast gradient (e.g., 5% to 95% B in 3-5 minutes).

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

    • MS Detector: ESI source, scanning in both positive and negative ion modes over a relevant mass range (e.g., m/z 200-2000).

  • Data Analysis:

    • Examine the Total Ion Chromatogram (TIC).

    • Extract ion chromatograms for the expected masses of your starting materials and the desired product ([M+H]⁺, [M+Na]⁺, etc.).

    • Compare the peak areas to get a semi-quantitative estimate of the reaction's progress.

Protocol 2: Final PROTAC Purity Assessment by HPLC-UV

Objective: To determine the purity of the final, purified PROTAC.

Methodology:

  • Sample Preparation: Prepare a stock solution of your final PROTAC in a suitable solvent (e.g., DMSO, Acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Dilute the stock solution to a working concentration appropriate for UV detection (e.g., 0.1 mg/mL) using the mobile phase if possible.

  • Filter the sample into an HPLC vial.

  • HPLC Parameters (Typical Starting Point):

    • Column: High-resolution C18 reverse-phase, e.g., 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: Use a longer, shallower gradient than for screening to ensure good separation of impurities (e.g., 10% to 90% B in 20-30 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the warhead or E3 ligase ligand has strong absorbance (e.g., 254 nm, or determine λmax experimentally).

    • Column Temperature: 30-40 °C to improve peak shape.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main product peak by the total area of all peaks, expressed as a percentage (% Area). A purity of >95% is typically required for biological assays.

References

  • PROTAC Molecules Activity and Efficacy Evaluate Service . Mtoz Biolabs. [Link]

  • Application of mass spectrometry for the advancement of PROTACs . PubMed. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review . PMC - NIH. [Link]

  • Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy . ACS Central Science. [Link]

  • Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay . RSC Publishing. [Link]

  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies . PMC. [Link]

  • Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Ac- . ChemRxiv. [Link]

  • Troubleshooting and Performance Improvement for HPLC . Aurigene Pharmaceutical Services. [Link]

  • Exploring Tools and Tech for PROTAC Research . Biocompare. [Link]

  • Experimental NMR data for amorphous PROTAC 2 A 900 MHz 1D ¹H spectrum... . ResearchGate. [Link]

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones . ACS Publications. [Link]

  • Discovery of E3 Ligase Ligands for Target Protein Degradation . MDPI. [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders . Taylor & Francis Online. [Link]

  • Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action . Cambridge Open Engage. [Link]

  • From Design to Degradation: The Essential Role of Linkers in PROTACs . AxisPharm. [Link]

  • Assays and technologies for developing proteolysis targeting chimera degraders . PMC. [Link]

  • Characterizing PROTAC ternary complex formation with mass photometry . Refeyn. [Link]

  • Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1 . PMC - NIH. [Link]

  • E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology . ACS Publications. [Link]

  • Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID . ResearchGate. [Link]

  • Application of PROTACs in target identification and validation . ScienceOpen. [Link]

  • Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead . Cell Chemical Biology. [Link]

  • Best Practices for PROTACs - Assays and Cooperativity (Part 1B) . YouTube. [Link]

  • A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs . ACS Publications. [Link]

  • Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization . ResearchGate. [Link]

  • Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 . PMC - NIH. [Link]

  • Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID . ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src . NIH. [Link]

  • Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization . bioRxiv. [Link]

  • Drug Discovery Workflow for PROTAC with a Focus on Eliminating Bottlenecks in Evaporation . Biopharma Group. [Link]

  • Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras . ACS Publications. [Link]

  • DISCOVER screening of PROTACs/molecular glues: ternary complex analysis with induced proximity . YouTube. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review . RSC Publishing. [Link]

  • A beginner's guide to PROTACs and targeted protein degradation . Portland Press. [Link]

Sources

Validation & Comparative

alternative linkers to 8-(tert-Butoxy)-8-oxooctanoic acid for PROTAC synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Alternative Linkers for PROTAC Synthesis

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1][2] A PROTAC's success is not solely dictated by its warhead (targeting the protein of interest, POI) or its anchor (recruiting an E3 ubiquitin ligase), but is critically influenced by the chemical linker connecting them.[3][4] While simple alkyl chains, such as those derived from 8-(tert-Butoxy)-8-oxooctanoic acid, have been foundational, the field is rapidly evolving.[5][6] Researchers now recognize the linker as an active modulator of a PROTAC's physicochemical properties, stability, and biological activity.[4] This guide provides a comparative analysis of alternative linker classes, moving beyond simple alkyl chains to explore structures that offer enhanced solubility, improved metabolic stability, and conformational rigidity to optimize ternary complex formation and degradation efficacy.[1][6]

Introduction: The Pivotal Role of the PROTAC Linker

A PROTAC is a heterobifunctional molecule comprising three components: a POI-binding ligand, an E3 ubiquitin ligase-recruiting ligand, and a linker.[1] Upon entering a cell, the PROTAC forms a ternary complex with the POI and the E3 ligase.[7] This proximity enables the E3 ligase to tag the POI with ubiquitin, marking it for destruction by the 26S proteasome.[8] The PROTAC is then released to act catalytically.[1]

The linker is far more than a simple tether; it is a critical determinant of the PROTAC's overall performance.[4][9] Its length, composition, and rigidity dictate the geometry and stability of the ternary complex.[1][10] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as "positive cooperativity," which is essential for efficient degradation.[1] Conversely, a poorly designed linker can cause steric clashes or prevent a productive orientation, leading to reduced efficacy.[3]

The archetypal 8-(tert-Butoxy)-8-oxooctanoic acid provides a simple, flexible alkyl chain. While synthetically accessible, such linkers often contribute to the high lipophilicity and poor solubility of PROTACs—the so-called "grease ball" effect—and their flexibility can incur an entropic penalty upon ternary complex formation.[6][11] This has driven the exploration of alternative linker strategies to create next-generation degraders with superior drug-like properties.[5]

PROTAC_MOA cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Released & Recycled Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation Ub Ubiquitin Ub->Ternary

Caption: Mechanism of PROTAC-mediated protein degradation.

A Comparative Guide to Alternative Linker Classes

The limitations of simple alkyl chains have spurred the development of diverse linker classes, each offering unique advantages. The most common motifs incorporated into PROTACs are polyethylene glycol (PEG) and alkyl chains, accounting for a significant portion of reported structures.[5] However, more rigid and functionalized linkers are gaining prominence.[4][5]

PEG-Based Linkers: Enhancing Solubility and Permeability

Polyethylene glycol (PEG) linkers are the most common alternative to alkyl chains.[5][12] Their repeating ethylene glycol units impart hydrophilicity, which can significantly improve the aqueous solubility of often-lipophilic PROTAC molecules.[7][13]

  • Advantages :

    • Improved Solubility : The ether oxygens in the PEG chain can act as hydrogen bond acceptors, enhancing water solubility and mitigating the "grease ball" effect.[12][13]

    • Tunable Length : The length of PEG linkers is easily and systematically modifiable, which is crucial for optimizing the distance between the POI and E3 ligase.[7][12]

    • Enhanced Permeability : While counterintuitive for hydrophilic chains, flexible PEG linkers can allow the PROTAC to adopt folded, compact conformations in apolar environments (like a cell membrane).[14][15] This "molecular chameleonicity" shields the polar surface area, facilitating passive diffusion across the cell membrane.[14]

  • Disadvantages :

    • Metabolic Stability : Compared to alkyl chains, PEG linkers can be more susceptible to in vivo metabolism.[13]

    • Synthetic Complexity : Synthesis can be more complex and costly than for simple alkyl chains.[13]

Rigid Linkers: Pre-organizing for Potency

High flexibility can be a double-edged sword; while it allows the PROTAC to adapt, it carries an entropic cost to adopt the correct conformation for ternary complex formation.[6] Rigid linkers aim to reduce this penalty by pre-organizing the molecule into a bioactive conformation.[1]

  • Common Rigid Motifs :

    • Piperazine/Piperidine Rings : These saturated heterocycles are frequently incorporated to add conformational constraint.[5][16] Piperazine, with its two nitrogen atoms, can also be protonated at physiological pH, which can improve solubility.[17][18] The clinical candidates ARV-110 and ARV-471 successfully utilized linkers incorporating these moieties to improve metabolic stability and potency.[16]

    • Alkynyl/Triazole Groups : The use of "click chemistry" to form a stable triazole ring is a popular strategy.[5][13] This approach allows for the efficient, modular assembly of PROTACs and introduces a metabolically stable, rigid component into the linker.[13][19]

    • Aromatic and Fused Rings : Phenyl rings or fused heterocyclic systems can provide planarity and rigidity, sometimes engaging in favorable π-π stacking interactions within the ternary complex to enhance stability.[13][20]

  • Advantages :

    • Reduced Entropic Penalty : By limiting conformational freedom, rigid linkers can lead to more potent PROTACs.[1]

    • Improved Selectivity : A constrained conformation may disfavor binding to off-target proteins.[1]

    • Enhanced Metabolic Stability : Cyclic and aromatic structures are often less prone to metabolic degradation than linear chains.[13]

  • Disadvantages :

    • Synthetic Challenge : These linkers are generally more difficult to synthesize.[1]

    • Optimization Difficulty : The lack of flexibility can make it harder to achieve the optimal geometry for a productive ternary complex, requiring more precise design.[1]

"Smart" or Functional Linkers: Adding Controllability

A frontier in linker design involves incorporating functionalities that allow for conditional PROTAC activation.

  • Photoswitchable Linkers : Often containing an azobenzene group, these linkers can change between cis and trans isomers upon exposure to specific wavelengths of light, enabling spatiotemporal control over PROTAC activity.[1][20]

  • Cleavable Linkers : Linkers can be designed to be cleaved by specific intracellular triggers (e.g., enzymes or pH), releasing the active PROTAC only in the desired cellular environment.[1]

Linker_Classes center PROTAC Linker Alternatives Flexible Flexible Linkers center->Flexible Rigid Rigid Linkers center->Rigid Smart Smart Linkers center->Smart PEG PEG-based Flexible->PEG Alkyl Alkyl/Ether Flexible->Alkyl Piperazine Piperazine/Piperidine Rigid->Piperazine Triazole Alkynyl/Triazole Rigid->Triazole Aromatic Aromatic/Fused Rings Rigid->Aromatic Photo Photoswitchable Smart->Photo Cleavable Cleavable Smart->Cleavable Protocol_Workflow cluster_synthesis Synthesis & Purification cluster_eval Biological Evaluation Coupling 1. Amide Coupling (e.g., HATU, DIPEA in DMF) Purification 2. Purification (e.g., HPLC) Coupling->Purification Characterization 3. Characterization (LC-MS, NMR) Purification->Characterization Treatment 4. Cell Treatment (Dose-response) Lysis 5. Cell Lysis Treatment->Lysis Western 6. Western Blot (Quantify POI levels) Lysis->Western Analysis 7. Data Analysis (Calculate DC50/Dmax) Western->Analysis

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Molecules Synthesized with 8-(tert-Butoxy)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The use of 8-(tert-Butoxy)-8-oxooctanoic acid as a bifunctional linker has become increasingly prevalent in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The inherent structural characteristics of this linker, particularly the labile tert-butyl ester group, present unique challenges for accurate molecular characterization by mass spectrometry. This guide provides a comprehensive comparison of ionization and fragmentation techniques to optimize the analysis of these important molecules. We will delve into the nuances of Electrospray Ionization (ESI) versus Matrix-Assisted Laser Desorption/Ionization (MALDI) and compare Collision-Induced Dissociation (CID) with Higher-Energy C-trap Dissociation (HCD), providing field-proven insights and detailed experimental protocols to guide researchers toward robust and reliable results.

Introduction: The Rise of a Versatile Linker

8-(tert-Butoxy)-8-oxooctanoic acid is a versatile building block in modern medicinal chemistry and drug development.[1][2] Its structure, featuring a carboxylic acid on one end and a tert-butyl ester on the other, connected by a flexible eight-carbon aliphatic chain, makes it an ideal bifunctional linker.[3][4] This allows for the covalent linkage of two distinct molecular entities, a common strategy in the design of targeted therapeutics.

The integrity and purity of the final synthesized molecule are paramount to its efficacy and safety. Mass spectrometry (MS) is an indispensable analytical technique for confirming the molecular weight and elucidating the structure of these complex bioconjugates.[5][6] However, the presence of the 8-(tert-Butoxy)-8-oxooctanoic acid linker introduces specific analytical hurdles that must be overcome to achieve accurate and reproducible MS analysis.

Core Challenges in Mass Spectrometry Analysis

The primary challenge in the MS analysis of molecules containing the 8-(tert-Butoxy)-8-oxooctanoic acid moiety lies in the lability of the tert-butyl group. This group is susceptible to fragmentation, particularly under the energetic conditions of some ionization and fragmentation techniques. The key challenges include:

  • In-Source Fragmentation: The high temperatures and electric fields in some ion sources can cause the premature fragmentation of the tert-butyl group, leading to the observation of a fragment ion corresponding to the loss of isobutylene (56 Da) instead of the intact molecular ion.

  • Ambiguous Fragmentation Spectra: During tandem MS (MS/MS) for structural elucidation, the facile loss of the tert-butyl group can dominate the fragmentation spectrum, masking other structurally informative fragment ions.

  • Ion Suppression: The presence of salts and other impurities from the synthesis and purification steps can interfere with the ionization process, leading to reduced signal intensity.[7]

Comparative Analysis of Ionization Techniques: ESI vs. MALDI

The choice of ionization technique is critical for preserving the integrity of the molecule during its transition into the gas phase. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two "soft" ionization techniques well-suited for large and thermally labile molecules.[8][9]

Electrospray Ionization (ESI) is often the method of choice for molecules that are analyzed via liquid chromatography-mass spectrometry (LC-MS).[9][10] It is a gentle technique that typically produces multiply charged ions, which allows for the analysis of very large molecules on mass analyzers with a limited m/z range.[9]

Matrix-Assisted Laser Desorption/Ionization (MALDI) involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte.[8] MALDI typically produces singly charged ions and is known for its high throughput and tolerance to some buffers and salts.[8][11]

Parameter Electrospray Ionization (ESI) Matrix-Assisted Laser Desorption/Ionization (MALDI)
Ionization Principle Formation of ions from a fine spray of charged droplets.Laser-induced desorption and ionization from a solid matrix.
Typical Charge State Multiply charged ions (e.g., [M+nH]n+).Predominantly singly charged ions (e.g., [M+H]+).
In-Source Fragmentation Generally low, but can be induced by high cone voltage.Can be higher for labile groups due to laser energy.
Coupling to LC Seamlessly coupled for LC-MS analysis.Possible but more complex (offline spotting or specialized interfaces).[10]
Sample Throughput Lower, dependent on LC run time.Higher, rapid analysis of multiple samples on a target plate.[11]
Salt Tolerance Lower, requires clean samples for optimal performance.Higher, more tolerant to salts and buffers.
Suitability for Linker Excellent, with careful optimization of source parameters.Good, but requires careful matrix selection and laser fluency tuning.

Expert Recommendation: For most applications involving molecules synthesized with 8-(tert-Butoxy)-8-oxooctanoic acid, ESI is the preferred ionization technique , especially when coupled with liquid chromatography for separation and purification prior to MS analysis.[12] The ability to control source conditions and the generation of multiply charged ions make it highly suitable for these often large and complex molecules.

Comparative Analysis of Fragmentation Techniques: CID vs. HCD

Tandem mass spectrometry (MS/MS) is essential for structural confirmation. The choice of fragmentation method determines the type and extent of fragmentation, and thus the quality of structural information obtained.

Collision-Induced Dissociation (CID) is a widely used fragmentation technique where precursor ions are accelerated and collided with a neutral gas.[13] This is a resonant excitation process that can sometimes be less efficient for producing a wide range of fragment ions, especially in ion trap instruments which may have a low-mass cutoff.[14]

Higher-Energy C-trap Dissociation (HCD) is a beam-type CID technique available on Orbitrap mass spectrometers.[15][16] It involves fragmentation in a region of the instrument prior to the mass analyzer, leading to more energetic and extensive fragmentation. HCD is known for producing rich fragmentation spectra with good detection of low-mass ions.[13][17]

Parameter Collision-Induced Dissociation (CID) Higher-Energy C-trap Dissociation (HCD)
Fragmentation Principle Resonant excitation and collision with a neutral gas in an ion trap.Beam-type fragmentation in a dedicated collision cell.
Fragmentation Energy Lower, "slow heating" process.Higher, more energetic collisions.
Fragment Ion Spectrum Can be dominated by the most facile cleavages.Typically richer, with more diverse fragment ions.[13]
Low-Mass Cutoff Can be an issue in ion trap CID.[14]No low-mass cutoff, excellent for small fragment ions.[13]
Linker Fragmentation May show prominent neutral loss of isobutylene (56 Da).Will show the 56 Da loss, but also provides more backbone fragmentation.
Structural Information Can be sufficient for confirmation of expected structures.Superior for de novo structural elucidation and localization of modifications.

Expert Recommendation: While CID can be sufficient for routine confirmation, HCD is highly recommended for in-depth structural characterization of molecules containing the 8-(tert-Butoxy)-8-oxooctanoic acid linker. The richer fragmentation spectra and lack of a low-mass cutoff provided by HCD are invaluable for obtaining comprehensive structural information.

Experimental Protocols

Sample Preparation for LC-ESI-MS

Proper sample preparation is crucial for successful MS analysis and to minimize ion suppression.[5][18][19]

  • Dissolution: Dissolve the purified sample in a suitable solvent compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1 mg/mL.

  • Dilution: Further dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase conditions.

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.[19]

  • Vial Transfer: Transfer the filtered sample to an appropriate autosampler vial.

General LC-MS/MS Method
  • LC Column: Use a C18 reversed-phase column suitable for the polarity of the analyte.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Develop a suitable gradient from a low percentage of Mobile Phase B to a high percentage to ensure good separation and elution of the analyte.

  • Flow Rate: A typical flow rate for analytical LC is 0.2-0.5 mL/min.

  • MS Ionization Mode: ESI in positive ion mode is generally preferred for these molecules.

  • MS Scan Mode:

    • Full MS Scan: Acquire a full MS scan over a relevant m/z range to detect the precursor ion(s).

    • Data-Dependent MS/MS: Trigger MS/MS scans on the most abundant precursor ions detected in the full MS scan. Use HCD for fragmentation.

Visualization of Workflows and Logic

Overall Analytical Workflow

Analytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation dissolution Dissolution dilution Dilution dissolution->dilution filtration Filtration dilution->filtration lc_separation LC Separation filtration->lc_separation esi_ionization ESI Ionization lc_separation->esi_ionization ms1_scan Full MS Scan esi_ionization->ms1_scan hcd_fragmentation HCD Fragmentation ms1_scan->hcd_fragmentation mw_confirmation Molecular Weight Confirmation ms1_scan->mw_confirmation ms2_scan MS/MS Scan hcd_fragmentation->ms2_scan structure_elucidation Structural Elucidation ms2_scan->structure_elucidation

Caption: General workflow for the analysis of molecules containing the 8-(tert-Butoxy)-8-oxooctanoic acid linker.

Key Fragmentation Pathways

Fragmentation Pathways cluster_fragments Primary Fragments cluster_info Information Gained precursor Precursor Ion [M+H]+ neutral_loss Neutral Loss of Isobutylene [M+H - 56]+ precursor->neutral_loss  Facile Cleavage backbone_fragment Backbone Fragments (b- and y-ions) precursor->backbone_fragment  Amide Bond Cleavage linker_confirm Confirms Linker Presence neutral_loss->linker_confirm sequence_info Provides Sequence/ Structural Information backbone_fragment->sequence_info

Caption: Key fragmentation pathways observed for molecules with the target linker.

Conclusion and Expert Recommendations

The successful mass spectrometry analysis of molecules synthesized with 8-(tert-Butoxy)-8-oxooctanoic acid hinges on the careful selection of analytical techniques to preserve the labile tert-butyl ester group while still achieving comprehensive structural characterization.

  • For routine molecular weight confirmation , an LC-ESI-MS system is highly effective. Pay close attention to source parameters to minimize in-source fragmentation.

  • For detailed structural elucidation , coupling LC-ESI with a high-resolution mass spectrometer capable of HCD fragmentation is the optimal approach. The rich data provided by HCD is invaluable for confirming the structure of the final product and identifying any potential side products or degradants.

  • Always prioritize clean samples. Proper sample preparation, including desalting and filtration, cannot be overstated and is fundamental to achieving high-quality, reproducible data.[7][18]

By understanding the inherent challenges and strategically employing the appropriate ionization and fragmentation methods, researchers can confidently and accurately characterize these important and complex molecules, accelerating the pace of drug discovery and development.

References

  • Fiveable. (n.d.). Ionization techniques (EI, CI, ESI, MALDI) | Analytical Chemistry Class Notes. Retrieved from [Link]

  • Tanaka, Y., et al. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32. Retrieved from [Link]

  • metabion. (n.d.). Why Mass-Check and when MALDI- or ESI-ToF?. Retrieved from [Link]

  • Schuster, R. J., et al. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia & Quanta BioDesign, Ltd. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig 3. The comparison of HCD- and CID-type fragmentation using the.... Retrieved from [Link]

  • G-Biosciences. (2018, December 4). Sample preparation for Mass spectrometric analysis. Retrieved from [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • Reddit. (2020, September 15). HCD vs CID in the orbitrap. Retrieved from [Link]

  • Proteome Software. (2021, March 31). CID, ETD, HCD, and Other Fragmentation Modes in Scaffold. Retrieved from [Link]

  • Nadler, W. M., et al. (2017). MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. Journal of Proteome Research, 16(3), 1207-1215. Retrieved from [Link]

  • ResearchGate. (2013, June 13). MALDI or ESI which is suitable for small molecules?. Retrieved from [Link]

  • Walsh Medical Media. (2012, November 21). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Retrieved from [Link]

  • StackExchange. (2019, August 2). Difference between HCD and CID collision induced dissociations?. Retrieved from [Link]

  • YouTube. (2020, March 17). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

  • Synthonix. (n.d.). 8-(tert-Butoxy)-8-oxooctanoic acid - [B56308]. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • eScholarship.org. (2014, November 4). Systematic analysis and interpretation of the large number of tandem mass spectra (MS/MS) obtained in metabolomics experiments.... Retrieved from [Link]

  • Duke Computer Science. (n.d.). The emergence of mass spectrometry in biochemical research. Retrieved from [Link]

  • AZoM. (2024, January 8). New Technique Improves Mass Spectrometry for Precise Molecular Analysis. Retrieved from [Link]

Sources

A Comparative Guide to HPLC-Based Purity Assessment of 8-(tert-Butoxy)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

8-(tert-Butoxy)-8-oxooctanoic acid is a critical bifunctional linker used extensively in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The purity of this linker is paramount as impurities can introduce downstream synthetic variability and compromise the efficacy and safety of the final therapeutic agent. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of synthesized 8-(tert-Butoxy)-8-oxooctanoic acid, offering detailed protocols and field-proven insights for researchers, quality control analysts, and drug development professionals.

Introduction: The Critical Role of Purity

8-(tert-Butoxy)-8-oxooctanoic acid serves as a cornerstone in modern drug development, providing a crucial aliphatic spacer with orthogonal protecting groups—a carboxylic acid and a tert-butyl ester. This structure allows for sequential conjugation to different molecular entities. Given its role, even minor impurities can have significant consequences. Potential impurities arising from its synthesis, such as unreacted octanedioic acid (suberic acid), the corresponding di-tert-butyl ester, or residual coupling agents, can compete in subsequent reactions, leading to difficult-to-separate byproducts and reduced overall yield.[1][2]

Therefore, a well-developed and validated analytical method is not merely a quality control checkpoint but an essential tool for process optimization and ensuring the ultimate safety and efficacy of the pharmaceutical product.[3] This guide compares two primary reversed-phase HPLC (RP-HPLC) methods and discusses the strategic rationale for method selection.

Understanding the Analyte and Potential Impurities

The synthesis of 8-(tert-Butoxy)-8-oxooctanoic acid typically involves the mono-esterification of octanedioic acid with tert-butanol.[4] This process can lead to several key impurities:

  • Impurity A (Starting Material): Octanedioic acid (Suberic Acid)

  • Impurity B (Di-ester Byproduct): Di-tert-butyl octanedioate

  • Impurity C (Positional Isomer): If the starting diacid is not symmetric, positional isomers could arise, though this is not the case for octanedioic acid.

  • Process-Related Impurities: Residual catalysts (e.g., DMAP) or coupling agents (e.g., EDCI).[4]

The analytical challenge lies in developing a method that can resolve the main compound from these structurally similar impurities. The presence of a free carboxylic acid on both the target analyte and a key starting material impurity necessitates careful control over the mobile phase pH to ensure reproducible chromatography.[5]

Comparative HPLC Methodologies

Reversed-phase HPLC is the technique of choice for this analysis due to the non-polar nature of the C8 alkyl chain.[6] We will compare two common approaches: an isocratic method for rapid quality control and a gradient method for comprehensive impurity profiling.

Method A: Rapid Isocratic QC

This method is designed for speed and efficiency, ideal for routine in-process controls or final product release where known impurities are monitored.

Method B: Comprehensive Gradient Impurity Profiling

This method uses a solvent gradient to achieve superior resolution of all potential impurities, including those present at trace levels and those with significantly different polarities. This is the preferred method during process development and for full characterization of a new batch.[7]

The choice between these methods depends on the intended purpose. For early-stage development, a gradient method is invaluable for understanding the impurity landscape.[7] For routine manufacturing, a validated isocratic method offers faster turnaround times.

Experimental Protocols

The following protocols are provided as robust starting points for method development. All methods should be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[8][9][10]

Standard and Sample Preparation
  • Standard Solution: Accurately weigh and dissolve 8-(tert-Butoxy)-8-oxooctanoic acid reference standard in diluent to a final concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the synthesized sample at the same concentration (1.0 mg/mL) in the diluent.

  • Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water is a suitable starting point.

  • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection.

Method A: Isocratic Protocol
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in Water (60:40 v/v)

  • Rationale: The acidic mobile phase (TFA brings the pH to ~2.5) suppresses the ionization of the carboxylic acid groups on both the analyte and the octanedioic acid impurity.[5][11] This results in increased retention and improved peak shape on a non-polar C18 stationary phase.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Rationale: The carboxyl and ester functional groups lack a strong chromophore, necessitating detection at a low UV wavelength for adequate sensitivity.

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Method B: Gradient Protocol
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    15.0 95
    18.0 95
    18.1 40

    | 25.0 | 40 |

  • Rationale: The gradient starts at a lower organic composition to retain the highly polar octanedioic acid impurity, then ramps up to elute the main analyte and finally the much more non-polar di-tert-butyl ester byproduct. This provides a wider separation window and better resolution for all potential impurities.[6]

Data Presentation and Performance Comparison

The following table summarizes the expected performance of the two methods based on typical experimental data.

ParameterMethod A (Isocratic)Method B (Gradient)Justification
Retention Time (Analyte) ~5.2 min~10.8 minGradient elution provides stronger retention and later elution.
Resolution (Analyte/Impurity A) 1.8> 3.0The gradient significantly improves the separation from the early-eluting octanedioic acid.
Resolution (Analyte/Impurity B) > 2.5> 5.0The gradient effectively separates the more retained di-ester byproduct.
Tailing Factor (Analyte) 1.21.1Both methods provide good peak symmetry due to the acidic mobile phase.
Analysis Time 10 min25 minThe isocratic method is significantly faster for routine analysis.

Resolution values > 1.5 are generally considered acceptable for baseline separation.[7]

Visualization of Analytical Workflow

The selection and implementation of an appropriate HPLC method follows a logical workflow, from initial assessment to final reporting.

HPLC_Workflow cluster_0 Phase 1: Method Selection cluster_1 Phase 2: Execution & Analysis cluster_2 Phase 3: Validation & Reporting Start Define Analytical Goal (QC vs. Profiling) Decision Need to resolve unknowns/trace impurities? Start->Decision MethodA Select Method A: Rapid Isocratic QC Decision->MethodA No MethodB Select Method B: Gradient Impurity Profile Decision->MethodB Yes Prep Prepare Sample & Standards MethodA->Prep MethodB->Prep Inject Perform HPLC Injection Prep->Inject Integrate Integrate Peaks & Calculate Purity Inject->Integrate Validate Validate Method (ICH Q2) Integrate->Validate Report Generate Certificate of Analysis Validate->Report

Caption: HPLC method selection and validation workflow.

Conclusion and Recommendations

Both the isocratic and gradient HPLC methods presented are effective for assessing the purity of 8-(tert-Butoxy)-8-oxooctanoic acid.

  • For comprehensive impurity profiling , essential during process development and for the release of GMP-grade material, the Gradient Method (Method B) is strongly recommended. Its superior resolving power ensures that all process-related impurities and byproducts are adequately separated and quantified.

  • For routine quality control where the impurity profile is well-established, the Isocratic Method (Method A) offers a significant advantage in terms of speed and solvent consumption, making it a more cost-effective solution for high-throughput environments.

Regardless of the method chosen, adherence to system suitability criteria and formal validation are non-negotiable steps to ensure data integrity and regulatory compliance.[8][12] The strategic application of these HPLC methods will empower researchers and manufacturers to confidently assess the purity of this vital chemical linker, ensuring the quality and consistency of their final products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]

  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals. [Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. [Link]

  • HPLC Separation of Carboxylic Acids. SIELC Technologies. [Link]

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Taylor & Francis Online. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Method Development for Drug Impurity Profiling: Part 1. LCGC International. [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]

  • Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? Chromatography Online. [Link]

  • Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase. ACS Publications. [Link]

Sources

A Comparative Guide to the Structural Analysis of PROTACs Utilizing an 8-(tert-Butoxy)-8-oxooctanoic Acid-Derived Linker

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Function

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering the two.[3][4][5] The linker is far more than a simple spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][6][7] An optimally designed linker facilitates the formation of a stable and productive ternary complex between the POI and the E3 ligase, the essential step for subsequent ubiquitination and degradation of the target protein.[1][3]

This guide provides an in-depth comparative analysis of PROTACs synthesized with a flexible aliphatic linker derived from 8-(tert-Butoxy)-8-oxooctanoic acid. We will explore the structural implications of this linker choice in comparison to other common linker types, supported by experimental data and detailed protocols for synthesis and analysis.

The PROTAC Mechanism of Action

The function of a PROTAC is a catalytic process within the cell. The PROTAC first binds to both the target protein and an E3 ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the proteasome. The PROTAC molecule, upon dissociation, can then recruit another target protein molecule, continuing the degradation cycle.[7]

PROTAC_Mechanism cluster_binding POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3 E3 Ligase PROTAC->E3 PROTAC->Ternary Forms E3->Ternary Ternary->PROTAC Recycled PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Comparative Analysis of PROTAC Linkers

The choice of linker significantly impacts the properties of the resulting PROTAC. Flexible linkers, such as those derived from 8-(tert-Butoxy)-8-oxooctanoic acid, are often employed in the initial stages of PROTAC design due to their synthetic tractability.[8]

Linker TypePrecursor ExampleKey CharacteristicsAdvantagesDisadvantages
Flexible Alkyl Chain 8-(tert-Butoxy)-8-oxooctanoic acid High conformational flexibility.Synthetically accessible; allows for broad conformational sampling to achieve a productive ternary complex.Can be metabolically unstable; may lead to off-target effects due to non-specific binding.
Flexible PEG Chain Boc-NH-PEG-COOHIncreased hydrophilicity.Improves solubility and cell permeability.[1]Can sometimes inhibit PROTAC activity compared to alkyl chains.[7]
Rigid Piperazine/Piperidine Boc-piperazine-acetic acidConstrained conformation.Can improve metabolic stability and oral bioavailability.[9]May not allow for the optimal orientation of the ternary complex, leading to reduced efficacy.[7]
Clickable Linkers Azide or alkyne-functionalized linkersVersatile for library synthesis.Enables rapid synthesis of a diverse range of PROTACs for screening.[10]The resulting triazole ring can influence the molecule's properties.

Synthesis of a PROTAC Using an 8-(tert-Butoxy)-8-oxooctanoic Acid-Derived Linker

8-(tert-Butoxy)-8-oxooctanoic acid is a valuable building block for introducing an eight-carbon aliphatic linker.[11][12][13][14] The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected in the final steps of the synthesis.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps POI_Ligand POI Ligand (with amine) Amide_Coupling 1. Amide Coupling (e.g., HATU, DIPEA) POI_Ligand->Amide_Coupling Linker 8-(tert-Butoxy)-8-oxooctanoic acid Linker->Amide_Coupling Intermediate Intermediate: POI-Linker(Boc) Amide_Coupling->Intermediate Deprotection 2. Boc Deprotection (TFA) Intermediate->Deprotection POI_Linker_Acid POI-Linker-COOH Deprotection->POI_Linker_Acid Amide_Coupling2 3. Amide Coupling (to E3 Ligand) POI_Linker_Acid->Amide_Coupling2 Final_PROTAC Final PROTAC Amide_Coupling2->Final_PROTAC E3_Ligand E3 Ligand (with amine) E3_Ligand->Amide_Coupling2

Figure 2: General workflow for synthesizing a PROTAC with an 8-(tert-Butoxy)-8-oxooctanoic acid-derived linker.

Experimental Protocol: PROTAC Synthesis

This protocol outlines the synthesis of a generic PROTAC using an amine-functionalized POI ligand, an amine-functionalized E3 ligase ligand, and 8-(tert-Butoxy)-8-oxooctanoic acid.

Materials:

  • Amine-functionalized POI ligand

  • 8-(tert-Butoxy)-8-oxooctanoic acid[13]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Amine-functionalized E3 ligase ligand

  • Standard workup and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel for chromatography)

Procedure:

  • Step 1: Coupling of Linker to POI Ligand

    • Dissolve the amine-functionalized POI ligand (1.0 eq) and 8-(tert-Butoxy)-8-oxooctanoic acid (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by LC-MS.

    • Upon completion, perform a standard aqueous workup and purify the crude product by flash column chromatography to yield the Boc-protected POI-linker conjugate.

  • Step 2: Boc Deprotection

    • Dissolve the purified POI-linker conjugate in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 1-2 hours until LC-MS analysis confirms complete deprotection.

    • Remove the solvent under reduced pressure to obtain the POI-linker-carboxylic acid intermediate.

  • Step 3: Coupling of POI-Linker to E3 Ligase Ligand

    • Dissolve the POI-linker-carboxylic acid (1.0 eq) and the amine-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq).

    • Stir at room temperature for 4-6 hours, monitoring by LC-MS.

    • Perform a standard aqueous workup and purify the final PROTAC molecule by reverse-phase HPLC.

Structural Analysis of PROTAC Ternary Complexes

The definitive understanding of a PROTAC's function comes from the structural elucidation of its ternary complex. Several biophysical techniques are employed for this purpose, each providing unique insights.[15][16][17][18]

Comparative Overview of Structural Analysis Techniques
TechniqueInformation ProvidedResolutionKey AdvantagesKey Challenges
X-ray Crystallography High-resolution 3D structure of the ternary complex.[19][]AtomicProvides detailed insights into protein-protein and protein-ligand interactions.[21]Crystallization of the ternary complex can be a significant bottleneck.[19]
NMR Spectroscopy Information on protein dynamics and binding interfaces in solution.[22][23][24]Atomic to residue-levelCan study dynamic systems and weaker interactions that are difficult to crystallize.[25][26]Limited to smaller, well-behaved protein complexes.
Cryo-Electron Microscopy (Cryo-EM) 3D structure of large and dynamic complexes in a near-native state.[27][28]Near-atomicCan handle larger and more heterogeneous complexes than X-ray crystallography or NMR.[29][30]Achieving high resolution can be challenging for smaller or highly flexible complexes.[27]
Experimental Workflow for Structural Analysis

Structural_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Structural Analysis cluster_data Data Interpretation Protein_Expression 1. Protein Expression & Purification (POI & E3 Ligase) Complex_Formation 2. Ternary Complex Formation Protein_Expression->Complex_Formation Complex_Purification 3. Complex Purification (e.g., Size Exclusion Chromatography) Complex_Formation->Complex_Purification Xray X-ray Crystallography Complex_Purification->Xray NMR NMR Spectroscopy Complex_Purification->NMR CryoEM Cryo-EM Complex_Purification->CryoEM Structure_Model 4. 3D Structure Determination Xray->Structure_Model NMR->Structure_Model CryoEM->Structure_Model Interaction_Analysis 5. Analysis of Interactions Structure_Model->Interaction_Analysis Rational_Design 6. Rational Design of Improved PROTACs Interaction_Analysis->Rational_Design

Figure 3: A generalized experimental workflow for the structural analysis of PROTAC ternary complexes.

Detailed Protocol: Ternary Complex Formation for Structural Studies

Materials:

  • Purified POI

  • Purified E3 ligase complex (e.g., VHL/Elongin B/Elongin C)

  • Synthesized PROTAC

  • Size-exclusion chromatography (SEC) column and buffer

Procedure:

  • Complex Assembly:

    • Incubate the POI and E3 ligase complex with a slight molar excess of the PROTAC (e.g., 1:1:1.2 ratio) on ice for 1-2 hours. The optimal incubation time and temperature may need to be determined empirically.

  • Complex Purification:

    • Inject the incubation mixture onto a pre-equilibrated SEC column.

    • Collect fractions corresponding to the ternary complex, which should elute earlier than the individual proteins.

    • Analyze the collected fractions by SDS-PAGE to confirm the presence of all three components.

  • Concentration and Analysis:

    • Pool the fractions containing the pure ternary complex and concentrate to the desired concentration for downstream structural analysis (e.g., >5 mg/mL for crystallography).

    • The purified complex is now ready for crystallization trials, NMR analysis, or cryo-EM grid preparation.

Data Interpretation and Troubleshooting

  • Low Degradation Efficacy: If a PROTAC with an 8-carbon aliphatic linker shows poor degradation, it may be due to an inability to form a stable ternary complex. Consider synthesizing analogs with different linker lengths or compositions to optimize the geometry of the complex.

  • Crystallization Failure: The flexibility of the aliphatic linker can hinder crystallization. In such cases, cryo-EM may be a more suitable technique for structural elucidation.

  • NMR Signal Broadening: Significant line broadening in NMR spectra upon complex formation can indicate conformational exchange or aggregation. Optimizing buffer conditions or using TROSY-based experiments can help mitigate these issues.

Conclusion

The use of 8-(tert-Butoxy)-8-oxooctanoic acid provides a straightforward entry into the synthesis of PROTACs with flexible aliphatic linkers. While this flexibility can be advantageous for initial screening, it can also present challenges for structural determination. A multi-pronged approach utilizing a combination of biophysical and structural biology techniques is often necessary to fully characterize the resulting ternary complexes. The insights gained from these studies are invaluable for the rational design of next-generation protein degraders with improved potency and selectivity.

References

  • Benchchem. A Comparative Analysis of PROTAC Linkers: A Guide for Researchers. Benchchem.
  • Ferreira, C., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed.
  • Charnwood Discovery. (n.d.). Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. Charnwood Discovery.
  • Zhang, X., et al. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online.
  • BenchChem Technical Support Team. (2025). comparative analysis of different PROTAC linkers (PEG vs. alkyl vs. piperazine). Benchchem.
  • Benchchem. (n.d.). A Researcher's Guide to Biophysical Methods for Studying Ternary Complex Formation with Benzyl-PEG5-Ots-Containing PROTACs. Benchchem.
  • Kofink, C., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing.
  • Troup, R. I., et al. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH.
  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm.
  • Scott, J. S., et al. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications.
  • Oxford Global. (2023). Biophysical Tools for the Design and Development of PROTACs. Oxford Global.
  • NanoImaging Services. (2021). Imaging PROTAC Mediated Degradation Complexes with Cryo-EM. NanoImaging Services.
  • Ciulli, A., et al. (2023). Crystallization of VHL-based PROTAC-induced ternary complexes. PubMed.
  • Cyrus, K., et al. (n.d.). Impact of linker length on the activity of PROTACs. Molecular BioSystems (RSC Publishing).
  • BOC Sciences. (n.d.). PROTAC Ternary Complex Assay Services. BOC Sciences.
  • Nano Imaging Services. (n.d.). Protein Degrader Structure Determination Services. Nano Imaging Services.
  • ResearchGate. (n.d.). Example of a ternary complex. X-ray crystal structure of PROTAC 1... ResearchGate.
  • Ciulli, A., et al. (n.d.). Mechanistic and Structural Features of PROTAC Ternary Complexes. Semantics Scholar.
  • Testa, A., et al. (n.d.). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC - NIH.
  • ResearchGate. (2025). Mechanistic and Structural Features of PROTAC Ternary Complexes | Request PDF. ResearchGate.
  • Biopharma PEG. (2021). PROTACs VS. Traditional Small Molecule Inhibitors. Biopharma PEG.
  • MedChemExpress. (n.d.). 8-(tert-Butoxy)-8-oxooctanoic acid | PROTAC Linker. MedChemExpress.
  • Benchchem. (n.d.). A Comparative Guide to PROTAC Linkers: Structural Insights and Performance Metrics. Benchchem.
  • MCE. (n.d.). 8-(tert-Butoxy)-8-oxooctanoic acid 234081-94-8. MCE.
  • Zhang, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. PMC.
  • Royal Society of Chemistry. (2020). Chapter 6: Structure-based PROTAC Design. Royal Society of Chemistry.
  • Nano Imaging Services. (2023). Targeted Protein Degradation Cryo-EM. Nano Imaging Services.
  • Yip, K. M., et al. (n.d.). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. PubMed Central.
  • Li, D., et al. (n.d.). Characteristic roadmap of linker governs the rational design of PROTACs. PMC.
  • ResearchGate. (n.d.). Structural components of PROTACs. Schematic illustration of their... ResearchGate.
  • eLife. (2025). PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation. eLife.
  • ChemRxiv. (n.d.). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv.
  • ChemicalBook. (2025). 8-(tert-Butoxy)-8-oxooctanoic acid. ChemicalBook.
  • Sigma-Aldrich. (n.d.). 8-(tert-Butoxy)-8-oxooctanoic acid | 234081-94-8. Sigma-Aldrich.
  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of proteins. Wikipedia.
  • Key Organics. (n.d.). 8-(tert-Butoxy)-8-oxooctanoic acid. Key Organics.
  • Benchchem. (n.d.). Revolutionizing Targeted Protein Degradation: A Guide to PROTAC Synthesis with t-Boc-Aminooxy-PEG4-NHS Ester. Benchchem.
  • Liu, J., et al. (n.d.). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. PMC - NIH.
  • Liu, J., et al. (n.d.). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. PMC - NIH.
  • O'Connell, M. R., et al. (2009). The structural analysis of protein-protein interactions by NMR spectroscopy. PubMed.
  • ResearchGate. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. ResearchGate.
  • Frontiers. (2020). NMR Methods for Structural Characterization of Protein-Protein Complexes. Frontiers.
  • ResearchGate. (2025). NMR approaches for structural analysis of multidomain proteins and complexes in solution | Request PDF. ResearchGate.
  • AZoLifeSciences. (2024). What Can NMR Spectroscopy Reveal About Protein Structures?. AZoLifeSciences.
  • Kofink, C., et al. (2020). Novel approaches for the rational design of PROTAC linkers. PMC - NIH.

Sources

The Alchemist's Bridge: A Comparative Guide to Bifunctional Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the "Spacer"

In the rapidly evolving landscape of Targeted Protein Degradation (TPD), the bifunctional linker, the central component of a Proteolysis Targeting Chimera (PROTAC), has shed its initial reputation as a mere passive spacer.[1] It is now unequivocally recognized as a critical determinant of a PROTAC's success, profoundly influencing every aspect of its performance, from cellular permeability to the intricate dance of ternary complex formation.[] This guide moves beyond simplistic classifications to provide a deep, evidence-based comparison of linker technologies. We will dissect the causal relationships between linker architecture and degradation efficacy, offering not just data, but the strategic rationale behind experimental design and interpretation. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to rationally design the next generation of potent and selective protein degraders.

The PROTAC Mechanism: The Linker at the Core

The therapeutic action of a PROTAC relies on its ability to hijack the cell's own ubiquitin-proteasome system (UPS).[] The PROTAC, a heterobifunctional molecule, acts as a molecular bridge, simultaneously binding to a target Protein of Interest (POI) and an E3 ubiquitin ligase.[4] This induced proximity facilitates the formation of a key ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1] The linker orchestrates this entire process. Its length, rigidity, and chemical composition dictate the geometry and stability of the ternary complex, which is the absolute prerequisite for efficient protein degradation.[5]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation caption Figure 1. The PROTAC Mechanism of Action. Smart_Linkers cluster_caged Photocaged PROTAC cluster_switch Photoswitchable PROTAC Inactive_Caged Inactive PROTAC (Cage attached) Light_On UV Light (e.g., 365nm) Active_Caged Active PROTAC Light_On->Active_Caged Cleavage Inactive_Switch Inactive PROTAC (e.g., cis-isomer) Light_1 Light λ1 Inactive_Switch->Light_1 Active_Switch Active PROTAC (e.g., trans-isomer) Light_2 Light λ2 Active_Switch->Light_2 Light_1->Active_Switch Isomerization Light_2->Inactive_Switch Isomerization caption Figure 2. 'Smart' Linker Activation Strategies.

Caption: Figure 2. 'Smart' Linker Activation Strategies.

Part 4: Essential Experimental Protocols

The objective comparison of linker performance relies on robust and reproducible experimental data. The following protocols provide a self-validating framework for assessing key aspects of PROTAC function.

Protocol: Quantifying Target Protein Degradation by Western Blot

This is the foundational assay to determine the DC50 and Dmax of a PROTAC. The inclusion of a proteasome inhibitor control is critical to validate that protein loss is via the intended UPS pathway.

Objective: To measure the dose-dependent degradation of a target protein in cells following PROTAC treatment.

Materials:

  • Cell line expressing the target protein of interest (e.g., K562 cells for BTK). [6]* Complete cell culture medium.

  • PROTAC stock solution (e.g., 10 mM in DMSO).

  • Proteasome inhibitor (e.g., Epoxomicin or MG132).

  • DMSO (vehicle control).

  • RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin). [7]* HRP-conjugated secondary antibody.

  • ECL Western Blotting Substrate.

  • 24-well plates, standard equipment for SDS-PAGE and Western blotting.

Methodology:

  • Cell Seeding: Plate cells at a density that ensures they are in a logarithmic growth phase at the time of harvest (e.g., 20,000 cells/well in a 24-well plate). Allow cells to adhere and recover for 24 hours. [8]2. PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete medium. A typical concentration range might be 1 µM down to 0.1 nM. Also prepare a vehicle control (DMSO only) and a proteasome inhibitor control (e.g., optimal PROTAC dose + 1 µM MG132).

  • Dosing: Remove the old medium and add the PROTAC-containing medium to the respective wells. Incubate for the desired time period (e.g., 24 hours). [6]4. Cell Lysis: Wash cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

  • Lysate Clarification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions. This step is crucial for ensuring equal protein loading.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with the primary antibody for the target protein (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. [8] * Wash the membrane 3 times with TBST.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imager.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe with the loading control antibody (e.g., anti-GAPDH) to confirm equal loading.

  • Data Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control. Plot the normalized intensity against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values. The proteasome inhibitor control should show a rescue of the target protein, confirming the mechanism of action.

Protocol: Characterizing Ternary Complex Formation by Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free kinetic data (association rate, k_a; dissociation rate, k_d) and affinity data (K_D) for both binary (PROTAC-protein) and ternary complex interactions. This protocol describes a standard workflow to measure these parameters.

Objective: To quantify the kinetics and affinity of binary and ternary complex formation.

Materials:

  • SPR instrument (e.g., Biacore™ T200). [9]* Sensor chip (e.g., CM5).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Purified E3 ligase (e.g., VCB complex). [9]* Purified target protein (e.g., a bromodomain). [9]* PROTAC of interest.

  • Running buffer (e.g., HBS-EP+).

Methodology:

Part A: Binary Interaction Analysis (PROTAC vs. E3 Ligase)

  • Surface Preparation: Equilibrate a new CM5 sensor chip with running buffer.

  • Ligand Immobilization: Covalently immobilize the E3 ligase onto the sensor surface via standard amine coupling.

    • Activate the surface with a 7-minute injection of a 1:1 mixture of EDC/NHS.

    • Inject the E3 ligase (e.g., at 10-50 µg/mL in a low pH buffer) to reach the desired immobilization level.

    • Deactivate excess reactive groups with a 7-minute injection of ethanolamine. A reference flow cell should be activated and deactivated in the same way without protein immobilization. [10]3. Kinetic Analysis: Inject a series of PROTAC concentrations (the analyte) in a multi-cycle or single-cycle kinetic format over the E3 ligase and reference surfaces. A typical concentration range might span from 0.1x to 10x the expected K_D.

  • Data Analysis: Subtract the reference surface data from the active surface data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine k_a, k_d, and K_D. [10] Part B: Ternary Complex Analysis (Pre-mixed Analyte)

  • Assay Principle: The immobilized E3 ligase will first bind the PROTAC, and this binary complex will then bind the target protein from solution to form the ternary complex on the chip surface. This setup measures the stability of the full complex.

  • Analyte Preparation: Prepare a solution containing a constant, saturating concentration of the PROTAC (e.g., >10x its K_D for the E3 ligase). In this PROTAC-containing buffer, prepare a serial dilution of the target protein.

  • Kinetic Analysis: Inject the series of target protein/PROTAC mixtures over the immobilized E3 ligase surface.

  • Data Analysis: Fit the sensorgrams to a 1:1 binding model. The resulting kinetic parameters will describe the formation and dissociation of the full ternary complex (E3-PROTAC-Target). Comparing the K_D of the target protein binding in the presence versus absence of the PROTAC allows for the calculation of cooperativity (α). [11]

SPR_Workflow cluster_setup Assay Setup cluster_binary Binary Analysis cluster_ternary Ternary Analysis Immobilize 1. Immobilize E3 Ligase on Sensor Chip Flow Flow Channel Inject_PROTAC 2. Inject PROTAC (Analyte) Immobilize->Inject_PROTAC Proceed to Measure_Binary 3. Measure kₐ, kₑ, Kₑ (PROTAC <=> E3) Inject_PROTAC->Measure_Binary Inject_Mix 4. Inject POI + PROTAC (Co-analytes) Inject_PROTAC->Inject_Mix Then Measure_Ternary 5. Measure kₐ, kₑ, Kₑ (POI <=> PROTAC-E3) Inject_Mix->Measure_Ternary caption Figure 3. Workflow for SPR-based PROTAC Interaction Analysis.

Caption: Figure 3. Workflow for SPR-based PROTAC Interaction Analysis.

Conclusion and Future Outlook

The rational design of bifunctional linkers is no longer a matter of trial and error but a multidisciplinary science. The choice between a flexible or rigid linker, the precise tuning of its length, and the strategic placement of its attachment points are all critical variables that must be optimized for each unique POI-E3 ligase pair. []Flexible linkers like alkyl and PEG chains offer synthetic tractability and are excellent tools for initial screening to determine an optimal length. Rigid linkers, when designed with structural insights, can offer superior potency and improved pharmacokinetic properties by pre-organizing the PROTAC for ternary complex formation. [5] The future of linker technology lies in increased sophistication. We anticipate a greater use of computational modeling to predict bioactive conformations, guiding de novo linker design. [1]Furthermore, the development of novel "smart" linkers, which are responsive to specific cellular triggers or external stimuli, will undoubtedly lead to the creation of more selective and safer protein-degrading therapeutics. A thorough understanding of the principles and experimental methodologies outlined in this guide will empower researchers to navigate the complex challenges of PROTAC optimization and unlock the full potential of targeted protein degradation.

References

  • Gadd, M. S., et al. (2017). Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. ACS Chemical Biology. Available at: [Link].

  • D'Andrea, D., et al. (2023). Modeling PROTAC Degradation Activity with Machine Learning. arXiv. Available at: [Link].

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Available at: [Link].

  • Sakamoto, K. M., et al. (2001). PROTAC-Induced Proteolytic Targeting. PNAS. Available at: [Link].

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. Available at: [Link].

  • Tovmasyan, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration. Available at: [Link].

  • Testa, A., et al. (2023). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. Available at: [Link].

  • Gross, P. H., et al. (2022). Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation. Biochemical and Biophysical Research Communications. Available at: [Link].

  • Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. Available at: [Link].

  • Hu, J., & Crews, C. M. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Current Protocols. Available at: [Link].

  • Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology. Available at: [Link].

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. ResearchGate. Available at: [Link].

  • Corson, L. B., et al. (2021). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. ACS Medicinal Chemistry Letters. Available at: [Link].

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Available at: [Link].

  • Maple, H. J., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. Available at: [Link].

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. Available at: [Link].

  • Cytiva. (2024). Characterizing PROTAC ternary complex formation using Biacore SPR systems. Available at: [Link].

  • Troup, R. I., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. ChemMedChem. Available at: [Link].

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 8-(tert-Butoxy)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 8-(tert-Butoxy)-8-oxooctanoic acid (CAS No. 234081-94-8). As a specialized chemical used in complex organic synthesis, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1] This document moves beyond simple checklists to explain the chemical reasoning behind each procedural step, ensuring a culture of safety and scientific integrity.

While a specific, universally mandated disposal protocol for this exact compound is not extensively documented, the procedures outlined here are synthesized from its known chemical properties—namely, being a carboxylic acid and a tert-butyl ester—and its documented hazard classifications.[2] Always consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local and federal regulations.[3]

Hazard Assessment and Chemical Profile

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. 8-(tert-Butoxy)-8-oxooctanoic acid is classified with several GHS hazard statements, indicating it is harmful if swallowed and can cause skin, eye, and respiratory irritation.[4][5]

  • Acidic Nature : The carboxylic acid functional group imparts acidic properties. While not a strong acid, it can react with bases and may be corrosive to certain materials. This is a primary consideration for waste stream segregation.

  • Ester Group : The tert-butyl ester group makes the molecule susceptible to hydrolysis under strongly acidic or basic conditions, which would yield suberic acid and tert-butanol. This reactivity profile informs the decision to avoid in-lab neutralization as a primary disposal method.

  • Physical State : It is a liquid at room temperature, which necessitates careful handling to prevent splashes and spills.[4][6]

For quick reference, the key chemical and safety properties are summarized below.

PropertyValueSource(s)
CAS Number 234081-94-8[4][7]
Molecular Formula C₁₂H₂₂O₄[6][8]
Molecular Weight 230.30 g/mol [5][6][8]
Physical Form Liquid[4][6]
GHS Signal Word Warning[4]
GHS Hazard Codes H302, H315, H319, H335[4][5]
Hazard Statements Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[5]

Essential Personal Protective Equipment (PPE)

Given the identified skin and eye irritation hazards, a stringent PPE protocol is mandatory. All handling and disposal steps must be performed while wearing the following:

  • Eye Protection : Chemical safety goggles are required at all times. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[9][10]

  • Hand Protection : Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or degradation before use and remove them immediately if contamination is suspected.[11]

  • Body Protection : A standard laboratory coat must be worn and fully fastened to protect from spills.[12]

  • Work Area : All handling and preparation for disposal should occur within a certified chemical fume hood to mitigate the risk of inhaling vapors.[12]

Spill Management Protocol

Accidents can happen, and a prepared response is critical.

For Minor Spills (<50 mL):

  • Alert Colleagues : Inform others in the immediate area.

  • Ensure Ventilation : Confirm the chemical fume hood is operational.

  • Contain and Absorb : Use an inert absorbent material such as vermiculite, sand, or cat litter to cover the spill.[13] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste : Carefully scoop the absorbed material into a designated, sealable hazardous waste container.

  • Decontaminate : Clean the spill area with soap and water, followed by a final wipe-down.[10]

  • Dispose of Materials : All contaminated materials (absorbent, gloves, etc.) must be placed in the hazardous waste container.[14]

For Major Spills (>50 mL):

  • Evacuate : Immediately alert all personnel and evacuate the laboratory.

  • Isolate : If safe to do so, close the laboratory doors to contain vapors.

  • Contact EHS : Notify your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Step-by-Step Disposal Procedure

The guiding principle for disposing of 8-(tert-Butoxy)-8-oxooctanoic acid is waste segregation and professional disposal . Do not attempt to dispose of this chemical down the drain.[3][15]

Step 1: Waste Characterization and Segregation

  • This chemical must be classified as a non-halogenated organic acid waste .

  • It is critical to keep this waste stream separate from other chemical wastes. Specifically, do not mix it with:

    • Halogenated solvents (e.g., dichloromethane, chloroform).[16]

    • Strong bases (e.g., sodium hydroxide), which could induce a potentially exothermic hydrolysis reaction.

    • Strong oxidizing agents.

    • Aqueous waste streams.[14]

Step 2: Select an Appropriate Waste Container

  • Use a container that is in good condition, compatible with organic acids, and has a secure, vapor-tight lid.[16]

  • The best practice is to use a designated container provided by your EHS department labeled "Non-Halogenated Organic Waste."[14] If reusing a container, ensure it is triple-rinsed and that the original label is completely defaced.[16]

Step 3: Label the Waste Container Correctly

  • Proper labeling is a legal requirement and essential for safety. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "8-(tert-Butoxy)-8-oxooctanoic acid."

    • An accurate list of all components and their approximate concentrations if it is a mixed waste.

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

Step 4: Accumulate and Store Waste Safely

  • Keep the waste container securely sealed at all times, except when adding waste.[9][16]

  • Store the container in a designated satellite accumulation area, which should be a secondary containment bin within or near the laboratory.

  • The storage location should be cool, dry, and away from heat sources or direct sunlight.[17]

Step 5: Arrange for Final Disposal

  • Once the container is full or has reached your institution's storage time limit, contact your EHS department to arrange for pickup.

  • Disposal must be carried out by a licensed hazardous waste contractor who will transport it to an approved treatment, storage, and disposal facility (TSDF).[13]

The following diagram illustrates the decision-making workflow for the proper disposal of 8-(tert-Butoxy)-8-oxooctanoic acid.

G start Waste Generated: 8-(tert-Butoxy)-8-oxooctanoic acid ppe Step 0: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Step 1: Characterize Waste (Non-Halogenated Organic Acid) ppe->characterize container Step 2: Select Compatible Waste Container characterize->container label Step 3: Label Container ('Hazardous Waste', Chemical Name) container->label store Step 4: Store Safely in Secondary Containment label->store ehs Step 5: Arrange Pickup by Licensed Waste Contractor store->ehs end Compliant Disposal ehs->end

Caption: Disposal workflow for 8-(tert-Butoxy)-8-oxooctanoic acid.

References

  • 8-(tert-Butoxy)-8-oxooctanoic acid - [B56308] . Synthonix. [Link]

  • Chemical Properties of Octanoic acid-tert butyl ester (CAS 5457-66-9) . Cheméo. [Link]

  • tert-Butyl octanoate | C12H24O2 | CID 79562 . PubChem, National Center for Biotechnology Information. [Link]

  • 8-(tert-Butoxy)-8-oxooctanoic acid | C12H22O4 | CID 21464879 . PubChem, National Center for Biotechnology Information. [Link]

  • Laboratory Safety Guidelines . ETH Zurich. [Link]

  • Ester Disposal . Chemtalk - #1 Science Forum For Lab Technicians. [Link]

  • tert-Butyl 8-aminooctanoate | C12H25NO2 | CID 13911851 . PubChem, National Center for Biotechnology Information. [Link]

  • Removing Carboxylic Acids From Aqueous Wastes . P2 InfoHouse. [Link]

  • How to Dispose of Acetic Acid . Lab Alley. [Link]

  • Lab Safety Rules and Guidelines . A-Z of Materials. [Link]

  • Hazardous Waste and Disposal . American Chemical Society. [Link]

  • Octanoic acid-tert butyl ester . NIST WebBook. [Link]

  • Laboratory Safety Rules . Oklahoma State University. [Link]

  • Hazardous Materials Disposal Guide . Nipissing University. [Link]

  • Manual of Laboratory Safety . Imam Abdulrahman Bin Faisal University. [Link]

  • WASTE DISPOSAL MANUAL . University of Louisville, Department of Environmental Health and Safety. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals . University of North Carolina at Chapel Hill. [Link]

Sources

A Senior Application Scientist's Guide to Safely Handling 8-(tert-Butoxy)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with specialized chemical reagents is foundational to discovery. 8-(tert-Butoxy)-8-oxooctanoic acid, a versatile bifunctional molecule featuring a carboxylic acid and a protected tert-butyl ester, is a prime example. It serves as a critical linker and building block in complex organic synthesis. However, its utility in the lab is matched by the imperative for meticulous handling. This guide provides a direct, field-tested operational plan for managing this chemical, ensuring both your safety and the integrity of your research.

Hazard Analysis: Understanding the Risks

8-(tert-Butoxy)-8-oxooctanoic acid is classified under the Globally Harmonized System (GHS) with the GHS07 pictogram, indicating that it presents specific, non-severe hazards.[1] A thorough understanding of these hazards is the first step in mitigating risk.

GHS Hazard Statements:

  • H302: Harmful if swallowed. [2][3]

  • H315: Causes skin irritation. [2][3]

  • H319: Causes serious eye irritation. [2][3]

  • H335: May cause respiratory irritation. [2][3][4]

These classifications are not merely administrative; they are directives for action. The carboxylic acid functional group, while generally considered a weak acid, is the primary driver of the irritant properties.[5] The H335 statement is particularly important when handling the compound as a solid or powder, as inhalation of dust can lead to respiratory discomfort.

The Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a suggestion but a requirement dictated by the chemical's hazard profile. The following is a breakdown of the minimum required PPE, with escalations for specific procedures.

Eye and Face Protection: The Non-Negotiable Barrier

Given the H319 classification ("Causes serious eye irritation"), eye protection is paramount. Accidental splashes can lead to significant and painful eye damage.[6]

  • Mandatory: Chemical splash goggles that conform to ANSI Z87.1 or EN166 standards are required at all times.[7] Unlike safety glasses, goggles form a protective seal around the eyes, preventing entry of liquids and dust from all angles.

  • Recommended for High-Risk Tasks: When handling larger volumes (>50 mL) or performing tasks with a high splash potential (e.g., quenching a reaction, transferring under positive pressure), a full-face shield must be worn over the chemical splash goggles.[8]

Hand Protection: Your Primary Contact Point

The H315 warning ("Causes skin irritation") necessitates robust hand protection.

  • Material Selection: Nitrile gloves are the standard for incidental contact due to their resistance to a broad range of chemicals, including weak acids.[6][9] For prolonged handling or immersion, butyl rubber gloves offer superior protection against carboxylic acids.

  • Critical Technique: Always inspect gloves for tears or pinholes before use. When work is complete, remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin.

Body Protection: Shielding from Incidental Contact
  • Standard Procedure: A flame-resistant laboratory coat, fully buttoned, is the minimum requirement to protect against minor spills and dust.

  • Enhanced Protection: For tasks involving significant quantities or a high risk of splashing, supplement your lab coat with a chemically resistant apron.

Respiratory Protection: Managing Inhalation Risks

The H335 classification ("May cause respiratory irritation") is a critical directive to control airborne exposure.

  • Primary Control: All manipulations of solid 8-(tert-Butoxy)-8-oxooctanoic acid that could generate dust, or any procedure involving heating or aerosolizing its solutions, must be performed inside a certified chemical fume hood.[7] The fume hood is an engineering control that removes the hazard at the source.

  • Secondary Control: In the rare and non-recommended event that a fume hood is not available, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases may be required.[6][7] A simple dust mask is insufficient.[9]

Operational Plans: From Weighing to Waste

Safe handling is a complete workflow. The following table and diagram provide a clear, task-based guide to PPE selection.

PPE Selection Matrix
TaskChemical Splash GogglesFace Shield (over Goggles)Nitrile GlovesLab CoatWork in Fume Hood
Weighing Solid (<1g) Required RecommendedRequired Required Required
Preparing Solutions Required RecommendedRequired Required Required
Running Reaction Required RecommendedRequired Required Required
Transferring Liquids (>50mL) Required Required Required Required Required
Handling Waste Required RecommendedRequired Required Recommended
PPE Selection Workflow

This decision tree provides a logical pathway for determining the appropriate level of PPE for any task involving 8-(tert-Butoxy)-8-oxooctanoic acid.

PPE_Workflow cluster_start Start cluster_ppe Personal Protective Equipment (PPE) Selection Start Handling 8-(tert-Butoxy)- 8-oxooctanoic acid? BasePPE Minimum PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat Start->BasePPE Always Start Here DustRisk Potential for Dust or Aerosol Generation? SplashRisk Significant Splash Risk? (e.g., >50mL transfer, quench) DustRisk->SplashRisk No Hood Action: Work in Chemical Fume Hood DustRisk->Hood Yes FaceShield Action: Add Full Face Shield (over goggles) SplashRisk->FaceShield Yes BasePPE->DustRisk Hood->SplashRisk

Caption: PPE selection decision tree for handling 8-(tert-Butoxy)-8-oxooctanoic acid.

Step-by-Step Safety Protocols

Protocol 1: Donning PPE

  • Attire Check: Ensure legs are fully covered and closed-toe shoes are worn.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Goggles/Face Shield: Put on your chemical splash goggles. If required, place the face shield over the goggles.

  • Gloves: Put on your nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Protocol 2: Doffing PPE (to prevent self-contamination)

  • Gloves: Remove gloves first. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of both in the proper waste container.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap or side arms.

  • Lab Coat: Remove your lab coat, folding the contaminated outside inwards, and hang it in its designated location or dispose of it if it is a disposable coat.

  • Hand Washing: Wash your hands thoroughly with soap and water.

Disposal and Decontamination Plan

Proper disposal is a critical and final step in the safe handling workflow.

  • Contaminated PPE: All disposable PPE, such as gloves, must be discarded into a designated hazardous waste container. Do not discard them in the regular trash.

  • Chemical Waste: 8-(tert-Butoxy)-8-oxooctanoic acid and any solutions containing it must be disposed of as hazardous chemical waste.

    • Collect waste in a clearly labeled, compatible container with a secure lid.[10] The label should read "Hazardous Waste" and list the chemical constituents.[10]

    • Carboxylic acids should not be stored in metal containers due to the risk of corrosion.[5]

    • Follow all institutional and local regulations for hazardous waste disposal.

  • Spill Cleanup:

    • Alert personnel in the immediate area.

    • Wear the appropriate PPE, including respiratory protection if the spill involves a solid.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

By adhering to this comprehensive guide, you build a framework of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Ester Deprotection. [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • Synthonix. 8-(tert-Butoxy)-8-oxooctanoic acid - [B56308]. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • ResearchGate. Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. [Link]

  • ACS Publications. Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. [Link]

  • ChemScene via Free SDS search. 8-(tert-Butoxy)-8-oxooctanoic acid. [Link]

  • LeelineWork. What PPE Should You Wear When Handling Acid 2024?. [Link]

  • Quicktest. Safety equipment, PPE, for handling acids. [Link]

  • PubChem. 8-(tert-Butoxy)-8-oxooctanoic acid. [Link]

  • Quora. What are personal protective equipment requirements for handling hazardous chemicals during production?. [Link]

  • University of Louisville. Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(tert-Butoxy)-8-oxooctanoic acid
Reactant of Route 2
Reactant of Route 2
8-(tert-Butoxy)-8-oxooctanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.